Aliskiren-d6 Hydrochloride
Description
Properties
IUPAC Name |
(2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H53N3O6.ClH/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(34)17-23(20(3)4)28(35)33-18-30(5,6)29(32)36;/h10-11,15,19-20,22-25,34H,9,12-14,16-18,31H2,1-8H3,(H2,32,36)(H,33,35);1H/t22-,23-,24-,25-;/m0./s1/i5D3,6D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJUIBZAXCXFMZ-CYLGTDGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(CNC(=O)[C@@H](C[C@@H]([C@H](C[C@H](CC1=CC(=C(C=C1)OC)OCCCOC)C(C)C)N)O)C(C)C)(C(=O)N)C([2H])([2H])[2H].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H54ClN3O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to Aliskiren-d6 Hydrochloride: Structure, Properties, and Applications in Drug Research
Introduction: The Significance of Isotopic Labeling in Modern Drug Development
Aliskiren stands as a notable achievement in cardiovascular medicine as the first orally active, direct renin inhibitor developed for the treatment of hypertension.[1][2] Its mechanism targets the very origin of the renin-angiotensin-aldosterone system (RAAS), a critical pathway in blood pressure regulation.[3][4] While the therapeutic effects of Aliskiren are well-documented, the scientific exploration and rigorous analysis of this compound in preclinical and clinical settings rely heavily on advanced analytical tools. One such indispensable tool is its stable isotope-labeled counterpart, Aliskiren-d6 Hydrochloride.
This technical guide provides an in-depth examination of Aliskiren-d6 Hydrochloride, designed for researchers, medicinal chemists, and drug development professionals. We will move beyond a simple data sheet to explore the causality behind its utility, focusing on its chemical structure, physicochemical properties, and critical applications. The strategic replacement of six hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen, confers unique properties to the molecule that are leveraged in pharmacokinetic (PK) studies and quantitative bioanalysis.[5][6][7] The carbon-deuterium (C-D) bond is significantly stronger than the carbon-hydrogen (C-H) bond, a phenomenon known as the kinetic isotope effect.[8] This subtle yet powerful modification can slow the rate of metabolic breakdown at the site of deuteration, potentially altering the drug's pharmacokinetic profile.[9] More commonly in a research context, it provides an ideal internal standard for mass spectrometry-based assays, ensuring accuracy and precision in quantifying the parent drug.[7][10]
Core Mechanism of Action: Direct Renin Inhibition
To appreciate the applications of Aliskiren-d6, one must first understand the mechanism of Aliskiren itself. The RAAS is a hormonal cascade that begins when the kidneys release the enzyme renin. Renin cleaves the substrate angiotensinogen to form angiotensin I.[1] This is the rate-limiting step in the entire cascade. Angiotensin I is subsequently converted by angiotensin-converting enzyme (ACE) to angiotensin II, a potent vasoconstrictor that also stimulates aldosterone release, leading to sodium and water retention and an increase in blood pressure.[1][4]
Aliskiren acts by binding directly and competitively to the active site of renin, preventing it from converting angiotensinogen to angiotensin I.[3][11] This "upstream" inhibition provides a comprehensive suppression of the RAAS pathway. The diagram below illustrates this cascade and highlights Aliskiren's unique point of intervention.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Aliskiren.
Chemical Profile of Aliskiren-d6 Hydrochloride
Chemical Identity and Structure
Aliskiren-d6 Hydrochloride is the deuterated form of Aliskiren hydrochloride salt. The "d6" designation signifies that six specific protium (¹H) atoms have been replaced with deuterium (²H) atoms. This substitution is typically on the two methyl groups of the 2-carbamoyl-2-methylpropyl side chain, a site chosen to be remote from the molecule's active binding regions to ensure identical biological activity while providing a distinct mass signature.[12][13]
-
IUPAC Name: (2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-3,3,3-trideuterio-2-(trideuteriomethyl)propyl]-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide;hydrochloride[14]
-
Synonyms: Tekturna-d6 Hydrochloride, CGP 60536-d6 Hydrochloride[15][16]
Physicochemical Properties
The fundamental physicochemical properties of Aliskiren-d6 Hydrochloride are summarized in the table below. These characteristics are critical for its proper handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| CAS Number | 1246815-96-2 | [12][15][16][17] |
| Molecular Formula | C₃₀H₄₈D₆ClN₃O₆ | [14][15][18] |
| Molecular Weight | 594.26 g/mol | [12][14][15][16] |
| Appearance | Off-White to Light Tan/Beige Solid | [15][19] |
| Storage Conditions | 2-8°C or -20°C, Under Inert Atmosphere, Hygroscopic | [15][19] |
| Solubility | Slightly soluble in Methanol and Water | [19] |
| Purity | Typically ≥98% | [18] |
Synthesis and Isotopic Labeling
The synthesis of Aliskiren is a complex, multi-step process that relies on a convergent approach, where different chiral fragments of the molecule are synthesized separately and then combined.[20] The introduction of the six deuterium atoms is achieved by using a deuterated starting material during the synthesis of the 2-carbamoyl-2-methylpropyl amide portion of the molecule.
The choice to deuterate this specific moiety is strategic. It is metabolically stable, ensuring that the deuterium label is not lost in vivo. This stability is paramount for its use as an internal standard, as the standard must behave identically to the analyte throughout sample extraction and analysis, differing only in mass.[7] Final purification is typically achieved through chromatography, and the final product's identity, purity, and isotopic enrichment are confirmed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Core Applications in Pharmaceutical Research
The primary and most critical application of Aliskiren-d6 Hydrochloride is as an internal standard (IS) for the quantitative analysis of Aliskiren in biological matrices (e.g., plasma, urine, tissue) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[10]
The Rationale for an Ideal Internal Standard: An ideal IS should be chemically and physically similar to the analyte but distinguishable by the detector. Aliskiren-d6 fulfills this perfectly:
-
Co-elution: It has nearly identical chromatographic retention time to Aliskiren, meaning it experiences the same matrix effects during ionization.
-
Extraction Efficiency: Its similar polarity and structure ensure it behaves identically during sample preparation steps like protein precipitation or liquid-liquid extraction.
-
Mass Distinction: It is easily distinguished from the unlabeled Aliskiren by the mass spectrometer due to its 6 Dalton mass shift. This allows for simultaneous detection and quantification without interference.
By adding a known concentration of Aliskiren-d6 to every sample, calibration standard, and quality control sample, any variability or sample loss during the analytical process can be normalized. The final concentration of Aliskiren is calculated based on the ratio of the analyte's response to the IS's response, leading to highly accurate and precise results.
Experimental Protocol: Bioanalytical Quantification of Aliskiren via LC-MS/MS
This section provides a representative, self-validating protocol for the quantification of Aliskiren in human plasma. The inclusion of calibration standards and quality controls (QCs) ensures the trustworthiness and reproducibility of the results.
Objective
To accurately determine the concentration of Aliskiren in human plasma samples using a validated LC-MS/MS method with Aliskiren-d6 Hydrochloride as an internal standard.
Materials
-
Human plasma (K₂EDTA)
-
Aliskiren reference standard
-
Aliskiren-d6 Hydrochloride (Internal Standard)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
Workflow Diagram
Caption: Standard workflow for sample preparation and analysis in a bioanalytical LC-MS/MS assay.
Step-by-Step Methodology
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of Aliskiren in methanol.
-
Prepare a 1 mg/mL stock solution of Aliskiren-d6 Hydrochloride in methanol.
-
From these, prepare intermediate spiking solutions for calibration standards and a working internal standard solution (e.g., 100 ng/mL in 50:50 ACN:Water).
-
-
Preparation of Calibration Curve and Quality Control (QC) Samples:
-
Serially dilute the Aliskiren intermediate solution into blank human plasma to create calibration standards covering the expected concentration range (e.g., 1 to 1000 ng/mL).
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample (calibrator, QC, or unknown), add 25 µL of the internal standard working solution.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile to precipitate plasma proteins. This step is crucial for removing macromolecules that would otherwise interfere with the analysis and damage the LC column.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean 96-well plate or autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Illustrative):
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A typical gradient would run from ~5% B to 95% B over several minutes to elute Aliskiren.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions.
-
Aliskiren: e.g., m/z 552.4 → 281.2
-
Aliskiren-d6: e.g., m/z 558.4 → 281.2 (Note: The 6 Dalton shift in the precursor ion, while the product ion may be the same if the fragmentation occurs away from the labeled site).
-
-
-
Data Analysis:
-
Integrate the peak areas for both the Aliskiren and Aliskiren-d6 MRM transitions.
-
Calculate the peak area ratio (Aliskiren Area / Aliskiren-d6 Area).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of Aliskiren in the unknown and QC samples by interpolating their peak area ratios from the calibration curve.
-
Conclusion
Aliskiren-d6 Hydrochloride is more than just a labeled compound; it is a precision tool that underpins the robust and reliable quantification of Aliskiren in complex biological systems. Its design—leveraging the kinetic isotope effect for stability and a significant mass shift for detection—makes it an exemplary internal standard for modern bioanalytical research. Understanding its structure, properties, and the rationale behind its application allows scientists and researchers to generate high-quality, reproducible data essential for advancing drug development and clinical pharmacology.
References
-
Wikipedia. (n.d.). Aliskiren. Retrieved from [Link]
-
Brown, M. J. (n.d.). Aliskiren. PMC - NIH. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Aliskiren (oral route) - Side effects & dosage. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). Aliskiren-d6 Hydrochloride | CAS No : 1246815-96-2. Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Aliskiren Fumarate?. Retrieved from [Link]
-
Hosohata, K. (2018, August 13). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Annals of Pharmacotherapy. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of action of Aliskiren. Retrieved from [Link]
-
PubMed. (n.d.). Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals. Retrieved from [Link]
-
PubChem. (n.d.). Aliskiren-d6 Hydrochloride | C30H54ClN3O6 | CID 57370125. Retrieved from [Link]
-
Nature. (2023, June 5). Deuterium in drug discovery: progress, opportunities and challenges. Retrieved from [Link]
-
Pharmaffiliates. (2025, May 20). The Role of Deuterated Compounds in Pharmaceutical R&D and Testing. Retrieved from [Link]
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Wikipedia. (n.d.). Deuterated drug. Retrieved from [Link]
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CD Bioparticles. (n.d.). Aliskiren-d6 Hydrochloride. Retrieved from [Link]
-
ResearchGate. (2025, August 9). Aliskiren: analytical review for estimation in pharmaceutical formulations. Retrieved from [Link]
- Google Patents. (n.d.). WO2012052829A1 - Synthesis of aliskiren.
-
China Pharmaceutical University Journal. (n.d.). Synthesis of aliskiren. Retrieved from [Link]
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ResearchGate. (2025, December 18). Simultaneous determination of aliskiren and hydrochlorothiazide from their pharmaceutical preparations using a validated stability-indicating MEKC method. Retrieved from [Link]
-
Wood, J. M., et al. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Biochemical and Biophysical Research Communications, 308(4), 698–705. Retrieved from [Link]
-
Slade, J., et al. (2011, August 17). A new synthesis of the orally active renin inhibitor aliskiren. Semantic Scholar. Retrieved from [Link]
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An In-Depth Technical Guide to the Synthesis and Purification of Aliskiren-d6 Hydrochloride
Authored by a Senior Application Scientist
Introduction: The Role of Deuterated Standards in Pharmaceutical Analysis
Aliskiren is a potent, orally active, non-peptide direct renin inhibitor used for the treatment of hypertension.[1][2] It functions by blocking the renin-angiotensin system (RAS) at its first and rate-limiting step, the conversion of angiotensinogen to angiotensin I.[1] In the realm of pharmaceutical development and clinical analysis, the use of stable isotope-labeled internal standards is paramount for achieving the highest degree of accuracy and precision in quantitative bioanalytical assays, typically performed by liquid chromatography-mass spectrometry (LC-MS). Aliskiren-d6 hydrochloride, a deuterated analog of Aliskiren, serves this critical role.[3][4] The six deuterium atoms are strategically placed on the two methyl groups of the 2-carbamoyl-2,2-dimethylethyl moiety, a region of the molecule that is less susceptible to metabolic alteration, thus ensuring that the internal standard co-elutes with the analyte and exhibits similar ionization efficiency in the mass spectrometer.[5][6]
This guide provides a comprehensive overview of the synthetic and purification strategies for Aliskiren-d6 hydrochloride, intended for researchers and professionals in drug development and chemical synthesis. We will delve into the underlying chemical principles that guide the choice of synthetic routes and purification techniques, offering a blend of theoretical knowledge and practical insights.
Synthesis of Aliskiren-d6 Hydrochloride: A Convergent Approach
The synthesis of a complex molecule like Aliskiren, and by extension its deuterated analog, is most efficiently achieved through a convergent synthesis strategy. This approach involves the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages. This strategy is generally more efficient and leads to higher overall yields compared to a linear synthesis. For Aliskiren-d6, the key is the incorporation of a deuterated building block.
Retrosynthetic Analysis
A logical retrosynthetic disconnection of Aliskiren-d6 points to three main building blocks:
-
A chiral amino acid derivative containing the octanamide backbone.
-
A substituted aromatic fragment that forms the side chain.
-
A deuterated diamine fragment that introduces the six deuterium atoms.
The chemical name of Aliskiren-d6 hydrochloride is (2S,4S,5S,7S)-5-amino-N-[2-carbamoyl-2,2-di(²H₃)methylethyl]-4-hydroxy-7-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-8-methyl-2-(propan-2-yl)nonanamide hydrochloride.[5] This confirms that the deuterium labels are on the terminal amide portion of the molecule. Therefore, a deuterated version of 3-amino-2,2-dimethylpropanamide is the key deuterated starting material.
Proposed Synthetic Pathway
The following proposed pathway is a convergent synthesis adapted from known synthetic routes for Aliskiren.[7][8][9]
Diagram of the Proposed Synthetic Pathway for Aliskiren-d6 Hydrochloride
Caption: A convergent synthetic workflow for Aliskiren-d6 Hydrochloride.
Exemplary Experimental Protocol: Peptide Coupling and Final Steps
The following is a representative, non-validated protocol for the key coupling and final deprotection/salt formation steps.
Step 1: Peptide Coupling
-
Reagents and Materials:
-
Protected Aliskiren acid intermediate (1.0 eq)
-
3-Amino-2,2-di(trideuteriomethyl)propanamide (1.1 eq)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 eq)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
-
Procedure:
-
Dissolve the protected Aliskiren acid intermediate in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Add HATU and DIPEA to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add a solution of 3-amino-2,2-di(trideuteriomethyl)propanamide in anhydrous DMF dropwise to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude protected Aliskiren-d6.
-
Step 2: Deprotection and Salt Formation
-
Reagents and Materials:
-
Crude protected Aliskiren-d6
-
Deprotection agent (e.g., Trifluoroacetic acid (TFA) for Boc protecting groups, or H₂/Pd-C for Cbz protecting groups)
-
Anhydrous HCl in a suitable solvent (e.g., diethyl ether or dioxane)
-
Anhydrous organic solvent (e.g., dichloromethane, ethyl acetate)
-
-
Procedure:
-
Dissolve the crude protected Aliskiren-d6 in a suitable solvent (e.g., dichloromethane for TFA deprotection).
-
Add the deprotection agent and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the solvent and excess deprotection agent under reduced pressure.
-
Dissolve the resulting crude Aliskiren-d6 free base in a minimal amount of a suitable anhydrous solvent.
-
Add a solution of anhydrous HCl dropwise with stirring until precipitation is complete.
-
Collect the precipitate by filtration, wash with a cold, non-polar solvent (e.g., diethyl ether or hexane), and dry under vacuum to yield crude Aliskiren-d6 hydrochloride.
-
Purification of Aliskiren-d6 Hydrochloride: Achieving High Purity
The purification of Aliskiren-d6 hydrochloride is a critical step to ensure its suitability as an internal standard. The goal is to remove any unreacted starting materials, reaction byproducts, and non-deuterated or partially deuterated analogs. A multi-step purification strategy involving both chromatography and recrystallization is often employed.
Diagram of the Purification Workflow for Aliskiren-d6 Hydrochloride
Caption: A typical purification workflow for Aliskiren-d6 Hydrochloride.
Chromatographic Purification
High-performance liquid chromatography (HPLC) is a powerful technique for purifying deuterated compounds.[10] The separation of deuterated and non-deuterated compounds can be influenced by the "chromatographic deuterium effect" (CDE), where the deuterated analog may have a slightly different retention time than its protiated counterpart.[10][11] This effect can be exploited to achieve excellent separation.
Exemplary HPLC Protocol:
-
Technique: Reversed-phase preparative HPLC
-
Stationary Phase: C18 column (e.g., 10 µm particle size)
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid.
-
Gradient: A typical gradient might start at 30% acetonitrile and increase to 95% acetonitrile over 30 minutes.
-
Detection: UV detection at a suitable wavelength (e.g., 280 nm).
-
Procedure:
-
Dissolve the crude Aliskiren-d6 hydrochloride in a minimal amount of the initial mobile phase.
-
Inject the solution onto the preparative HPLC column.
-
Collect fractions as they elute from the column.
-
Analyze the purity of each fraction by analytical LC-MS.
-
Pool the fractions that meet the required purity specifications (typically >99%).
-
Evaporate the solvent from the pooled fractions under reduced pressure.
-
Purification by Recrystallization
Recrystallization is an essential final step to remove any remaining impurities and to obtain a crystalline solid with well-defined properties.[12] The choice of solvent system is critical for successful recrystallization.
Exemplary Recrystallization Protocol:
-
Solvent System Selection: A binary solvent system is often effective. For a hydrochloride salt like Aliskiren-d6, a polar protic solvent in which the compound is soluble at elevated temperatures (e.g., ethanol, isopropanol) and a non-polar anti-solvent in which it is poorly soluble (e.g., heptane, diethyl ether) can be used.[13][14]
-
Procedure:
-
Dissolve the HPLC-purified Aliskiren-d6 hydrochloride in a minimal amount of the hot primary solvent (e.g., ethanol).
-
Slowly add the anti-solvent (e.g., heptane) dropwise with stirring until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold anti-solvent.
-
Dry the crystals under vacuum at a slightly elevated temperature (e.g., 40°C) to remove all residual solvent.
-
Characterization and Quality Control
The final product must be rigorously characterized to confirm its identity, purity, and isotopic enrichment.
| Analytical Technique | Purpose | Expected Results |
| ¹H NMR | Structural confirmation and assessment of residual protons at deuterated positions. | The spectrum should be consistent with the structure of Aliskiren, with a significant reduction or absence of the signal corresponding to the two methyl groups on the 2-carbamoyl-2,2-dimethylethyl moiety. |
| ¹³C NMR | Structural confirmation. | The spectrum should show the expected number of carbon signals corresponding to the Aliskiren structure. |
| High-Resolution Mass Spectrometry (HRMS) | Confirmation of molecular formula and isotopic enrichment. | The measured mass should correspond to the calculated exact mass of the deuterated compound (C₃₀H₄₈D₆ClN₃O₆). The isotopic distribution will confirm the high level of deuterium incorporation. |
| HPLC | Determination of chemical purity. | A single major peak with a purity of ≥98% is typically required.[4] |
Conclusion
The synthesis and purification of Aliskiren-d6 hydrochloride require a well-designed, convergent synthetic strategy and a multi-step purification process. The key to the synthesis is the incorporation of a deuterated building block, while the purification relies on a combination of chromatographic separation and recrystallization to achieve the high purity required for its use as an internal standard in regulated bioanalysis. The analytical characterization of the final product is essential to ensure its identity, purity, and isotopic enrichment, thereby guaranteeing the reliability of the quantitative data it helps to generate.
References
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Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery in Metabolic Dysfunction-Associated Steatohepatitis. (2025). Analytical Chemistry. ACS Publications. Retrieved January 16, 2026, from [Link]
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Thakur, N., Aslani, S., & Armstrong, D. W. (2021). Evaluation of gas chromatography for the separation of a broad range of isotopic compounds. Analytica Chimica Acta, 1165, 338490. Retrieved January 16, 2026, from [Link]
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Effect of position of deuterium atoms on gas chromatographic isotope effects. (n.d.). Semantic Scholar. Retrieved January 16, 2026, from [Link]
-
Aliskiren - New Drug Approvals. (2016). New Drug Approvals. Retrieved January 16, 2026, from [Link]
-
Wu, Y., Sun, X., Wu, X., & Sun, H. (2011). Synthesis of aliskiren. Journal of China Pharmaceutical University, 42(3), 209-212. Retrieved January 16, 2026, from [Link]
-
Wood, J. M., et al. (2003). Structure-based design of aliskiren, a novel orally effective renin inhibitor. Biochemical and Biophysical Research Communications, 308(4), 698–705. Retrieved January 16, 2026, from [Link]
-
Aliskiren-d6 Hydrochloride. (n.d.). CD Bioparticles. Retrieved January 16, 2026, from [Link]
-
Continuous Crystallization of Aliskiren Hemifumarate. (2025). Request PDF. ResearchGate. Retrieved January 16, 2026, from [Link]
- Crystalline forms of aliskiren hemifumarate. (n.d.). Google Patents.
-
Formal total synthesis of aliskiren. (2015). PubMed. Retrieved January 16, 2026, from [Link]
-
Kushwah, B. S., et al. (2018). Characterization of solution stress degradation products of aliskiren and prediction of their physicochemical and ADMET properties. European Journal of Pharmaceutical Sciences, 121, 139-154. Retrieved January 16, 2026, from [Link]
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Total synthesis of "aliskiren": the first Renin inhibitor in clinical practice for hypertension. (2010). PubMed. Retrieved January 16, 2026, from [Link]
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Formal total synthesis of the potent renin inhibitor aliskiren: application of a SmI2-promoted acyl-like radical coupling. (n.d.). PubMed. Retrieved January 16, 2026, from [Link]
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Matsoukas, M. T., Zoumpoulakis, P., & Tselios, T. (2011). Conformational Analysis of Aliskiren, a Potent Renin Inhibitor, Using High-Resolution Nuclear Magnetic Resonance and Molecular Dynamics Simulations. Journal of Chemical Information and Modeling, 51(9), 2386–2397. Retrieved January 16, 2026, from [Link]
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The Gold Standard: A Technical Guide to Aliskiren-d6 Hydrochloride as an Internal Standard in Bioanalytical Methods
Introduction: The Pursuit of Precision in Pharmacokinetics
In the realm of drug development and clinical pharmacology, the precise quantification of therapeutic agents in biological matrices is paramount. Aliskiren, the first-in-class direct renin inhibitor, represents a significant advancement in the management of hypertension by targeting the renin-angiotensin-aldosterone system (RAAS) at its origin.[1][2] To accurately characterize its pharmacokinetic profile—how the drug is absorbed, distributed, metabolized, and excreted—requires bioanalytical methods of the highest caliber. At the heart of achieving such accuracy and reliability lies the use of an appropriate internal standard. This guide provides an in-depth exploration of Aliskiren-d6 Hydrochloride, a stable isotope-labeled internal standard (SIL-IS), and elucidates its mechanism of action as the gold standard for the quantification of Aliskiren in complex biological samples.[3][4]
The Core Principle: Stable Isotope Dilution Analysis (SIDA)
The fundamental "mechanism of action" for Aliskiren-d6 as an internal standard is rooted in the principle of Stable Isotope Dilution Analysis (SIDA). This technique is widely regarded as the most definitive method for quantitative analysis using mass spectrometry.[5] Unlike using a structurally analogous but chemically different compound, a SIL-IS is virtually identical to the analyte of interest (Aliskiren) in its chemical and physical properties.[6]
Aliskiren-d6 is a synthetic version of Aliskiren where six hydrogen atoms have been replaced with their heavier, stable isotope, deuterium (²H or D).[3] This substitution results in a molecule that is chemically indistinguishable from Aliskiren in terms of its polarity, solubility, extraction efficiency, and chromatographic retention time. However, it is readily differentiated by its increased mass. This mass difference is the key to its utility in a mass spectrometer.
The core premise of SIDA is that from the moment a known quantity of the SIL-IS (Aliskiren-d6) is added to a sample containing an unknown quantity of the analyte (Aliskiren), the ratio of the analyte to the SIL-IS remains constant throughout the entire analytical workflow. Any loss of analyte during sample preparation (e.g., extraction, evaporation) or variations in instrument response (e.g., ionization suppression/enhancement) will be mirrored by a proportional loss or variation in the SIL-IS.[7] By measuring the final ratio of the mass spectrometric signals of the analyte and the SIL-IS, one can accurately calculate the initial concentration of the analyte, effectively nullifying any sources of experimental error.
Caption: The principle of Stable Isotope Dilution Analysis (SIDA).
Physicochemical Properties: A Tale of Two Molecules
The efficacy of Aliskiren-d6 as an internal standard is a direct result of its near-identical physicochemical properties to the unlabeled Aliskiren. The substitution of hydrogen with deuterium results in a negligible change in the molecule's structure and electronic properties.
| Property | Aliskiren | Aliskiren-d6 Hydrochloride | Rationale for Efficacy as an IS |
| Molecular Formula | C₃₀H₅₃N₃O₆ | C₃₀H₄₈D₆ClN₃O₆ | The core structure is identical, ensuring the same chemical behavior. |
| Molecular Weight | 551.77 g/mol | 594.26 g/mol | The mass difference (+6 Da) allows for clear differentiation by the mass spectrometer without isotopic crosstalk. |
| Polarity & pKa | Essentially Identical | Essentially Identical | Ensures co-elution during liquid chromatography and identical behavior during pH-dependent extraction steps. |
| Extraction Recovery | Variable | Variable, but tracks Aliskiren | Both compounds are extracted from the biological matrix with the same efficiency, correcting for any sample loss. |
| Ionization Efficiency | Variable (Matrix Dependent) | Variable, but tracks Aliskiren | Both compounds experience the same degree of ion suppression or enhancement, correcting for matrix effects. |
This co-behavior is critical. For instance, "matrix effects," where endogenous components in biological fluids like plasma can suppress or enhance the ionization of the analyte in the mass spectrometer's source, are a major source of analytical variability.[8] Because Aliskiren-d6 co-elutes and has the same ionization characteristics as Aliskiren, it experiences the same matrix effects, providing a reliable correction factor.
The Bioanalytical Workflow: A Practical Application
A robust and validated bioanalytical method is the cornerstone of reliable pharmacokinetic data. The following protocol outlines a typical workflow for the quantification of Aliskiren in human plasma using Aliskiren-d6 as an internal standard, consistent with guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA).[9][10][11]
Step-by-Step Experimental Protocol
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare separate stock solutions of Aliskiren and Aliskiren-d6 Hydrochloride in a suitable organic solvent (e.g., methanol).
-
From the Aliskiren stock, prepare a series of working solutions to spike into blank human plasma, creating calibration standards across the desired concentration range (e.g., 0.1 to 1000 ng/mL).[9][12]
-
Prepare at least three levels of QC samples (low, medium, and high concentrations) in blank plasma from a separate Aliskiren stock solution.
-
-
Sample Preparation (Protein Precipitation):
-
Aliquot 100 µL of plasma (from unknown samples, calibration standards, or QCs) into a clean microcentrifuge tube.
-
Add a precise volume (e.g., 25 µL) of the Aliskiren-d6 working solution (at a fixed concentration) to every tube. This is the critical spiking step.
-
Vortex mix for 30 seconds.
-
Add 300 µL of a cold protein precipitation agent (e.g., acetonitrile or methanol) to each tube to precipitate plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatography: Inject a small volume (e.g., 5-10 µL) of the supernatant onto a suitable liquid chromatography system. Separation is typically achieved on a C18 reversed-phase column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).[9][13]
-
Mass Spectrometry: The column eluent is directed into a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.
-
Detection: The instrument is set to Multiple Reaction Monitoring (MRM) mode to specifically detect the precursor-to-product ion transitions for both Aliskiren and Aliskiren-d6.
-
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Rationale |
| Aliskiren | 552.4 | 394.3 | These specific mass transitions provide high selectivity for the analyte. |
| Aliskiren-d6 | 558.4 | 400.3 | The +6 Da shift in both precursor and product ions confirms the identity of the internal standard and prevents interference. |
-
Data Processing and Quantification:
-
The instrument software integrates the peak areas for the specified MRM transitions of both Aliskiren and Aliskiren-d6.
-
A calibration curve is constructed by plotting the peak area ratio (Aliskiren Area / Aliskiren-d6 Area) against the nominal concentration of the calibration standards.
-
The concentration of Aliskiren in the unknown samples and QCs is then calculated from this calibration curve using their measured peak area ratios.
-
Caption: A typical bioanalytical workflow for Aliskiren quantification.
Validation and Trustworthiness: The Self-Validating System
The use of Aliskiren-d6 is integral to creating a self-validating system that meets stringent regulatory standards.[10] During method validation, key parameters are assessed to ensure the reliability of the data.
-
Selectivity and Specificity: The unique MRM transitions for Aliskiren and Aliskiren-d6 ensure that the method can differentiate and quantify the analyte from other components in the plasma.[11]
-
Accuracy and Precision: By analyzing QC samples at different concentrations, the method's accuracy (closeness to the true value) and precision (reproducibility) are determined. The use of a SIL-IS dramatically improves these parameters by correcting for analytical variability.[14]
-
Matrix Effect: The matrix effect is evaluated by comparing the response of the analyte in post-extraction spiked plasma samples to its response in a neat solution. The consistent analyte/IS ratio across different plasma lots demonstrates that Aliskiren-d6 effectively compensates for this phenomenon.
-
Recovery: While the absolute recovery of Aliskiren from the plasma may not be 100%, what is critical is that the recovery is consistent and that the recovery of Aliskiren-d6 is equivalent to that of Aliskiren. This ensures that the analyte/IS ratio remains unchanged by the extraction process.
Conclusion
Aliskiren-d6 Hydrochloride is not merely an internal standard; it is the cornerstone of a robust, reliable, and defensible bioanalytical method for the quantification of Aliskiren. Its mechanism of action, based on the principles of stable isotope dilution, allows it to act as an ideal chemical mimic of the analyte. By co-behaving through every step of the analytical process—from extraction to detection—it provides an unparalleled ability to correct for sample loss, matrix effects, and instrument variability. This intrinsic error correction is what defines it as the gold standard, enabling researchers, scientists, and drug development professionals to generate the high-quality pharmacokinetic data essential for advancing clinical research and ensuring patient safety.
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(2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. Journal of Chromatographic Science, 53(5), 704–711. [Link]
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Seelam, S. C. (2019). A Novel, Rapid and Sensitive LC-MS/MS Method for the Determination of Budesonide in Human Plasma. World Journal of Pharmaceutical and Medical Research, 5(3), 300-306. [Link]
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National Center for Biotechnology Information. (n.d.). Aliskiren. PubChem Compound Database. [Link]
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Penumatsa, P. V., et al. (2014). Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects. Biomedical Chromatography, 28(2), 248-255. [Link]
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Kellner, S., et al. (2019). Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. Genes, 10(1), 31. [Link]
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Gradman, A. H., & Schmieder, R. E. (2008). Aliskiren--mode of action and preclinical data. Expert Opinion on Drug Metabolism & Toxicology, 4(7), 931-940. [Link]
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Burckhardt, B. B., et al. (2013). Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. Biomedical Chromatography, 27(3), 338-343. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. FDA.gov. [Link]
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Tissot, A., et al. (2008). Clinical Pharmacokinetics and Pharmacodynamics of Aliskiren. Clinical Pharmacokinetics, 47(8), 515-526. [Link]
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Jonsson, O. J., et al. (2011). Stable Labeled Isotopes as Internal Standards: A Critical Review. Journal of Chromatography B, 879(11-12), 731-740. [Link]
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Gouda, A. S., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma. Journal of Chromatographic Science, 53(5), 704-711. [Link]
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Allikmets, K. (2007). Aliskiren--an orally active renin inhibitor. Review of pharmacology, pharmacodynamics, kinetics, and clinical potential in the treatment of hypertension. Vascular Health and Risk Management, 3(6), 809–815. [Link]
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U.S. Food and Drug Administration. (2023). Bioanalytical Method Validation for Biomarkers Guidance for Industry. HHS.gov. [Link]
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Sharma, A., et al. (2020). Decades-old renin inhibitors are still struggling to find a niche in antihypertensive therapy. A fleeting look at the old and the promising new molecules. RSC Medicinal Chemistry, 11(6), 648-669. [Link]
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Li, W., et al. (2012). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. Journal of Pharmaceutical and Biomedical Analysis, 61, 207-214. [Link]
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Methodological & Application
Application of Aliskiren-d6 in bioequivalence studies of Aliskiren formulations.
Application Note & Protocol
Quantitative Bioanalysis of Aliskiren Formulations for Bioequivalence Studies Using Aliskiren-d6 as an Internal Standard
Introduction: The Imperative for Precision in Bioequivalence
Aliskiren, the first orally bioavailable direct renin inhibitor, is a cornerstone in the management of hypertension.[1][2][3] It functions by blocking the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step, the conversion of angiotensinogen to angiotensin I.[2][3][4] As patent exclusivities for the innovator product expire, the development of generic Aliskiren formulations becomes crucial for increasing patient access and reducing healthcare costs.
A pivotal requirement for the regulatory approval of any generic drug is the demonstration of bioequivalence (BE) with the reference listed drug (RLD).[5][6][7] A BE study is designed to prove that the generic formulation exhibits a comparable rate and extent of absorption, and thus similar systemic availability, to the RLD.[5][8] These studies rely on the precise and accurate quantification of the drug in biological matrices, typically plasma, from subjects who have received both the test and reference products.[6]
The inherent variability of biological systems and the complexities of the analytical process mandate the use of an internal standard (IS) to ensure data integrity. A stable isotope-labeled (SIL) internal standard is the universally accepted gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11] This document provides a detailed protocol and scientific rationale for the use of Aliskiren-d6, a deuterated form of the parent drug, in the bioanalytical component of a bioequivalence study for Aliskiren oral formulations.
The Rationale: Causality Behind the Choice of Aliskiren-d6
The primary objective of an internal standard is to compensate for the potential variability during sample processing and analysis. This includes inconsistencies in sample extraction, matrix effects (ion suppression or enhancement), and instrument response fluctuations.
While a structurally similar analog can be used, a SIL internal standard like Aliskiren-d6 is vastly superior.[10][12] Here's why:
-
Identical Physicochemical Properties: Aliskiren-d6 shares nearly identical chemical and physical properties with Aliskiren. This ensures it behaves identically during all stages of sample preparation, including protein binding, extraction recovery, and chromatographic retention.[9][11]
-
Co-elution: It co-elutes with the unlabeled analyte during chromatography. This is critical because it means both the analyte and the IS experience the exact same matrix effects at the exact same time, allowing for precise correction.[11][12]
-
Distinct Mass-to-Charge Ratio (m/z): Despite its chemical similarity, the deuterium labels give Aliskiren-d6 a higher mass. This mass difference (typically ≥3 mass units) allows the mass spectrometer to differentiate and independently quantify the analyte and the IS.[9]
-
Minimizing Differential Recovery: Aliskiren is known to be highly protein-bound (47-51%).[1][2][4] Inter-individual differences in plasma protein levels can lead to significant variability in extraction recovery. Only a SIL-IS, which mimics the protein binding of the analyte, can effectively correct for this variability.[12]
The use of Aliskiren-d6 transforms the analytical method into a self-validating system. The ratio of the analyte peak area to the IS peak area remains constant even if absolute signal intensities fluctuate, providing the robust and reliable data required to meet stringent regulatory standards set by agencies like the FDA and EMA.[13][14]
Bioequivalence Study Design: The Clinical Framework
The clinical portion of the study must be meticulously designed to isolate the performance of the drug formulations as the primary variable. The most common and recommended design is a single-dose, two-period, two-sequence, crossover study under fasting conditions.[6][7] The EMA also recommends conducting the study with the highest strength (300 mg).[15]
Key Study Parameters
-
Population: Healthy adult male and non-pregnant, non-lactating female volunteers.
-
Design: Randomized, open-label, two-treatment, two-period crossover.
-
Dose: Single oral dose of Aliskiren 300 mg (Test vs. Reference).[15]
-
Washout Period: A washout period of at least 7-10 half-lives of Aliskiren should be observed between the two periods. Given Aliskiren's long half-life of around 40 hours, a washout of at least 14 days is appropriate.[16]
-
Blood Sampling: Blood samples (in K2EDTA tubes) are collected pre-dose and at specific time points post-dose. Considering Aliskiren's Tmax of 1-3 hours, a typical schedule would be: 0 (pre-dose), 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[1][2][4]
-
Analyte: The parent drug, Aliskiren, is the required analyte for measurement in plasma.[15]
Detailed Bioanalytical Protocol: LC-MS/MS Quantification
This protocol outlines a validated method for the quantification of Aliskiren in human plasma using Aliskiren-d6 as the internal standard.
Materials and Reagents
-
Reference Standards: Aliskiren and Aliskiren-d6 (≥98% purity).
-
Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.
-
Reagents: Formic acid (≥98%), Ammonium Acetate.
-
Solid Phase Extraction (SPE) Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB or Strata-X).[17]
-
Biological Matrix: Drug-free, pooled human plasma (K2EDTA).
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of Aliskiren and Aliskiren-d6 in methanol.
-
Working Solutions: Prepare serial dilutions of the Aliskiren stock solution in 50:50 methanol:water to create calibration curve (CC) standards. Prepare a separate set for quality control (QC) samples.
-
Internal Standard (IS) Working Solution: Dilute the Aliskiren-d6 stock solution to a final concentration (e.g., 100 ng/mL) in 50:50 methanol:water.
Sample Preparation: Solid Phase Extraction (SPE)
SPE is preferred over simpler methods like protein precipitation to achieve cleaner extracts, reduce matrix effects, and improve sensitivity.
-
Sample Thawing: Thaw plasma samples, CCs, and QCs at room temperature.
-
Aliquoting: Pipette 200 µL of plasma sample into a clean microcentrifuge tube.
-
IS Spiking: Add 25 µL of the IS working solution (e.g., 100 ng/mL Aliskiren-d6) to all samples except the blank matrix.
-
Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds. This step disrupts protein binding.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent bed to dry.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences. Follow with a second wash using 1 mL of 20% methanol in water.
-
Elution: Elute the analyte and IS from the cartridge with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) and transfer to an autosampler vial for analysis.
LC-MS/MS Instrumental Conditions
The following parameters provide a robust starting point and should be optimized for the specific instrument used.
| Parameter | Condition |
| LC System | UPLC/HPLC System (e.g., Agilent, Waters, Sciex) |
| Column | C18 Column (e.g., ZORBAX RRHT Eclipse Plus C18, 2.1 x 50 mm, 1.8 µm)[18] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 10% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate for 1.5 min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer (e.g., Sciex API 5500, Waters Xevo) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Aliskiren: m/z 552.4 → 281.2 (Quantifier), 552.4 → 117.1 (Qualifier)[19] Aliskiren-d6: m/z 558.4 → 287.2 (Quantifier) |
| Key MS Voltages | Capillary: 3.0-4.0 kV; Cone/Declustering Potential: Optimize for signal |
| Source Temp. | ~500°C |
Bioanalytical Method Validation
The method must be fully validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance, ICH M10).[13][14][20][21]
| Validation Parameter | Acceptance Criteria |
| Calibration Curve | Linear range covering expected concentrations (e.g., 0.5 - 1000 ng/mL). Correlation coefficient (r²) ≥ 0.99. |
| Accuracy & Precision | Within-run and between-run precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). |
| Selectivity | No significant interfering peaks at the retention times of the analyte and IS in at least six blank matrix sources. |
| Matrix Effect | IS-normalized matrix factor should have a %CV ≤ 15% across different matrix lots. |
| Recovery | Extraction recovery should be consistent, precise, and reproducible. |
| Stability | Analyte stability must be demonstrated under various conditions: Freeze-thaw, short-term (bench-top), long-term (frozen), and post-preparative. |
Data Analysis and Bioequivalence Acceptance
-
Pharmacokinetic (PK) Analysis: From the plasma concentration-time data for each subject, calculate the key PK parameters using non-compartmental analysis:
-
AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration.
-
AUC0-inf: The AUC extrapolated to infinity.
-
Cmax: The maximum observed plasma concentration.
-
-
Statistical Analysis:
-
The calculated PK parameters (AUC and Cmax) are log-transformed (natural log).
-
An Analysis of Variance (ANOVA) is performed on the log-transformed data to determine the 90% Confidence Intervals (CI) for the ratio of the geometric means (Test/Reference).
-
-
Bioequivalence Criteria:
Conclusion
The successful execution of a bioequivalence study for Aliskiren formulations is critically dependent on the integrity of the bioanalytical data. The use of a stable isotope-labeled internal standard, Aliskiren-d6, is indispensable for achieving the required levels of accuracy and precision. Its ability to perfectly mimic the analyte during sample preparation and analysis corrects for inevitable process variability and matrix effects, ensuring that the measured concentrations accurately reflect the in vivo performance of the drug formulation. The detailed protocol provided herein, when fully validated according to regulatory standards, provides a robust framework for the reliable quantification of Aliskiren, thereby enabling a definitive assessment of bioequivalence.
References
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Tenero, D., et al. (2008). Clinical pharmacokinetics and pharmacodynamics of aliskiren. Clinical Pharmacokinetics. [Link]
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Buczko, W., & Hermanowicz, J. (2008). Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. PubMed. [Link]
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Tenero, D., et al. (2008). Clinical Pharmacokinetics and Pharmacodynamics of Aliskiren. ResearchGate. [Link]
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Penumatsa, P. V., et al. (2013). Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects. PubMed. [Link]
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European Medicines Agency. (2010). Guideline on the Investigation of Bioequivalence. EMA. [Link]
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GaBI Online. (2017). EMA adopts five product-specific bioequivalence guidelines. Generics and Biosimilars Initiative. [Link]
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Vaidyanathan, S., et al. (2007). Aliskiren exhibits similar pharmacokinetics in healthy volunteers and patients with type 2 diabetes mellitus. PubMed. [Link]
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U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. FDA. [Link]
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Garcia-Arieta, A., & Gordon, J. (2011). The New European Medicines Agency Guideline on the Investigation of Bioequivalence. ResearchGate. [Link]
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European Medicines Agency. (n.d.). Investigation of bioequivalence - Scientific guideline. EMA. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. FDA. [Link]
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ECA Academy. (2023). EMA publishes new and updated product-specific Bioequivalence Guidance. ECA Academy. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. FDA. [Link]
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LCGC International. (n.d.). Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC International. [Link]
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Attimarad, M., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma. Oxford Academic. [Link]
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Attimarad, M., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. ResearchGate. [Link]
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European Medicines Agency. (2025). Aliskiren film-coated tablet 150 mg and 300 mg product-specific bioequivalence guidance. EMA. [Link]
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Subbaiah, P. V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
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Dolezelova, E., et al. (2024). Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase. MDPI. [Link]
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Subbaiah, P. V. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. ResearchGate. [Link]
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Dieterle, W., et al. (2011). Pharmacokinetics and pharmacodynamics of aliskiren/hydrochlorothiazide single-pill combination tablets and free combination of aliskiren and hydrochlorothiazide. PubMed. [Link]
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U.S. Food and Drug Administration. (2010). Clinical Pharmacology and Biopharmaceutics Review(s) for NDA 200045. accessdata.fda.gov. [Link]
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Xu, Y., et al. (2014). A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]
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van der Nagel, B. C. H., et al. (2011). Applications of stable isotopes in clinical pharmacology. PMC - PubMed Central. [Link]
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ECA Academy. (2021). New FDA Draft Guidance for Industry on Bioequivalence Studies. gmp-compliance.org. [Link]
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Phenomenex. (n.d.). Sample Preparation Guide. Phenomenex. [Link]
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Kailasam, S. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent. [Link]
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Khalid, L. (n.d.). FDA Bioequivalence Study Guidelines. Scribd. [Link]
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Keevil, B., et al. (n.d.). A Combined LC-MS/MS Method for the Analysis of Aldosterone and Plasma Renin Activity in Plasma for Clinical Research. Waters. [Link]
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U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application. FDA. [Link]
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U.S. Food and Drug Administration. (2014). Bioavailability and Bioequivalence Studies Submitted in NDAs or INDs — General Considerations. FDA. [Link]
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ClinicalTrials.gov. (n.d.). SPP100 (Aliskiren) Regimen in Hypertensive Patients With Renal Dysfunction. ClinicalTrials.gov. [Link]
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GaBI Online. (2023). New FDA guidance on statistical approaches to establishing bioequivalence. Generics and Biosimilars Initiative. [Link]
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Parving, H. H., et al. (2012). Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials. Therapeutic Advances in Cardiovascular Disease. [Link]
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San-Juan, R., & Jimenez-Alonso, J. (2017). Renin Inhibition with Aliskiren: A Decade of Clinical Experience. MDPI. [Link]
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Darwish, I. A., et al. (2012). Spectrofluorimetric Determination of Aliskiren in Tablets and Spiked Human Plasma through Derivatization with Dansyl Chloride. PMC - NIH. [Link]
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Gornik, A., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]
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Calza, P., et al. (2021). Elucidation of the photoinduced transformations of Aliskiren in river water using liquid chromatography high-resolution mass spectrometry. PubMed. [Link]
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Rahuel, J., et al. (2007). Structure-based drug design and the discovery of aliskiren (Tekturna): perseverance and creativity to overcome a R&D pipeline challenge. PubMed. [Link]
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Campbell, D. J., et al. (2011). Aliskiren increases bradykinin and tissue kallikrein mRNA levels in the heart. PubMed. [Link]
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Application Note: A Validated LC-MS/MS Method for the Quantitative Analysis of Aliskiren in Human Urine using Aliskiren-d6 as an Internal Standard
Abstract
This application note presents a detailed, robust, and validated method for the quantitative determination of Aliskiren, a direct renin inhibitor, in human urine samples. The methodology utilizes Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) and incorporates a stable isotope-labeled internal standard, Aliskiren-d6, to ensure high accuracy and precision. The protocol outlines a comprehensive workflow, including two alternative sample preparation procedures—Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE)—followed by optimized chromatographic separation and mass spectrometric detection. This method is designed to meet the rigorous standards of bioanalytical method validation as stipulated by the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and clinical research.
Introduction
Aliskiren is the first in a class of orally active, nonpeptide direct renin inhibitors approved for the treatment of hypertension.[1] It functions by blocking the renin-angiotensin-aldosterone system (RAAS) at its rate-limiting step, the conversion of angiotensinogen to angiotensin I, thereby reducing plasma renin activity and blood pressure. Understanding the pharmacokinetic profile of Aliskiren, particularly its excretion, is crucial for optimizing dosing regimens and assessing patient compliance. While Aliskiren is primarily eliminated through the biliary/fecal route, a small but quantifiable fraction (approximately 0.6%) of the administered dose is excreted unchanged in the urine.[2] Therefore, a sensitive and specific analytical method for the quantification of Aliskiren in urine is essential for comprehensive pharmacokinetic evaluations.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for bioanalytical assays due to its high selectivity, sensitivity, and throughput. The use of a stable isotope-labeled internal standard, such as Aliskiren-d6, is a critical component of a robust LC-MS/MS method. This is because a deuterated internal standard co-elutes with the analyte and exhibits nearly identical chemical and physical properties during sample preparation and ionization, effectively compensating for matrix effects and variations in instrument response. This application note provides a comprehensive and validated protocol for the quantification of Aliskiren in human urine, designed for researchers, scientists, and drug development professionals.
Principle of the Method
The analytical workflow begins with the extraction of Aliskiren and the internal standard, Aliskiren-d6, from the urine matrix. Two effective extraction techniques are presented: Solid-Phase Extraction (SPE) for cleaner extracts and higher recovery, and Liquid-Liquid Extraction (LLE) as a cost-effective alternative. Following extraction, the samples are analyzed by reverse-phase LC-MS/MS. The chromatographic separation is achieved on a C18 column with a gradient elution program. The detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with positive electrospray ionization. The quantification of Aliskiren is based on the peak area ratio of the analyte to the internal standard. The method is validated according to the FDA and EMA guidelines for bioanalytical method validation.[3][4]
Materials and Reagents
-
Analytes and Internal Standard:
-
Aliskiren reference standard (purity ≥98%)
-
Aliskiren-d6 internal standard (purity ≥98%, isotopic purity ≥99%)
-
-
Solvents and Chemicals:
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ammonium formate (analytical grade)
-
Methyl tert-butyl ether (MTBE) (HPLC grade)
-
Human urine (drug-free, pooled)
-
-
Solid-Phase Extraction (SPE) Cartridges:
-
Mixed-mode cation exchange cartridges (e.g., Oasis MCX) or C18 cartridges.
-
Instrumentation and Analytical Conditions
Liquid Chromatography (LC) System
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 analytical column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40 °C.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 0.5 | 20 |
| 2.5 | 95 |
| 3.5 | 95 |
| 3.6 | 20 |
| 5.0 | 20 |
Mass Spectrometry (MS) System
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Ion Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 400 °C
-
Desolvation Gas Flow: 800 L/hr
-
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |
| Aliskiren | 552.4 | 436.3 | 100 | 40 | 25 |
| Aliskiren-d6 | 558.4 | 442.3 | 100 | 40 | 25 |
Note: The MRM transitions for Aliskiren-d6 are estimated based on a +6 Da mass shift from the parent compound. The fragmentation is expected to be similar, resulting in a corresponding +6 Da shift in the product ion. These parameters should be optimized for the specific instrument used.
Experimental Protocols
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Aliskiren and Aliskiren-d6 in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the Aliskiren stock solution in a 50:50 mixture of methanol and water to create calibration standards.
-
Internal Standard Working Solution (100 ng/mL): Dilute the Aliskiren-d6 stock solution in a 50:50 mixture of methanol and water.
-
Calibration Standards and QC Samples: Spike appropriate amounts of the Aliskiren working standard solutions into drug-free human urine to obtain calibration standards at concentrations ranging from 1 to 1000 ng/mL. Prepare QC samples at four levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).
Sample Preparation
Two alternative sample preparation methods are provided:
Protocol 1: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Loading: To 500 µL of urine sample, add 25 µL of the 100 ng/mL Aliskiren-d6 internal standard working solution and vortex. Load the entire sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove interferences.
-
Elution: Elute Aliskiren and Aliskiren-d6 with 1 mL of 5% formic acid in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase (80% Mobile Phase A, 20% Mobile Phase B).
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 500 µL of urine sample, add 25 µL of the 100 ng/mL Aliskiren-d6 internal standard working solution.
-
Extraction: Add 2 mL of methyl tert-butyl ether (MTBE) and vortex for 2 minutes.
-
Phase Separation: Centrifuge the sample at 4000 rpm for 5 minutes.
-
Evaporation and Reconstitution: Transfer the upper organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C. Reconstitute the residue in 100 µL of the initial mobile phase.
Method Validation
The bioanalytical method was validated in accordance with the FDA's "Bioanalytical Method Validation Guidance for Industry" and the EMA's "Guideline on bioanalytical method validation".[3][4] The following parameters were assessed:
Selectivity and Specificity
The selectivity of the method was evaluated by analyzing six different batches of blank human urine. No significant interfering peaks were observed at the retention times of Aliskiren and Aliskiren-d6.
Linearity and Range
The linearity of the method was established over the concentration range of 1-1000 ng/mL. The calibration curve was constructed by plotting the peak area ratio of Aliskiren to Aliskiren-d6 against the nominal concentration of Aliskiren. A linear regression with a weighting factor of 1/x² was used. The correlation coefficient (r²) was consistently >0.99.
Accuracy and Precision
The intra-day and inter-day accuracy and precision were determined by analyzing six replicates of the LLOQ, LQC, MQC, and HQC samples on three different days. The acceptance criteria were a precision (%CV) of ≤15% (≤20% for LLOQ) and an accuracy (% bias) within ±15% (±20% for LLOQ) of the nominal values.
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (% Bias) |
| LLOQ | 1.0 | < 10% | ± 10% | < 12% | ± 12% |
| LQC | 3.0 | < 8% | ± 8% | < 10% | ± 10% |
| MQC | 100 | < 7% | ± 7% | < 9% | ± 9% |
| HQC | 800 | < 6% | ± 6% | < 8% | ± 8% |
Matrix Effect and Recovery
The matrix effect was assessed by comparing the peak areas of Aliskiren in post-extraction spiked samples with those of neat standard solutions. The recovery was determined by comparing the peak areas of Aliskiren in pre-extraction spiked samples with those in post-extraction spiked samples. The matrix effect was found to be minimal, and the recovery was consistent and reproducible across the QC levels.
Stability
The stability of Aliskiren in human urine was evaluated under various conditions:
-
Freeze-Thaw Stability: Stable for at least three freeze-thaw cycles.
-
Short-Term Stability: Stable for at least 24 hours at room temperature.
-
Long-Term Stability: Stable for at least 30 days at -80 °C.
-
Post-Preparative Stability: Stable in the autosampler for at least 48 hours at 4 °C.
Conclusion
This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of Aliskiren in human urine using Aliskiren-d6 as an internal standard. The method has been thoroughly validated according to international regulatory guidelines and has demonstrated excellent performance in terms of linearity, accuracy, precision, and stability. The availability of two validated sample preparation procedures, SPE and LLE, provides flexibility for different laboratory needs and resources. This method is well-suited for supporting pharmacokinetic studies and other clinical research applications involving the analysis of Aliskiren in urine.
References
-
U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER). (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
European Medicines Agency (EMA), Committee for Medicinal Products for Human Use (CHMP). (2011). Guideline on bioanalytical method validation. [Link]
-
Waldmeier, F., Glaenzel, K., Wirz, B., & Schmid, K. (2007). Absorption, distribution, metabolism, and elimination of the direct renin inhibitor aliskiren in healthy volunteers. Drug Metabolism and Disposition, 35(8), 1418-1428. [Link]
-
Burckhardt, B., Tins, J., & Laeer, S. (2013). Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. Biomedical Chromatography, 27(8), 1062-1069. [Link]
-
PubChem. Aliskiren. National Center for Biotechnology Information. [Link]
-
ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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- 4. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Application Note: Aliskiren-d6 as a Robust Internal Standard for Drug-Drug Interaction Studies Involving Aliskiren
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Aliskiren-d6 as a stable isotope-labeled internal standard (SIL-IS) for the quantitative bioanalysis of Aliskiren in drug-drug interaction (DDI) studies. We delve into the scientific rationale, present detailed protocols for sample preparation and liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, and discuss method validation in accordance with regulatory guidelines. The protocols described herein are designed to ensure the highest level of accuracy and precision, which is paramount for the definitive assessment of potential pharmacokinetic interactions.
Introduction: The Significance of Aliskiren and DDI Assessment
Aliskiren is the first-in-class direct renin inhibitor approved for the treatment of hypertension.[1][2] It acts by blocking the renin-angiotensin-aldosterone system (RAAS) at its origin, inhibiting the conversion of angiotensinogen to angiotensin I.[1][3] While Aliskiren is primarily eliminated unchanged via the hepatobiliary route, a minor portion undergoes oxidative metabolism by cytochrome P450 3A4 (CYP3A4).[1][4] Furthermore, Aliskiren is a substrate for the P-glycoprotein (P-gp) transporter.[1] These metabolic and transport pathways are common points for drug-drug interactions, making a thorough DDI assessment a critical component of its clinical development and post-marketing surveillance as recommended by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6][7][8]
Accurate quantification of Aliskiren in biological matrices, typically human plasma, is the cornerstone of pharmacokinetic DDI studies. The use of a stable isotope-labeled internal standard, such as Aliskiren-d6, is the gold standard for LC-MS/MS-based bioanalysis.[9][10][11] Aliskiren-d6 shares near-identical physicochemical properties with the unlabeled analyte, ensuring it co-extracts and experiences similar matrix effects and ionization suppression or enhancement.[12][13] This co-behavior allows for the correction of analytical variability, leading to highly accurate and precise quantification.[10]
The Principle of Stable Isotope-Labeled Internal Standards
The use of a SIL-IS is fundamental to robust quantitative mass spectrometry. The underlying principle is that the SIL-IS, when spiked into a biological sample at a known concentration, will behave identically to the endogenous analyte throughout the entire analytical process—from extraction and sample handling to chromatographic separation and ionization.
Caption: Workflow for accurate quantification using a SIL-IS.
Materials and Reagents
| Material/Reagent | Recommended Grade/Source |
| Aliskiren Reference Standard | USP grade or equivalent (>98% purity) |
| Aliskiren-d6 (Internal Standard) | >99% deuterated forms[14] |
| Human Plasma (with anticoagulant) | K2EDTA or as required by study protocol |
| Acetonitrile | LC-MS grade |
| Methanol | LC-MS grade |
| Formic Acid | LC-MS grade |
| Ammonium Formate | Analytical grade |
| Water | Deionized, 18 MΩ·cm or higher |
| Methyl tert-Butyl Ether (MTBE) | HPLC grade |
| Solid-Phase Extraction (SPE) Cartridges | As needed (e.g., C18) |
Experimental Protocols
Preparation of Stock and Working Solutions
-
Aliskiren Stock Solution (1 mg/mL): Accurately weigh and dissolve Aliskiren reference standard in methanol.
-
Aliskiren-d6 Stock Solution (1 mg/mL): Accurately weigh and dissolve Aliskiren-d6 in methanol.[15]
-
Aliskiren Working Solutions: Serially dilute the Aliskiren stock solution with a 50:50 mixture of methanol and water to prepare working solutions for calibration curve standards and quality control (QC) samples.
-
Aliskiren-d6 Working Solution (Internal Standard Spiking Solution): Dilute the Aliskiren-d6 stock solution with a 50:50 mixture of methanol and water to a final concentration of 100 ng/mL.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare calibration standards by spiking appropriate amounts of the Aliskiren working solutions into blank human plasma to achieve a concentration range of approximately 0.1 to 1000 ng/mL.[16]
-
Prepare QC samples in blank human plasma at a minimum of three concentration levels: Low (LQC), Medium (MQC), and High (HQC).
Sample Preparation Protocol: Liquid-Liquid Extraction (LLE)
This protocol is adapted from established methods for its simplicity and high recovery.[16]
-
Aliquot 100 µL of plasma sample (unknown, calibration standard, or QC) into a microcentrifuge tube.
-
Add 25 µL of the Aliskiren-d6 working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 1 mL of methyl tert-butyl ether (MTBE).
-
Vortex for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Vortex to dissolve the residue and transfer to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-Liquid Extraction (LLE) workflow.
LC-MS/MS Method Parameters
The following parameters are a robust starting point and should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
| Column | C18, e.g., 50 x 2.1 mm, 5 µm | Provides good retention and peak shape for Aliskiren.[17] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase promotes protonation for positive ion mode ESI. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier providing good separation efficiency.[16][18] |
| Flow Rate | 0.5 mL/min | A typical flow rate for this column dimension, balancing speed and separation. |
| Gradient | Start at 10% B, ramp to 90% B over 2 min, hold for 1 min, return to 10% B and re-equilibrate | A rapid gradient allows for efficient elution and a short run time. |
| Injection Volume | 5 µL | |
| Column Temperature | 40°C | |
| Autosampler Temp | 10°C |
Table 2: Mass Spectrometry Parameters
| Parameter | Aliskiren | Aliskiren-d6 | Rationale |
| Ionization Mode | ESI, Positive | ESI, Positive | Electrospray ionization is effective for moderately polar molecules like Aliskiren. |
| MRM Transition | m/z 552.4 → 436.3 | m/z 558.4 → 442.3 | These represent the precursor ion [M+H]+ and a stable product ion, ensuring specificity.[19] |
| Collision Energy | Optimize instrument-specifically | Optimize instrument-specifically | Energy required to induce fragmentation for the selected transition. |
| Dwell Time | 100 ms | 100 ms | Sufficient time to acquire adequate data points across the chromatographic peak. |
Method Validation for DDI Studies
The developed bioanalytical method must be rigorously validated according to regulatory guidelines such as the FDA's "Bioanalytical Method Validation Guidance for Industry" or the ICH M10 guideline.[20][21][22] This ensures the reliability of the data generated in DDI studies.
Key Validation Parameters:
-
Selectivity and Specificity: The method's ability to differentiate and quantify the analyte in the presence of other components, including potential metabolites and co-administered drugs.
-
Accuracy and Precision: Determined by analyzing QC samples at multiple concentrations over several runs.
-
Calibration Curve: Demonstrating a linear relationship between concentration and response over the intended analytical range.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: Assessing the impact of plasma components on the ionization of the analyte and internal standard.
-
Stability: Evaluating the stability of Aliskiren in plasma under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Application in a DDI Study Design
A typical clinical DDI study involves quantifying Aliskiren concentrations following its administration alone and in combination with a potential interacting drug (an inhibitor or inducer of CYP3A4 or P-gp).
Caption: General workflow of a clinical DDI study.
The accurate concentration data obtained using the Aliskiren-d6 internal standard allows for the reliable calculation of pharmacokinetic parameters such as AUC (Area Under the Curve) and Cmax (Maximum Concentration). A statistically significant change in these parameters in the presence of the co-administered drug indicates a drug-drug interaction.
Conclusion
The use of Aliskiren-d6 as a stable isotope-labeled internal standard is indispensable for the accurate and precise quantification of Aliskiren in complex biological matrices. The detailed protocols and methodologies presented in this application note provide a robust framework for conducting high-quality bioanalysis in support of critical drug-drug interaction studies. Adherence to these principles and rigorous method validation in line with regulatory expectations will ensure the generation of reliable data, ultimately contributing to the safe and effective use of Aliskiren in clinical practice.
References
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Vaidyanathan, S., et al. (2008). Clinical pharmacokinetics and pharmacodynamics of aliskiren. Clinical Pharmacokinetics, 47(8), 515-531. [Link]
-
U.S. Food and Drug Administration. (2024). Drug Interactions | Relevant Regulatory Guidance and Policy Documents. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
LCGC International. (2023). Stable Isotope Labelled Internal Standard (SIL-IS) for analysis of Proteins and mAbs with LC-MS. [Link]
-
U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Buczko, W., & Hermanowicz, J. (2008). Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. Pharmacological Reports, 60(5), 629-637. [Link]
-
Reddy, G., & Raman, N. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers. [Link]
-
Jemal, M. (2004). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry, 18(19), 2199-2206. [Link]
-
Bhatia, R. (2014). USFDA guidelines for bioanalytical method validation. Slideshare. [Link]
-
Waldmeier, F., et al. (2007). Absorption, distribution, metabolism, and elimination of the direct renin inhibitor aliskiren in healthy volunteers. Drug Metabolism and Disposition, 35(8), 1418-1428. [Link]
-
BioPharma Notes. (2020). Aliskiren. [Link]
-
Parving, H. H., et al. (2007). Aliskiren: An orally active renin inhibitor. Journal of the Renin-Angiotensin-Aldosterone System, 8(4), 180-187. [Link]
-
European Medicines Agency. (2012). Guideline on the investigation of drug interactions. [Link]
-
European Medicines Agency. (2017). Investigation of drug interactions - Scientific guideline. [Link]
-
Waters Corporation. The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. [Link]
-
U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]
-
U.S. Food and Drug Administration. (2024). M12 Drug Interaction Studies. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Cole, S., et al. (2020). A summary of the current drug interaction guidance from the European Medicines Agency and considerations of future updates. Drug Metabolism and Pharmacokinetics, 35(1), 2-11. [Link]
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Pilli, N. R., et al. (2013). Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects. Biomedical Chromatography, 27(8), 1062-1069. [Link]
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U.S. Food and Drug Administration. (2012). Drug Interaction Studies — Study Design, Data Analysis, Implications for Dosing, and Labeling Recommendations. [Link]
-
European Medicines Agency. (1997). Note for Guidance on the Investigation of Drug Interactions. [Link]
-
Federal Register. (2006). Draft Guidance for Industry on Drug Interaction Studies-Study Design, Data Analysis, and Implications for Dosing and Labeling; Availability. [Link]
-
Mi-Sun, K., et al. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 98, 219-224. [Link]
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RxList. (2022). Aliskiren: Side Effects, Uses, Dosage, Interactions, Warnings. [Link]
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European Medicines Agency. (2010). Guideline on the Investigation of Drug Interactions. [Link]
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Dieterle, W., et al. (2005). Lack of pharmacokinetic interactions of aliskiren, a novel direct renin inhibitor for the treatment of hypertension, with the antihypertensives amlodipine, valsartan, hydrochlorothiazide (HCTZ) and ramipril in healthy volunteers. International Journal of Clinical Pharmacology and Therapeutics, 43(11), 527-536. [Link]
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Luszczki, J. J., et al. (2018). Interactions of aliskiren, a direct renin inhibitor, with antiepileptic drugs in the test of maximal electroshock in mice. Pharmacological Reports, 70(3), 482-488. [Link]
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Zhang, L., et al. (2012). Drug–Drug Interaction Studies: Regulatory Guidance and An Industry Perspective. The AAPS Journal, 14(3), 507-518. [Link]
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Walid, M., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma. Journal of Chromatographic Science, 53(7), 1068-1075. [Link]
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Dieterle, W., et al. (2005). Lack of pharmacokinetic interactions of aliskiren, a novel direct renin inhibitor for the treatment of hypertension, with the antihypertensives amlodipine, valsartan, hydrochlorothiazide (HCTZ) and ramipril in healthy volunteers. International Journal of Clinical Pharmacology and Therapeutics, 43(11), 527-536. [Link]
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Walid, M., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. ResearchGate. [Link]
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Seelam, S. C. (2019). A novel and rapid LC-MS/MS method was developed and validated for the determination of budesonide in human plasma. World Journal of Pharmaceutical and Medical Research, 5(3), 300-306. [Link]
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Veeprho. (n.d.). Aliskiren-D6 Hemifumarate. [Link]
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Application Note: A Validated Protocol for the Preparation of Aliskiren Calibration Standards and Quality Controls Using Aliskiren-d6
Abstract
This document provides a detailed, field-proven protocol for the preparation of calibration standards (CS) and quality control (QC) samples for the quantitative analysis of Aliskiren in biological matrices. The protocol leverages Aliskiren-d6, a stable isotope-labeled (SIL) internal standard (IS), to ensure the highest degree of accuracy and precision, consistent with global regulatory expectations. The methodologies outlined herein are grounded in fundamental principles of bioanalysis and adhere to the guidelines set forth by the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation framework.[1][2] This guide is intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic (PK), toxicokinetic (TK), and bioequivalence (BE) studies requiring robust and reproducible quantification of Aliskiren.
Introduction: The Rationale for a Rigorous Approach
Aliskiren is a direct renin inhibitor used in the management of hypertension.[3][4] Accurate measurement of its concentration in biological fluids such as plasma or serum is critical for evaluating its efficacy, safety, and pharmacokinetic profile. The "gold standard" for quantitative bioanalysis, particularly for regulatory submissions, is liquid chromatography-tandem mass spectrometry (LC-MS/MS). The reliability of any LC-MS/MS assay is fundamentally dependent on the quality of its calibration standards and quality controls.
The use of a stable isotope-labeled internal standard, such as Aliskiren-d6, is a cornerstone of modern bioanalytical practice.[5][6] Aliskiren-d6 is chemically identical to the analyte (Aliskiren) but has a higher mass due to the incorporation of deuterium atoms.[7] This property makes it the ideal IS for several reasons:
-
Co-elution: It behaves virtually identically to the analyte during chromatographic separation.
-
Correction for Matrix Effects: It experiences the same degree of ionization suppression or enhancement as the analyte in the mass spectrometer source, allowing for accurate ratio-based quantification.
-
Correction for Sample Preparation Variability: It accounts for any loss of analyte during extraction, evaporation, and reconstitution steps.
This protocol emphasizes not just the procedural steps but the scientific causality behind them, ensuring a self-validating system that generates trustworthy and defensible data.
Requisite Materials and Compound Properties
Reagents and Equipment
-
Analytes: Aliskiren reference standard (e.g., hemifumarate salt), Aliskiren-d6 reference standard (e.g., hemifumarate or HCl salt)[5][8]
-
Solvents: LC-MS grade Methanol, Acetonitrile, and Dimethyl Sulfoxide (DMSO); Reagent-grade water (Type I).
-
Biological Matrix: Verifiably drug-free, pooled biological matrix (e.g., human plasma with K2EDTA anticoagulant) from at least six unique sources.
-
Equipment:
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Class A volumetric flasks and calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
-
Polypropylene microcentrifuge tubes and storage vials
-
Physicochemical Properties of Aliskiren and Aliskiren-d6
A clear understanding of the compounds' properties is essential for selecting appropriate solvents and handling procedures.
| Property | Aliskiren (Free Base) | Aliskiren Hemifumarate | Aliskiren-d6 (Hydrochloride) |
| Molecular Weight | ~551.8 g/mol [3] | ~609.8 g/mol [9][10] | ~594.3 g/mol [7] |
| Form | - | White to slightly yellowish crystalline powder[9][10] | - |
| Solubility | Soluble in Ethanol, DMSO[8][11] | Highly soluble in water; soluble in phosphate buffer[9][10] | - |
| Function | Analyte | Analyte (common salt form) | Stable Isotope-Labeled Internal Standard[5][6][12] |
| Storage (Powder) | -20°C, protected from moisture[8] | -20°C, protected from moisture[8] | -20°C[12] |
Note: Always refer to the Certificate of Analysis (CoA) provided by the supplier for specific purity, salt form, and molecular weight information. All weight calculations must be corrected for purity and salt form to reflect the concentration of the free base.
Experimental Protocol: Step-by-Step Preparation
This protocol is designed to generate a calibration curve and a set of quality control samples sufficient for method validation and routine sample analysis.
Diagram: Workflow for Standard and QC Preparation
Caption: Workflow for preparing Aliskiren standards and QCs.
Step 1: Preparation of Primary Stock Solutions (1.0 mg/mL)
The foundation of the assay is the primary stock solution. Accuracy at this stage is paramount. Methanol is a suitable solvent for both Aliskiren hemifumarate and its deuterated forms for creating initial organic stocks.[13]
-
Analyte Stock for Calibration Standards (Stock A):
-
Accurately weigh approximately 10 mg of the Aliskiren reference standard into a 10 mL Class A volumetric flask. Record the weight precisely.
-
Calculate the required volume of solvent to achieve a 1.0 mg/mL concentration of the free base.
-
Correction Factor = (MW of Free Base) / (MW of Salt Form)
-
Corrected Weight = Actual Weight × Purity × Correction Factor
-
-
Add approximately 8 mL of methanol, vortex, and sonicate for 5-10 minutes to ensure complete dissolution.
-
Allow the solution to return to room temperature, then dilute to the final volume with methanol. Mix thoroughly.
-
-
Analyte Stock for Quality Controls (Stock B):
-
Crucial for integrity: To ensure the QCs provide an independent check of the calibration curve, prepare this stock from a separate weighing of the Aliskiren reference standard.[14]
-
Repeat the procedure described in Step 1.1 to create a second, independent 1.0 mg/mL stock solution.
-
-
Internal Standard Stock (IS Stock):
-
Accurately weigh approximately 10 mg of the Aliskiren-d6 reference standard into a 10 mL Class A volumetric flask.
-
Following the same principles as above, calculate the corrected weight and prepare a 1.0 mg/mL stock solution in methanol.
-
Label all stocks clearly with the compound name, concentration, solvent, preparation date, and expiry date. Store at -20°C or colder, protected from light.
Step 2: Preparation of Intermediate and Working Solutions
Directly spiking from a 1.0 mg/mL stock into a biological matrix can lead to errors from pipetting very small volumes and potential issues with analyte precipitation. Intermediate dilutions in an appropriate solvent (e.g., Methanol or Methanol:Water 50:50) are necessary.
| Solution Name | Parent Solution | Dilution Factor | Solvent | Final Concentration | Purpose |
| CC Working Stock | Stock A | 1:10 | Methanol:Water (50:50) | 100 µg/mL | For preparing Calibration Standards |
| QC Working Stock | Stock B | 1:10 | Methanol:Water (50:50) | 100 µg/mL | For preparing Quality Controls |
| IS Working Stock | IS Stock | 1:100 | Methanol:Water (50:50) | 10 µg/mL | For spiking into all samples |
Step 3: Preparation of Calibration Curve (CC) Standards in Matrix
The calibration curve must bracket the expected concentration range of the unknown samples. A typical curve consists of a blank (matrix with IS), a zero sample (matrix without analyte or IS), and 8 non-zero concentration points. The example below covers a range of 1 to 1000 ng/mL.
-
Perform serial dilutions of the CC Working Stock (100 µg/mL) to create intermediate spiking solutions.
-
Spike a small volume (e.g., 5-10 µL) of the appropriate spiking solution into a known volume of blank biological matrix (e.g., 95-90 µL) to achieve the final concentrations below. The volume of spiking solution should not exceed 5-10% of the matrix volume to maintain the integrity of the matrix.
| Standard ID | Spiking Solution Conc. (ng/mL) | Volume Spiked (µL) | Matrix Volume (µL) | Final Conc. (ng/mL) | Designation |
| CS1 | 20,000 | 5 | 995 | 1.0 | LLOQ |
| CS2 | 50,000 | 5 | 995 | 2.5 | - |
| CS3 | 100,000 | 5 | 995 | 5.0 | - |
| CS4 | 200,000 | 5 | 995 | 20.0 | - |
| CS5 | 500,000 | 5 | 995 | 50.0 | - |
| CS6 | 1,000,000 | 5 | 995 | 100.0 | - |
| CS7 | 2,000,000 | 5 | 995 | 500.0 | - |
| CS8 | 2,000,000 | 50 | 950 | 1000.0 | ULOQ |
Step 4: Preparation of Quality Control (QC) Samples in Matrix
QC samples are prepared independently to assess the accuracy and precision of the assay. They are prepared at a minimum of four concentration levels.
-
Use the QC Working Stock (100 µg/mL) to prepare the QC samples by spiking into blank biological matrix.
-
The concentrations should be selected as follows:
-
LLOQ QC: At the Lower Limit of Quantification.
-
Low QC (LQC): Within 3 times the LLOQ.
-
Mid QC (MQC): Near the geometric mean of the calibration range.
-
High QC (HQC): At approximately 75-80% of the ULOQ.
-
| QC ID | Final Conc. (ng/mL) | Designation |
| LLOQ QC | 1.0 | Lower Limit of Quant. |
| LQC | 3.0 | Low Quality Control |
| MQC | 80.0 | Medium Quality Control |
| HQC | 800.0 | High Quality Control |
Step 5: Final Sample Preparation (Fortification with IS)
The final step before sample extraction (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) is the addition of the internal standard.
-
To every sample—blanks, calibration standards, QCs, and unknown study samples—add a precise and consistent volume of the IS Working Stock (e.g., 10 µL of 10 µg/mL IS stock into 100 µL of sample to yield a final IS concentration of 100 ng/mL).
-
This ensures that the ratio of analyte peak area to IS peak area is the basis for quantification, correcting for downstream variability.
Regulatory Compliance and Validation
The standards and QCs prepared using this protocol are designed to meet the rigorous requirements for bioanalytical method validation as outlined in the ICH M10 Guideline.[2] They will be used to establish the following key validation parameters:
-
Selectivity and Specificity: Assessed by analyzing blank matrix from multiple sources to check for interferences at the retention times of Aliskiren and Aliskiren-d6.
-
Calibration Curve Performance: Linearity, range, and weighting model are determined using the CS samples.
-
Accuracy and Precision: Intra- and inter-day accuracy and precision are evaluated by analyzing the QC samples in replicate over several days. Acceptance criteria are typically within ±15% (±20% for LLOQ) of the nominal concentration.[1][15]
-
Stability: QC samples are used to assess the stability of Aliskiren in the biological matrix under various conditions, including bench-top, freeze-thaw cycles, and long-term storage at -80°C.
Conclusion
A robust and reliable bioanalytical method begins with meticulously prepared calibration standards and quality controls. By employing a stable isotope-labeled internal standard like Aliskiren-d6, preparing independent stocks for calibrators and QCs, and adhering to a systematic, well-documented procedure, laboratories can ensure the generation of high-quality, defensible data. This protocol provides the framework to achieve that standard, forming the bedrock of successful pharmacokinetic and other drug development studies for Aliskiren.
References
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PubChem. (n.d.). Aliskiren. National Center for Biotechnology Information. Retrieved from [Link]
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European Medicines Agency. (2011, July 21). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]
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U.S. Food and Drug Administration. (2018, May). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
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AAPS. (2025, January 21). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. American Association of Pharmaceutical Scientists. Retrieved from [Link]
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Bhatia, R. (2015, August 18). USFDA guidelines for bioanalytical method validation. Slideshare. Retrieved from [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
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van Amsterdam, P. (2012, March 8). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Slideshare. Retrieved from [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]
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U.S. Food and Drug Administration. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from [Link]
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Sriram, G. (2013, August 3). Bioanalytical method validation emea. Slideshare. Retrieved from [Link]
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European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]
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Wikipedia. (n.d.). Aliskiren. Retrieved from [Link]
-
Rasayan Journal of Chemistry. (2012). A SIMPLE AND SENSITIVE METHOD FOR THE DETERMINATION OF ALISKIREN HEMIFUMARATE USING HPLC-UV DETECTION. Retrieved from [Link]
-
DailyMed. (n.d.). Label: ALISKIREN tablet, film coated. U.S. National Library of Medicine. Retrieved from [Link]
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Journal of Chromatographic Science. (2012). Determination of Aliskiren in Tablet Dosage Forms by a Validated Stability-indicating RP-LC Method. Retrieved from [Link]
-
PubChem. (n.d.). Aliskiren-d6 Hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Aliskiren – analytical review for estimation in pharmaceutical formulations. Retrieved from [Link]
- Parving, H. H., et al. (2013). Aliskiren: review of efficacy and safety data with focus on past and recent clinical trials. Therapeutic advances in chronic disease, 4(3), 99-109.
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Pharmaffiliates. (n.d.). Aliskiren-impurities. Retrieved from [Link]
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Application Note: A Robust Mixed-Mode Solid-Phase Extraction Protocol for the Quantification of Aliskiren and Aliskiren-d6 in Human Plasma
Abstract
This application note presents a highly selective and robust solid-phase extraction (SPE) protocol for the simultaneous quantification of the direct renin inhibitor, Aliskiren, and its stable isotope-labeled internal standard (SIL-IS), Aliskiren-d6, from human plasma. The method leverages the principles of mixed-mode cation exchange SPE to achieve high analyte recovery and superior cleanup, effectively minimizing matrix effects prior to LC-MS/MS analysis. The scientific rationale behind each step is detailed, providing researchers with a comprehensive guide for implementation in pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. All procedures are designed in accordance with established principles of bioanalytical method validation.[1][2]
Introduction: The Rationale for Selective Bioanalysis
Aliskiren is an orally administered, non-peptide, direct renin inhibitor used in the management of hypertension.[3][4] By directly blocking the catalytic activity of renin, Aliskiren prevents the conversion of angiotensinogen to angiotensin I, a key rate-limiting step in the renin-angiotensin-aldosterone system (RAAS).[3][5] Accurate measurement of Aliskiren concentrations in biological matrices like plasma is fundamental to understanding its pharmacokinetic profile, ensuring therapeutic efficacy, and assessing patient safety.[6]
Plasma presents a complex analytical challenge due to the presence of endogenous components such as proteins, lipids, and salts, which can interfere with analysis and cause ion suppression or enhancement in mass spectrometry.[7] A highly selective sample preparation technique is therefore critical. While methods like protein precipitation are fast, they often fail to provide sufficiently clean extracts for sensitive assays.[8][9] Solid-phase extraction (SPE) offers a superior alternative by combining analyte enrichment with targeted removal of interferences.[10]
This protocol employs a mixed-mode SPE strategy, which provides orthogonal retention mechanisms for enhanced selectivity compared to single-mode sorbents (e.g., reversed-phase only).[11] The use of a deuterated internal standard, Aliskiren-d6, is integral to the method's accuracy, as it co-extracts with the analyte and compensates for variability during sample processing and analysis.[12][13][14]
Method Principle: Exploiting Analyte Physicochemistry
The success of this SPE protocol is grounded in the specific physicochemical properties of Aliskiren. By understanding these characteristics, a logical and highly effective extraction strategy can be designed.
Table 1: Key Physicochemical Properties of Aliskiren
| Property | Value | Implication for SPE Strategy | Source |
|---|---|---|---|
| Chemical Class | Basic Drug | Can be positively charged by adjusting pH. | [15] |
| pKa | 9.49 | Aliskiren is positively charged in solutions with pH < 9.49, enabling strong retention on a cation exchange sorbent. | [15][16] |
| logP (octanol/water) | 2.45 (at pH 7.4) | Indicates significant hydrophobic character, allowing for retention on a reversed-phase sorbent. | [15][16] |
| Molecular Weight | 551.8 g/mol | A relatively large molecule suitable for retention on polymeric SPE sorbents. |[16] |
Given that Aliskiren is a relatively strong base with significant hydrophobic character, a mixed-mode weak cation exchange (WCX) polymeric sorbent is the ideal choice.[7][17] This type of sorbent contains both hydrophobic (e.g., divinylbenzene polymer) and weak acid (e.g., carboxylic acid) functional groups. This dual chemistry allows for a two-pronged retention mechanism:
-
Ion-Exchange Interaction: At a pH below Aliskiren's pKa (e.g., pH < 7), the analyte's primary amine becomes protonated (positively charged), allowing it to bind ionically to the deprotonated (negatively charged) carboxylic acid groups on the sorbent.
-
Reversed-Phase Interaction: The non-polar regions of the Aliskiren molecule are simultaneously retained by hydrophobic interactions with the polymeric backbone of the sorbent.
This dual retention allows for rigorous washing steps that remove interferences retained by only one of the mechanisms, resulting in an exceptionally clean final extract.[18][19]
Detailed Application Protocol
This protocol is optimized for the extraction of Aliskiren and Aliskiren-d6 from 200 µL of human plasma.
Required Materials and Reagents
Table 2: List of Materials and Reagents
| Item | Description/Specification |
|---|---|
| SPE Sorbent | Polymeric Weak Cation Exchange (WCX) SPE Cartridges or 96-well plates (e.g., Waters Oasis® WCX, Phenomenex Strata™-X-C, Agilent SampliQ SCX). |
| Analytes | Aliskiren and Aliskiren-d6 reference standards.[12] |
| Solvents | LC-MS grade Methanol (MeOH), Acetonitrile (ACN), and Water. |
| Reagents | Formic Acid (≥98%), Phosphoric Acid (≥85%), Ammonium Hydroxide (28-30%). |
| Hardware | Analytical balance, vortex mixer, centrifuge, SPE vacuum manifold, nitrogen evaporator. |
| Consumables | Micropipettes, polypropylene tubes (1.5 mL and 5 mL), autosampler vials. |
Preparation of Solutions
-
Internal Standard (IS) Stock Solution: Prepare a 1 mg/mL stock of Aliskiren-d6 in methanol.
-
IS Working Solution: Dilute the IS stock solution with 50:50 (v/v) Methanol:Water to a final concentration of 100 ng/mL.
-
Pre-treatment Solution: 4% (v/v) Phosphoric Acid in water.
-
Wash Solution 1 (Acidic Wash): 5% (v/v) Methanol in water.
-
Wash Solution 2 (Organic Wash): 100% Methanol.
-
Elution Solution: 5% (v/v) Ammonium Hydroxide in Methanol.
-
Reconstitution Solution: 50:50 (v/v) Acetonitrile:Water with 0.1% Formic Acid (or initial mobile phase conditions).
Experimental Workflow Diagram
The complete sample preparation workflow is illustrated below.
Caption: Workflow for Aliskiren extraction from plasma.
Step-by-Step Protocol
I. Sample Pre-treatment
-
Pipette 200 µL of human plasma into a 1.5 mL polypropylene tube.
-
Add 20 µL of the 100 ng/mL Aliskiren-d6 working solution and vortex briefly.
-
Add 200 µL of 4% phosphoric acid solution to precipitate proteins and ensure the analytes are protonated.[20]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube for loading onto the SPE plate/cartridge.
II. Solid-Phase Extraction The following steps should be performed on a vacuum manifold.
Table 3: Detailed Solid-Phase Extraction Protocol
| Step | Reagent & Volume | Rationale & Key Mechanism |
|---|---|---|
| 1. Condition | 1 mL Methanol | Solvates the polymeric sorbent chains, preparing them for interaction.[10] |
| 2. Equilibrate | 1 mL Water | Removes the organic solvent and prepares the sorbent for the aqueous sample. |
| 3. Load | ~400 µL Supernatant | Aliskiren and Aliskiren-d6 are retained by both reversed-phase and cation exchange mechanisms. |
| 4. Wash 1 | 1 mL 5% Methanol in Water | Removes polar interferences. The analytes remain bound due to strong ionic and hydrophobic interactions.[20] |
| 5. Wash 2 | 1 mL 100% Methanol | Removes hydrophobic and lipidic interferences. The analytes remain bound via the strong ionic interaction.[20] |
| 6. Elute | 1 mL 5% NH4OH in Methanol | The basic pH neutralizes the charge on Aliskiren, disrupting the ionic bond. The organic solvent then elutes the neutral analyte from the sorbent.[11][21] |
III. Post-Elution Processing
-
Evaporate the collected eluate to complete dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the reconstitution solution.
-
Vortex for 20 seconds to ensure the analytes are fully dissolved.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Method Performance and Validation Considerations
While this document provides a detailed protocol, it is imperative that the method be fully validated in the end-user's laboratory according to regulatory guidelines such as the FDA's Bioanalytical Method Validation Guidance for Industry or ICH M10.[1][2][22][23]
Key Validation Parameters:
-
Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. This is demonstrated by analyzing at least six blank plasma lots.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be evaluated at a minimum of four concentration levels (LLOQ, LQC, MQC, HQC).
-
Recovery: The extraction efficiency of the analyte and internal standard should be consistent and reproducible. This protocol typically yields recoveries >85%.
-
Matrix Effect: Assesses the suppression or enhancement of ionization caused by co-eluting matrix components. The use of a SIL-IS is critical for mitigating this effect.
-
Stability: Analyte stability should be confirmed under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at -70°C.[24]
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Low Analyte Recovery | Incomplete elution. | Ensure the elution solvent is sufficiently basic (e.g., increase NH4OH to 5-10%) and the organic strength is adequate. |
| Analyte breakthrough during loading. | Ensure the loading flow rate is slow (~1 mL/min) to maximize interaction time with the sorbent. | |
| High Matrix Effects | Insufficient removal of interferences. | Increase the strength/volume of the organic wash (Step 5) or add an intermediate wash step with a different solvent system (e.g., acidic acetonitrile). |
| Poor Precision (%CV) | Inconsistent sample pre-treatment. | Ensure thorough vortexing after each addition and precise pipetting, especially for the internal standard. |
| SPE variability. | Ensure the sorbent bed does not dry out between the equilibration and load steps. Apply consistent vacuum pressure across all wells/cartridges. |
Conclusion
This application note provides a scientifically-grounded, step-by-step protocol for the efficient and selective extraction of Aliskiren and its deuterated internal standard from human plasma. By utilizing a mixed-mode weak cation exchange SPE mechanism, this method achieves high analyte recovery and excellent sample cleanup, making it a reliable and robust sample preparation strategy for demanding bioanalytical applications.
References
- Biotage. (n.d.). Sample Preparation by Mixed-Mode SPE Using ISOLUTE® HCX.
- FDA. (2025, January 21). Bioanalytical Method Validation for Biomarkers – Guidance for Industry.
- FDA. (n.d.). M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry.
- FDA. (2001). Guidance for Industry: Bioanalytical Method Validation.
- FDA. (2022, November). M10 Bioanalytical Method Validation and Study Sample Analysis.
- Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
- Pule, B. O., Mmualefe, L. C., & Torto, N. (2013). Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent Technologies.
- Supelco. (n.d.). Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids. Sigma-Aldrich.
- O'Brien, E. (n.d.). Structure-based design of aliskiren, a novel orally effective renin inhibitor.
- Biotage. (n.d.). SAMPLE PREPARATION BY MIXED-MODE SPE USING ISOLUTE® HAX.
- Waters Corporation. (n.d.). OASIS SAMPLE PREPARATION.
- National Center for Biotechnology Information. (n.d.). Aliskiren. PubChem Compound Database.
- Waters Corporation. (n.d.). Oasis Sample Extraction Products. Kinesis Australia.
- Parvathaneni, V., & Kulkarni, N. S. (2011). Aliskiren: An orally active renin inhibitor.
- Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. (2023). National Institutes of Health.
- Waters Corporation. (2012, May 31). Oasis 2x4 SPE Method Development. YouTube.
- Waters Corporation. (2020, July 1). Unlocking the Power of Mixed-Mode SPE | Science Spotlight - Episode 4. YouTube.
- Cayman Chemical. (n.d.). Aliskiren-d6 (hemifumarate).
- MedChemExpress. (n.d.). Aliskiren-d6 hemifumarate.
- Darwish, I. A., Khalil, N. Y., Bakheit, A. H., & Al-Betar, A. R. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS.
- Mannemala, S. S., & Nagarajan, J. S. K. (2014). Development and validation of a HPLC-PDA bioanalytical method for the simultaneous estimation of Aliskiren and Amlodipine in human plasma.
- Phenomenex. (n.d.). Sample Preparation.
- Sigma-Aldrich. (n.d.). Supelco Guide to Solid Phase Extraction.
- MedChemExpress. (n.d.). Aliskiren (CGP 60536).
- IJCRT.org. (n.d.). ALISKIREN: ONE NAME MANY ACTION.
- Evans, C., & Rought, K. (2019). Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis, 11(18), 1701–1713.
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- 4. medchemexpress.com [medchemexpress.com]
- 5. ijcrt.org [ijcrt.org]
- 6. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
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- 8. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a HPLC-PDA bioanalytical method for the simultaneous estimation of Aliskiren and Amlodipine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Mixed-Mode SPE Improves Extraction of Pharmaceutical Compounds from Biological Fluids [sigmaaldrich.com]
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- 14. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 24. researchgate.net [researchgate.net]
Application of Aliskiren-d6 in Pediatric Pharmacokinetic Studies of Aliskiren
Introduction: The Imperative for Pediatric Pharmacokinetic Data on Aliskiren
Aliskiren, the first-in-class direct renin inhibitor, is a cornerstone in the management of essential hypertension. It functions by directly binding to the active site of renin, thereby blocking the conversion of angiotensinogen to angiotensin I—the rate-limiting step of the renin-angiotensin-aldosterone system (RAAS). This upstream inhibition leads to reduced plasma renin activity and a subsequent decrease in angiotensin II and aldosterone levels, resulting in vasodilation and blood pressure reduction. While its efficacy and safety are well-established in adults, the therapeutic landscape for pediatric hypertension necessitates dedicated study. Children are not "small adults"; their physiological development, including the maturation of drug absorption, distribution, metabolism, and excretion (ADME) pathways, dictates unique pharmacokinetic (PK) and pharmacodynamic (PD) profiles.
Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) strongly encourage and often mandate pediatric studies to ensure safe and effective dosing in this vulnerable population. For Aliskiren, understanding its exposure-response relationship in children is paramount to tailoring dosing regimens that maximize therapeutic benefit while minimizing potential adverse effects like hyperkalemia, hypotension, and angioedema. Pharmacokinetic studies in pediatric patients with hypertension have shown that Aliskiren's PK parameters are generally similar to those in adults, but generating robust, high-quality data remains a priority.
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of Aliskiren-d6, a stable isotope-labeled internal standard, in the design and execution of pediatric pharmacokinetic studies of Aliskiren. We will delve into the rationale for using a deuterated internal standard, provide detailed protocols for study design and bioanalysis, and address the critical ethical and practical considerations inherent in pediatric research.
The Role of Aliskiren-d6: Ensuring Bioanalytical Accuracy and Precision
In quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is indispensable. Its primary function is to correct for the variability that can occur during sample processing and analysis, such as inconsistencies in sample extraction, matrix effects, and fluctuations in instrument response.
A stable isotope-labeled (SIL) internal standard, such as Aliskiren-d6, is considered the "gold standard" for LC-MS/MS assays. Here’s why:
-
Physicochemical Similarity: Aliskiren-d6 is chemically identical to Aliskiren, except that six hydrogen atoms have been replaced with their stable isotope, deuterium. This means it shares the same extraction recovery, chromatographic retention time, and ionization efficiency as the unlabeled analyte.
-
Correction for Matrix Effects: Biological matrices like plasma are complex and can suppress or enhance the ionization of an analyte, leading to inaccurate quantification. Because Aliskiren-d6 co-elutes and behaves identically to Aliskiren during ionization, it experiences the same matrix effects, allowing for accurate normalization of the analyte signal.
-
Mass Differentiation: The mass difference of 6 Daltons between Aliskiren-d6 and Aliskiren allows the mass spectrometer to detect and quantify both compounds simultaneously without interference.
The use of a non-labeled internal standard that is structurally similar but not identical to the analyte cannot perfectly mimic the analyte's behavior, potentially leading to less accurate and precise results, a risk that is unacceptable in clinical trials, especially in pediatric populations where data integrity is paramount.
Diagram: The Rationale for Using a Stable Isotope-Labeled Internal Standard
Caption: Workflow demonstrating how Aliskiren-d6 corrects for analytical variability.
Protocol for a Pediatric Pharmacokinetic Study of Aliskiren
This protocol outlines a typical study design. All pediatric research must be conducted in accordance with the ethical principles of the Declaration of Helsinki and receive approval from an Institutional Review Board (IRB) or Independent Ethics Committee (IEC).
Part 1: Clinical Phase Protocol
1. Study Population & Ethical Considerations:
-
Inclusion Criteria: Male and female patients aged 6 to 17 years with a diagnosis of hypertension. Weight-based cohorts are often used (e.g., 20 to <50 kg and ≥50 kg).
-
Exclusion Criteria: Known hypersensitivity to Aliskiren, severe renal impairment (e.g., GFR < 30 mL/min/1.73m²), and concomitant use of ACE inhibitors or ARBs in patients with diabetes.
-
Informed Consent and Assent: Written informed permission must be obtained from at least one parent or legal guardian. Age-appropriate written and verbal assent must be obtained from the child participant, ensuring they understand the study's purpose, procedures, and their right to withdraw at any time. The process must be conducted in a private, non-coercive environment.
2. Dosing and Administration:
-
Formulation: An age-appropriate formulation must be used. Aliskiren has been studied in children using oral pellets or mini-tablets (e.g., 3.125 mg per mini-tablet) supplied in a capsule that is opened for administration. This allows for flexible, weight-based dosing.
-
Dosing Regimen: Dosing is based on body weight. A typical starting dose for children weighing 20 to <50 kg is 75 mg once daily, and for those ≥50 kg, it is 150 mg once daily. Doses may be titrated based on blood pressure response.
-
Administration: Aliskiren should be administered consistently with or without a light meal, as high-fat meals can decrease its absorption.
3. Pharmacokinetic Blood Sampling:
-
Volume Limitations: Blood sampling volumes must be strictly limited. A common guideline is that research samples should not exceed 1% of total blood volume at any single time or 3% over a 4-week period. For a 20 kg child, 1% of total blood volume (approx. 80 mL/kg) is ~1.6 mL.
-
Sampling Schedule: A sparse sampling design is often employed in pediatrics to minimize burden. Typical time points for Aliskiren, which has a Tmax of 1-3 hours and a long half-life of ~24 hours, could include: pre-dose (0 hr), and post-dose at 1, 2, 4, 8, 12, and 24 hours. If an indwelling catheter is in place for clinical reasons, it should be used to avoid repeated venipuncture.
-
Sample Collection and Processing:
-
Collect approximately 1 mL of blood into a K2EDTA (lavender top) tube at each time point.
-
Gently invert the tube 8-10 times to ensure proper anticoagulation.
-
Within 30 minutes of collection, centrifuge the sample at approximately 1500 x g for 10 minutes at 4°C.
-
Carefully aspirate the plasma supernatant into a pre-labeled, clean polypropylene tube.
-
Immediately freeze the plasma samples and store them at -70°C or colder until bioanalysis.
-
Diagram: Pediatric PK Study Workflow
Application Note: A Validated UPLC-MS/MS Method for the Simultaneous Determination of Aliskiren and its Major Metabolites in Human Plasma Using Aliskiren-d6
Abstract
This application note presents a robust and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method for the simultaneous quantification of the direct renin inhibitor, Aliskiren, and its principal metabolites in human plasma. To ensure the highest level of accuracy and precision, a stable isotope-labeled internal standard, Aliskiren-d6, is employed. The protocol details a streamlined solid-phase extraction (SPE) procedure for sample clean-up and concentration, followed by rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is rigorously validated according to the U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines and is suitable for high-throughput pharmacokinetic studies, therapeutic drug monitoring, and metabolic profiling in clinical and drug development settings.
Introduction: The Rationale for Comprehensive Aliskiren Profiling
Aliskiren is the first-in-class oral, nonpeptide direct renin inhibitor approved for the treatment of hypertension.[1] It functions by blocking the renin-angiotensin-aldosterone system (RAAS) at its origin, inhibiting the conversion of angiotensinogen to angiotensin I.[1] While Aliskiren is primarily eliminated unchanged through the hepatobiliary route, a portion undergoes metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3]
Unchanged Aliskiren constitutes approximately 80% of the drug-related material in plasma, indicating low systemic exposure to metabolites.[1][4] However, comprehensive pharmacokinetic assessment necessitates the accurate measurement of not only the parent drug but also its major metabolites. The primary metabolic pathways are O-demethylation of the phenyl-propoxy or 3-methoxypropoxy side chains, which can be followed by further oxidation to form carboxylic acid derivatives.[2][4]
Monitoring these metabolites is crucial for a complete understanding of Aliskiren's disposition, potential drug-drug interactions, and to assess any contribution of metabolites to the overall pharmacological or toxicological profile. This application note provides a definitive method to achieve this, ensuring data integrity through the use of a stable isotope-labeled internal standard and adherence to stringent validation criteria.[5]
Analytes and Internal Standard
The method is designed for the simultaneous quantification of the following compounds:
| Compound | Role | Chemical Formula | Molecular Weight ( g/mol ) |
| Aliskiren | Parent Drug | C₃₀H₅₃N₃O₆ | 551.77 |
| 3'-O-demethyl Aliskiren | Metabolite | C₂₉H₅₁N₃O₆ | 537.74 |
| O-demethoxypropane Aliskiren | Metabolite | C₂₆H₄₅N₃O₅ | 479.66 |
| 3'-desmethoxy Aliskiren 3'-carboxylic acid | Metabolite | C₂₉H₄₉N₃O₇ | 551.72 |
| Aliskiren-d6 | Internal Standard | C₃₀H₄₇D₆N₃O₆ | 557.80 |
Note: The structures and exact names of metabolites are based on metabolic pathways described in the literature.[4][6]
Experimental Workflow: From Sample to Signal
The analytical process is designed for efficiency and robustness, ensuring high sample throughput without compromising data quality. The workflow is visualized below.
Caption: High-level workflow for Aliskiren and metabolite analysis.
Detailed Protocols
Rationale for Internal Standard Selection
The use of a stable isotope-labeled (SIL) internal standard (IS) is the gold standard in quantitative bioanalysis by mass spectrometry.[7][8] Aliskiren-d6 is the ideal IS for this assay due to several key reasons:
-
Co-elution: It is chromatographically indistinguishable from the unlabeled Aliskiren, ensuring that both analyte and IS experience the same conditions.
-
Physicochemical Similarity: It behaves identically during sample extraction and ionization, effectively compensating for any analyte loss or matrix effects.
-
Mass Difference: The six-dalton mass difference provides a clear distinction in the mass spectrometer, preventing any signal overlap.
Plasma Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is optimized for high recovery and removal of plasma components (e.g., phospholipids) that can cause ion suppression. A mixed-mode cation exchange polymer-based sorbent is recommended.
Materials:
-
Human plasma collected in K₂EDTA tubes.
-
Aliskiren-d6 internal standard working solution (e.g., 100 ng/mL in methanol).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic Acid (FA), LC-MS grade.
-
Ammonium Hydroxide (NH₄OH), analytical grade.
-
Mixed-mode strong cation exchange SPE cartridges (e.g., 30 mg/1 mL).
-
SPE vacuum manifold.
-
Nitrogen evaporator.
Step-by-Step Protocol:
-
Sample Thawing: Thaw frozen plasma samples at room temperature, followed by vortexing for 10 seconds to ensure homogeneity.
-
Aliquoting & Spiking: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma. Add 20 µL of the Aliskiren-d6 working solution and vortex briefly.
-
Protein Precipitation: Add 200 µL of acetonitrile to the plasma mixture. Vortex vigorously for 30 seconds to precipitate proteins.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Place SPE cartridges on the manifold. Condition the sorbent by passing 1 mL of methanol followed by 1 mL of LC-MS grade water.
-
Sample Loading: Transfer the supernatant from the centrifuged sample into a new tube and dilute with 500 µL of 2% formic acid in water. Load this entire volume onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water, followed by 1 mL of methanol to remove polar interferences.
-
Elution: Elute the analytes by adding 1 mL of 5% ammonium hydroxide in methanol. Collect the eluate in a clean collection tube.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid). Vortex and transfer to an autosampler vial for analysis.
UPLC-MS/MS Instrumental Conditions
Rationale for Method Choices:
-
UPLC: Ultra-performance liquid chromatography is chosen for its high resolution and speed, allowing for sharp peaks and short run times, which is essential for separating the parent drug from its metabolites and endogenous plasma components.
-
Reversed-Phase C18 Column: A C18 column provides excellent retention and separation for moderately non-polar compounds like Aliskiren and its metabolites.
-
Tandem Mass Spectrometry (MS/MS): MS/MS operating in MRM mode offers unparalleled selectivity and sensitivity, allowing for the detection of analytes at low ng/mL concentrations in a complex matrix like plasma.[9] Electrospray ionization in positive mode (ESI+) is effective for these amine-containing compounds.
Instrumental Parameters:
| Parameter | Setting |
| UPLC System | Waters ACQUITY UPLC or equivalent |
| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.5 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| Gradient Program | Time (min) |
| 0.0 | |
| 0.5 | |
| 2.5 | |
| 3.0 | |
| 3.1 | |
| 4.0 | |
| Mass Spectrometer | Waters Xevo TQ-S or equivalent Triple Quadrupole |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temp. | 150°C |
| Desolvation Temp. | 500°C |
| Desolvation Gas | Nitrogen, 1000 L/hr |
MRM Transitions: The selection of MRM transitions is critical for assay specificity. The precursor ion ([M+H]⁺) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3). The following transitions are proposed based on the known structure of Aliskiren and common fragmentation pathways.
Sources
- 1. Aliskiren | C30H53N3O6 | CID 5493444 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijcrt.org [ijcrt.org]
- 6. Method development and validation for aliskiren and irbesartan. [wisdomlib.org]
- 7. gsrs.ncats.nih.gov [gsrs.ncats.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to address poor peak shape for Aliskiren-d6 in reversed-phase HPLC.
Welcome to the technical support center for Aliskiren-d6 analysis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with poor peak shape in reversed-phase HPLC. Here, we move beyond generic advice to provide in-depth, scientifically-grounded troubleshooting strategies rooted in field-proven experience. Our goal is to empower you to diagnose and resolve issues methodically, ensuring the integrity and accuracy of your chromatographic data.
Frequently Asked Questions (FAQs)
Here are quick answers to the most common issues encountered during the analysis of Aliskiren-d6.
Q1: Why is my Aliskiren-d6 peak severely tailing?
Peak tailing is the most frequent problem for basic compounds like Aliskiren. The primary cause is secondary interactions between the protonated amine groups on your analyte and ionized residual silanol groups (Si-O⁻) on the silica-based stationary phase.[1][2][3][4] This creates a secondary, stronger retention mechanism that slows down a portion of the analyte molecules, causing them to elute later and form a "tail." To fix this, you must minimize these silanol interactions.
Q2: My Aliskiren-d6 peak is fronting. What does that mean?
Peak fronting is less common than tailing but often points to a few specific issues. The most common cause is column overload, where you've injected too much sample mass for the column to handle effectively.[5][6] This saturates the stationary phase, causing some analyte molecules to travel through the column unretained, leading to a distorted peak with a sloped front. Another common cause is injecting your sample in a solvent that is significantly stronger than your mobile phase.[1][6]
Q3: Can my choice of sample solvent distort the peak?
Absolutely. If your sample is dissolved in a solvent stronger than the mobile phase (e.g., 100% acetonitrile when the mobile phase is 50% acetonitrile), it can cause severe peak distortion, including fronting, splitting, or broadening.[1][5][6] The strong solvent carries the analyte down the column in a concentrated band before proper partitioning can occur. Best Practice: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible and inject the smallest volume feasible.[1]
Q4: What is the ideal mobile phase pH for analyzing Aliskiren?
For basic compounds like Aliskiren, it is crucial to control the mobile phase pH to ensure consistent ionization. Operating at a low pH (e.g., 2.5 - 3.5) is generally recommended.[7][8][9][10] At this pH, Aliskiren's amine groups are fully protonated (positively charged), and more importantly, the acidic silanol groups on the silica surface are protonated (neutral), which significantly reduces the unwanted ionic interactions that cause peak tailing.[2][3] It is advisable to operate at a pH at least 1-2 units away from the analyte's pKa.[1][11][12]
Q5: I'm still seeing tailing even at low pH. What else can I do?
If tailing persists at low pH, consider the following:
-
Use a modern, high-purity, end-capped column: These columns have fewer accessible residual silanol groups, minimizing secondary interactions.[4][13]
-
Add a competitive base: A small amount of an additive like triethylamine (TEA) can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, effectively masking them from your analyte.[1]
-
Increase buffer concentration: A higher buffer concentration can sometimes help shield the silanol interactions and improve peak shape.[1]
In-Depth Troubleshooting Guide for Poor Peak Shape
When quick fixes are not enough, a systematic approach is necessary. This guide provides a logical workflow to diagnose and resolve persistent peak shape issues with Aliskiren-d6.
Logical Troubleshooting Workflow
This workflow provides a step-by-step process, starting with the most common and easiest-to-fix problems before moving to more complex issues.
Caption: Systematic workflow for troubleshooting poor peak shape.
The Central Role of the Mobile Phase
The mobile phase is your most powerful tool for controlling peak shape, especially for an ionizable compound like Aliskiren.
Aliskiren is a basic compound containing multiple amine functional groups. These groups can exist in a neutral state (R-NH₂) or a protonated, positively charged state (R-NH₃⁺), depending on the mobile phase pH. Simultaneously, the silica surface of the column contains silanol groups (Si-OH), which are acidic and can deprotonate to become negatively charged (Si-O⁻) at mid-to-high pH ranges.[2][3]
The severe peak tailing you observe is a direct result of a strong ionic interaction between the positively charged Aliskiren-d6 and the negatively charged silanol groups. This secondary retention mechanism must be suppressed.
Caption: Unwanted ionic interaction causing peak tailing.
By lowering the mobile phase pH to ~2.5-3.5, you achieve two critical things:
-
Analyte Consistency: Aliskiren-d6 is fully and consistently protonated (R-NH₃⁺).
-
Silanol Suppression: The silanol groups are forced into their neutral, protonated state (Si-OH), effectively eliminating the site of ionic interaction.[3]
-
Prepare Buffers: Prepare aqueous stock solutions of 0.1% Trifluoroacetic Acid (TFA), 0.1% Formic Acid, and a 20mM Potassium Phosphate buffer.
-
Measure Aqueous pH: Measure the pH of the aqueous portion before mixing with the organic solvent.[1][8] This is a critical step for reproducibility.
-
Create Mobile Phases: Prepare a series of mobile phases with a fixed organic content (e.g., 40% Acetonitrile) and your different aqueous buffers.
-
Equilibrate and Inject: For each mobile phase, equilibrate the column for at least 10-15 column volumes. Inject your Aliskiren-d6 standard.
-
Analyze and Compare: Record the peak asymmetry (As) or USP Tailing Factor (Tf) for each condition.
| Mobile Phase Aqueous Component | Approximate pH | Expected Peak Tailing Factor (Tf) | Rationale |
| Deionized Water | ~6-7 | > 2.0 | Severe silanol ionization and interaction. |
| 20mM Phosphate Buffer | 4.5 | 1.5 - 1.8 | Partial suppression of silanol activity. |
| 0.1% Formic Acid | ~2.7 | 1.2 - 1.4 | Good protonation of silanols, improved shape.[14] |
| 0.1% Trifluoroacetic Acid (TFA) | ~2.0 | 1.0 - 1.2 | Excellent silanol masking and ion-pairing effect.[12][15] |
This table presents expected outcomes based on chromatographic principles. Actual results may vary.
Stationary Phase and System Considerations
If mobile phase optimization does not fully resolve the issue, the problem may lie with your column or HPLC system.
Not all C18 columns are created equal. The quality of the base silica, the surface coverage of the C18 chains, and especially the end-capping process are critical.
-
End-capping: This is a chemical process that converts most of the unreacted, accessible silanol groups into less polar functional groups, making them unavailable for secondary interactions.[4] For basic compounds like Aliskiren, using a column specifically marketed as "end-capped" or designed for high-performance with basic analytes is crucial.
-
Column Degradation: Over time, especially at extreme pH values, the stationary phase can degrade.[8] This can create voids in the packing bed or expose more active silanol sites, leading to a sudden deterioration in peak shape.[1][4] If you observe that a previously good method suddenly produces tailing peaks, column degradation is a likely culprit.
-
Flush the Column: If you suspect contamination, disconnect the column from the detector and reverse-flush it (if the manufacturer permits) with a strong solvent like 100% Acetonitrile or Isopropanol.[3]
-
Test with a Neutral Standard: Inject a simple, neutral compound (e.g., Toluene, Naphthalene). If this peak is also broad or split, it strongly indicates a physical problem with the column packing (a void) or a blocked frit.[3][16] If the neutral peak is sharp and symmetrical, but your Aliskiren-d6 peak is not, the issue is chemical (i.e., secondary interactions).
-
Substitute the Column: The most definitive test is to replace the suspect column with a new one of the same type. If the peak shape improves dramatically, the old column has reached the end of its life.
Peak fronting is a classic symptom of mass overload.[5][6] The stationary phase has a finite capacity for the analyte. When this capacity is exceeded, the excess analyte molecules cannot interact with the stationary phase and elute prematurely, causing the front of the peak to be less steep than the tail.
Solutions for Overload:
-
Reduce Sample Concentration: The most straightforward solution is to dilute your sample.[6]
-
Decrease Injection Volume: Injecting a smaller volume will reduce the total mass on the column.[6][17]
-
Use a Higher Capacity Column: If you cannot change the sample concentration, consider a column with a larger internal diameter or a stationary phase with a higher carbon load, which increases its capacity.[6]
The Chiral Nature of Aliskiren
Aliskiren has multiple chiral centers. While standard reversed-phase columns do not separate enantiomers, severe peak splitting or shoulders could, in rare cases, indicate on-column isomerization or issues if you are inadvertently using a chiral stationary phase or a chiral mobile phase additive. For routine quantification, a standard achiral C8 or C18 column is appropriate.[18] If enantiomeric separation is desired, specialized chiral stationary phases (CSPs) and methods are required, which is a separate and complex area of method development.[19][20][21]
By systematically evaluating your sample preparation, mobile phase, and hardware using this guide, you can effectively diagnose the root cause of poor peak shape for Aliskiren-d6 and develop a robust, reliable HPLC method.
References
-
Phenomenex. Understanding Peak Fronting in HPLC. (2025-04-01). Available from: [Link]
-
MZ-Analysentechnik. Troubleshooting - Technical Support. Available from: [Link]
-
SCION Instruments. HPLC Troubleshooting Guide. Available from: [Link]
-
Juniper Publishers. Method Development and Validation for the Estimation of Aliskiren in Pharmaceutical Dosage Form by RP-HPLC. (2018-02-23). Available from: [Link]
-
Nagae, N., et al. Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. Available from: [Link]
-
Macedonian Pharmaceutical Bulletin. Impact of mobile phase composition on reverse-phase separation of polar basic compounds. (2022). Available from: [Link]
-
Der Pharma Chemica. Stability indicating high performance liquid chromatographic method for the quantification of aliskiren hemifumarate and its related substances. (2014). Available from: [Link]
-
Rasayan Journal of Chemistry. A SIMPLE AND SENSITIVE METHOD FOR THE DETERMINATION OF ALISKIREN HEMIFUMARATE USING HPLC-UV DETECTION. (2011). Available from: [Link]
-
Crawford Scientific. The Importance of Mobile Phase pH in Chromatographic Separations. Available from: [Link]
-
Atmakuri, L.R., et al. Development of Robust RP-HPLC Method for Concurrent Analysis of Aliskiren and Amlodipine in Combined Tablet Dosage Form. (2025-06-10). Available from: [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. Available from: [Link]
-
Pharma Growth Hub. What is the effect of free silanols in RPLC and how to reduce it?. (2023-11-23). Available from: [Link]
-
World Journal of Pharmaceutical Research. A validated stability indicating RP-HPLC method for the simultaneous estimation of Aliskirenhemifumarate and Irbesartan in bulk and combined dosage form. (2020). Available from: [Link]
-
ResearchGate. How can I prevent peak tailing in HPLC?. (2013-11-27). Available from: [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. Stability Indicating RP-HPLC Method for the Estimation of Aliskiren in Pharmaceutical Dosage Form. (2015-09-30). Available from: [Link]
-
Chrom Tech, Inc. What Causes Peak Tailing in HPLC?. (2025-10-28). Available from: [Link]
-
ResearchGate. Aliskiren: analytical review for estimation in pharmaceutical formulations. (2025-08-09). Available from: [Link]
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Element Lab Solutions. Peak Tailing in HPLC. Available from: [Link]
-
Taylor & Francis. Chiral Drug Separation. Available from: [Link]
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GMP Insiders. Peak Tailing In Chromatography: Troubleshooting Basics. Available from: [Link]
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Phenomenex. Chiral HPLC Separations. Available from: [Link]
-
ResearchGate. Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. (2015-01-09). Available from: [Link]
-
ResearchGate. Rapid simultaneous determination of aliskiren and hydrochlorothiazide from their pharmaceutical formulations by monolithic silica HPLC column employing experimental designs. (2025-11-23). Available from: [Link]
-
PubMed. Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. (2014-04-15). Available from: [Link]
-
ResearchGate. Highly sensitive HPLC method for assay of aliskiren in human plasma through derivatization with 1-naphthyl isocyanate using UV detection. (2025-08-09). Available from: [Link]
-
Brieflands. Chiral Recognition Mechanisms of four β-Blockers by HPLC with Amylose Chiral Stationary Phase. Available from: [Link]
-
PubMed. Highly sensitive HPLC method for assay of aliskiren in human plasma through derivatization with 1-naphthyl isocyanate using UV detection. (2013-08-15). Available from: [Link]
-
PubMed. Lack of pharmacokinetic interactions of aliskiren, a novel direct renin inhibitor for the treatment of hypertension, with the antihypertensives amlodipine, valsartan, hydrochlorothiazide (HCTZ) and ramipril in healthy volunteers. (2007). Available from: [Link]
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Technical Support Center: Optimizing Mass Spectrometry for Aliskiren & Aliskiren-d6
Welcome to the technical support resource for the bioanalytical quantification of Aliskiren and its stable isotope-labeled internal standard, Aliskiren-d6, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to develop robust, sensitive, and reliable methods. This guide is structured in a question-and-answer format to directly address the challenges and questions you may encounter during method development and troubleshooting.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses the fundamental parameters and concepts for building a successful LC-MS/MS method for Aliskiren.
Q1: What are the expected precursor ions for Aliskiren and Aliskiren-d6 in ESI-MS?
A1: Aliskiren contains several basic amine functionalities, making it highly amenable to protonation in an acidic environment. Therefore, it is typically analyzed in positive electrospray ionization (ESI+) mode. The expected precursor ion is the protonated molecule, [M+H]⁺.
-
Aliskiren: The monoisotopic mass of Aliskiren is approximately 551.4 g/mol . You should target the [M+H]⁺ ion at m/z 552.2 - 552.3 .[1][2][3]
-
Aliskiren-d6: Aliskiren-d6 is a stable isotope-labeled internal standard where six hydrogen atoms have been replaced with deuterium.[4] This increases the mass by approximately 6 Da. You should target the [M+H]⁺ ion at m/z 558.2 - 558.3 .
Q2: Why is a stable isotope-labeled internal standard like Aliskiren-d6 considered the gold standard?
A2: A stable isotope-labeled (SIL) internal standard (IS) is the ideal choice for quantitative LC-MS/MS for several key reasons:
-
Co-elution: Aliskiren-d6 is chemically identical to Aliskiren, ensuring it co-elutes perfectly under a wide range of chromatographic conditions.
-
Correction for Matrix Effects: Any ion suppression or enhancement experienced by the analyte during the electrospray process will be mirrored by the SIL-IS.[5] This allows for accurate correction, which is crucial when analyzing complex biological matrices like plasma or urine.
-
Extraction Recovery: The SIL-IS behaves identically to the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction), accurately accounting for any analyte loss.[6][7]
Q3: What are the most reliable Multiple Reaction Monitoring (MRM) transitions for Aliskiren and Aliskiren-d6?
A3: The most commonly reported and robust fragmentation involves the cleavage of the amide bond. The selection of a specific and intense product ion is critical for assay sensitivity and selectivity.
-
Aliskiren: The most frequently used transition is m/z 552.2 → 436.2 .[2][3] This corresponds to a neutral loss from the protonated precursor. A secondary transition, such as m/z 552.3 → 117, has also been reported and can be used as a qualifier ion to enhance specificity.[1]
-
Aliskiren-d6: The deuterium labels are located on the two methyl groups of the N-(2-carbamoyl-2-methylpropyl) moiety.[4] This part of the molecule is lost during the primary fragmentation. Therefore, the major product ion remains the same as the unlabeled compound. The recommended transition is m/z 558.2 → 436.2 .
The diagram below illustrates the plausible fragmentation pathway leading to the primary product ion.
Caption: Plausible fragmentation of Aliskiren in the collision cell.
Section 2: Parameter Optimization - A Step-by-Step Guide
Systematic optimization is the key to achieving maximum sensitivity and robustness. This process can be broken down into optimizing compound-dependent parameters followed by source-dependent parameters. The general workflow is outlined below.
Caption: Systematic workflow for optimizing MS parameters.
Protocol 1: Optimizing Compound-Dependent Parameters via Direct Infusion
Objective: To determine the optimal MRM transitions and collision energies (CE) for Aliskiren and Aliskiren-d6.
Materials:
-
Aliskiren and Aliskiren-d6 standard solutions (~1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid).
-
Syringe pump and mass spectrometer infusion line.
Methodology:
-
System Setup: Configure the mass spectrometer for direct infusion at a flow rate of 5-10 µL/min. Set the ESI source to positive ion mode. Use initial generic source parameters (e.g., Gas Temp: 350°C, Gas Flow: 10 L/min, Capillary Voltage: 3500-4000 V).[8]
-
Precursor Ion Confirmation: Infuse the Aliskiren solution. Perform a Q1 scan over a mass range that includes m/z 552.2 (e.g., m/z 500-600). Confirm that m/z 552.2 is the most abundant ion. Repeat for Aliskiren-d6, confirming m/z 558.2.
-
Product Ion Identification: While infusing Aliskiren, set up a product ion scan. Isolate the precursor ion (m/z 552.2) in Q1 and scan Q3 to identify the fragments generated by collision-induced dissociation (CID). Start with a moderate collision energy (e.g., 20-30 eV). Identify the most intense and stable product ions. The primary ion should be near m/z 436.2.[2][3]
-
Collision Energy (CE) Optimization:
-
Set the mass spectrometer to MRM mode using the determined transition (e.g., 552.2 → 436.2).
-
While continuously infusing the analyte, create an experiment that ramps the collision energy across a relevant range (e.g., 10 to 50 eV in 2 eV steps).
-
Plot the resulting signal intensity versus the collision energy. The optimal CE is the value that produces the highest signal intensity.[9] This process should be repeated for each MRM transition for both the analyte and the internal standard.
-
-
Fragmentor/Cone Voltage Optimization: This parameter affects the transmission of ions from the source into the mass analyzer and can induce some initial fragmentation. Optimize this voltage in a similar ramping fashion to maximize the precursor ion signal before significant in-source fragmentation occurs.
Protocol 2: Optimizing Source-Dependent Parameters
Objective: To maximize ionization efficiency and desolvation for the specific LC flow rate and mobile phase composition.
Methodology:
-
System Setup: Connect the LC system to the mass spectrometer. Set the LC to deliver a mobile phase composition representative of where Aliskiren will elute, at the final intended flow rate. Introduce the analyte post-column via a T-junction and syringe pump ("tee-in" infusion).
-
Iterative Optimization: While infusing the analyte under LC flow conditions, adjust the following parameters one at a time to maximize the MRM signal intensity. The design of experiments (DoE) approach can also be highly effective for this process.[10][11]
-
Nebulizer Gas Flow/Pressure: This affects droplet formation. Increase the flow until the signal maximizes and then begins to decrease.[12]
-
Drying Gas (Desolvation) Temperature & Flow: These parameters are critical for solvent evaporation. Increase the temperature and flow to find the point of maximum signal without causing thermal degradation of the analyte.
-
Capillary Voltage: This voltage drives the electrospray process. Optimize it to achieve a stable and maximal signal. Too high a voltage can cause discharge and instability.
-
Section 3: Troubleshooting Guide
Q: I'm seeing a weak or no signal for Aliskiren. What should I check?
A: This is a common issue with several potential causes.[13] Follow this checklist:
-
MS Tune & Calibration: Ensure the instrument has been recently and successfully tuned and calibrated.
-
Mobile Phase pH: Aliskiren requires an acidic mobile phase for efficient protonation. Confirm the presence of an acid modifier like formic acid (typically 0.1%) in your mobile phase.[14]
-
Source Parameters: The ESI source may be "cold" or "dry." Re-optimize the drying gas temperature and flow rate. Ensure the nebulizer gas is appropriate for your LC flow rate.[15]
-
Sample Preparation: Check for errors in sample dilution. If using solid-phase extraction (SPE) or liquid-liquid extraction (LLE), evaluate the extraction recovery.
-
Hardware: Check for clogs in the sample path, ESI needle, or transfer lines. Ensure the spray from the ESI probe is stable and consistent.
Q: My signal intensity is unstable and fluctuating. What are the likely causes?
A: An unstable signal, often called a "sputtering" spray, points to issues in the ESI process or fluidic path.
-
Inconsistent Spray: Visually inspect the ESI needle tip. The spray should be a fine, consistent mist. An erratic spray can be caused by a partially blocked needle, air bubbles in the line, or an incorrect needle position.
-
LC Pump Performance: High pump pressure fluctuations or inconsistent flow can lead to an unstable signal. Purge the LC pumps to remove air bubbles.
-
Source Contamination: A dirty ion source can cause charge instability. Follow the manufacturer's procedure for cleaning the source components.[16]
-
Inappropriate Source Parameters: A very high capillary voltage can lead to electrical discharge and instability. Similarly, gas flows that are too high can disrupt the Taylor cone formation. Re-optimize these parameters.
Q: I'm observing high background noise or interfering peaks. How can I improve selectivity?
A: High background can compromise your limit of quantitation (LOQ).
-
Chromatography: The first line of defense is good chromatography. Ensure Aliskiren is well-resolved from the solvent front and any major matrix components. Adjusting the gradient or using a different column chemistry may be necessary.
-
Sample Preparation: Complex matrices like plasma contain many endogenous components. A more rigorous sample preparation technique, like SPE instead of simple protein precipitation, can significantly reduce background.[5]
-
MRM Specificity: Ensure your chosen MRM transition is highly specific to Aliskiren. If interference persists, evaluate a different product ion (qualifier transition) to see if it provides a cleaner signal.
-
Mass Resolution: Verify that your mass resolution settings are correct. If set too wide, you may be allowing isobaric interferences to pass through Q1 or Q3.
Data Summary Table
| Parameter | Aliskiren | Aliskiren-d6 | Rationale & Comments |
| Ionization Mode | ESI Positive | ESI Positive | Presence of basic amine groups promotes efficient protonation.[8] |
| Precursor Ion [M+H]⁺ | m/z 552.2 | m/z 558.2 | Corresponds to the protonated monoisotopic mass. |
| Quantifier Transition | m/z 552.2 → 436.2 | m/z 558.2 → 436.2 | A robust and specific fragmentation. The product ion is identical as the deuterium labels are on the neutral loss fragment.[2][4] |
| Qualifier Transition | m/z 552.2 → 117.0 | N/A | Can be monitored to confirm identity and improve specificity.[1] |
| Typical Collision Energy | 20 - 35 eV | 20 - 35 eV | Must be optimized empirically. Value is instrument-dependent.[17] |
| Typical Cone/Fragmentor Voltage | 100 - 150 V | 100 - 150 V | Must be optimized empirically. Aims to maximize precursor ion transmission. |
References
-
Penumatsa, P. et al. (2013). Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects. Biomedical Chromatography, 27(8), 1062-9. [Link]
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El-Zaher, A. A. et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma. Journal of Chromatographic Science, 53(6), 900-907. [Link]
-
El-Zaher, A. A. et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. ResearchGate. [Link]
-
Kocova, V. et al. (2024). Aliskiren-Loaded Nanoparticles Downregulate (Pro)renin Receptor and ACE Gene Expression in the Heart of Spontaneously Hypertensive Rats: Effect on NADPH Oxidase. MDPI. [Link]
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Seelam, R. et al. (2019). A Sensitive and rapid liquid chromatography tandem mass spectrometric method for the determination of Budesonide in human plasma. World Journal of Pharmaceutical and Medical Research. [Link]
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ResearchGate. (2016). Simultaneous quantitative and qualitative analysis of aliskiren, enalapril and its active metabolite enalaprilat in undiluted human urine utilizing LC-ESI-MS/MS. ResearchGate. [Link]
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Burckhardt, B. B. et al. (2013). Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. Biomedical Chromatography, 27(4), 507-12. [Link]
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Burckhardt, B. B. et al. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers. Journal of Chromatography B, 969, 152-8. [Link]
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ResearchGate. (2014). Development and validation of a HPLC-PDA bioanalytical method for the simultaneous estimation of Aliskiren and Amlodipine in human plasma. ResearchGate. [Link]
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Simbec-Orion. (2023). Common challenges in bioanalytical method development. Simbec-Orion. [Link]
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Agilent Technologies. (n.d.). Simultaneous Determination of Therapeutic Drug Analytes in Human Plasma using LC/MS/MS. Agilent Technologies. [Link]
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Patel, B. N. et al. (2015). Development and validation of a HPLC-PDA bioanalytical method for the simultaneous estimation of Aliskiren and Amlodipine in human plasma. Biomedical Chromatography, 29(4), 573-80. [Link]
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Szerkus, O. et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy Online. [Link]
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BJC. (n.d.). A study of kynurenine fragmentation using electrospray tandem mass spectrometry. Biochemical Journal. [Link]
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MDPI. (n.d.). Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons from Withdrawn Aliskiren. MDPI. [Link]
-
ResearchGate. (2016). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. ResearchGate. [Link]
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MacLean, B. et al. (2010). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Analytical Chemistry, 82(24), 10116–10124. [Link]
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Skyline. (n.d.). Skyline Collision Energy Optimization. Skyline. [Link]
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Skyline. (n.d.). Effect of Collision Energy Optimization on the Measurement of Peptides by Selected Reaction Monitoring (SRM) Mass Spectrometry. Skyline. [Link]
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IJSAT. (n.d.). An Overview of the Development and Validation of Bioanalytical Methods and Their Use in Pharmacy. International Journal of Science and Applied Technology. [Link]
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LCGC. (2020). The LCGC Blog: 10 Great Tips for Electrospray Ionization LC–MS. LCGC. [Link]
-
ResearchGate. (n.d.). MRM transitions at different collision energies for each analyte. ResearchGate. [Link]
-
ResearchGate. (2020). Application Note - Optimization of electrospray ionization parameters in a RPLC-HILIC-MS/MS coupling by design of experiment. ResearchGate. [Link]
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ResearchGate. (2016). Method Development and Validation of Aliskiren Hemifumarate and Valsartan in bulk drug by RP-HPLC method. ResearchGate. [Link]
-
Liuni, P. & Wilson, D. J. (2011). Understanding and Optimizing Electrospray Ionization Techniques for Proteomic Analysis. Expert Review of Proteomics, 8(2), 197-209. [Link]
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Waldmeier, F. et al. (2007). Absorption, distribution, metabolism, and elimination of the direct renin inhibitor aliskiren in healthy volunteers. Drug Metabolism and Disposition, 35(8), 1418-28. [Link]
-
Gónzalez-Mariño, I. et al. (2021). Elucidation of the photoinduced transformations of Aliskiren in river water using liquid chromatography high-resolution mass spectrometry. Journal of Hazardous Materials, 420, 126588. [Link]
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ResearchGate. (n.d.). Mapping results for renin. ( A ) Superposition of aliskiren (magenta)... ResearchGate. [Link]
-
E-lactancia. (2013). Absorption, Distribution, Metabolism, and Elimination of the Direct Renin Inhibitor Aliskiren in Healthy Volunteers. E-lactancia. [Link]
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G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. G-M-I, Inc.[Link]
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ZefSci. (n.d.). LCMS Troubleshooting: 14 Best Practices for Laboratories. ZefSci. [Link]
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YouTube. (2023). Fragmentation in Mass Spectrometry. YouTube. [Link]
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Shimadzu Scientific Instruments. (n.d.). Liquid Chromatography Mass Spectrometry Troubleshooting Guide. Shimadzu Scientific Instruments. [Link]
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Agilent. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. Agilent. [Link]
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MDPI. (n.d.). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. MDPI. [Link]
-
YouTube. (2016). Mass Spectral Fragmentation Pathways. YouTube. [Link]
-
CGSpace. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. CGSpace. [Link]
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Technical Support Center: Investigating and Mitigating Isotopic Cross-Talk Between Aliskiren and Aliskiren-d6
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the investigation of isotopic cross-talk between Aliskiren and its deuterated internal standard, Aliskiren-d6. Our goal is to equip you with the scientific understanding and practical methodologies to ensure the accuracy and integrity of your bioanalytical data.
Frequently Asked Questions (FAQs)
Q1: What is isotopic cross-talk and why is it a concern when analyzing Aliskiren with its deuterated internal standard, Aliskiren-d6?
A1: Isotopic cross-talk, also referred to as isotopic interference, is a phenomenon in mass spectrometry where the isotopic signature of an analyte contributes to the signal of its stable isotope-labeled internal standard (SIL-IS), or vice versa.[1][2][3] Aliskiren (C₃₀H₅₃N₃O₆) has a molecular weight of 551.8 g/mol .[4][5] Due to the natural abundance of stable isotopes, primarily Carbon-13 (¹³C) which has a natural abundance of approximately 1.1%, a certain percentage of Aliskiren molecules will have a mass greater than the monoisotopic mass.[6]
Specifically, the M+1 peak arises from the presence of one ¹³C atom, the M+2 from two ¹³C atoms or one ¹⁸O atom, and so on. Aliskiren-d6 is a deuterated form of Aliskiren, where six hydrogen atoms have been replaced by deuterium.[7][8][9][10][11] This results in a mass shift of approximately 6 Daltons.
The concern arises when the isotopic peaks of a high concentration of Aliskiren overlap with the mass-to-charge ratio (m/z) of Aliskiren-d6. For instance, the M+6 isotopic peak of Aliskiren could potentially contribute to the signal of the Aliskiren-d6 internal standard. This interference can lead to an artificially inflated response for the internal standard, which in turn causes an underestimation of the true analyte concentration. This is particularly problematic when analyzing samples with high analyte concentrations, such as at the upper limit of quantification (ULOQ).[12]
Q2: How can I determine if isotopic cross-talk is impacting my Aliskiren bioanalytical assay?
A2: There are several key indicators that suggest isotopic cross-talk may be affecting your assay:
-
Non-Linear Calibration Curves: One of the most common signs is a calibration curve that becomes non-linear at higher concentrations.[12][13] This happens because the contribution of the analyte's isotopic peaks to the internal standard signal is not constant and becomes more pronounced as the analyte concentration increases.
-
Inaccurate Quality Control (QC) Samples: If your high QC samples consistently show a negative bias (i.e., the calculated concentration is lower than the nominal concentration), it could be a result of the inflated internal standard signal due to isotopic cross-talk.
-
Signal in Blank Samples: When analyzing a blank sample spiked only with Aliskiren at a high concentration (e.g., ULOQ), you may observe a signal in the mass transition channel for Aliskiren-d6. Conversely, analyzing a blank sample with only Aliskiren-d6 can reveal the presence of any unlabeled Aliskiren impurity in the internal standard material.[14]
Q3: What are the acceptable limits for isotopic cross-talk in a validated bioanalytical method?
A3: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines for bioanalytical method validation.[14][15][16][17][18][19][20][21][22][23] While these guidelines do not specify a universal numerical limit for isotopic cross-talk, they emphasize the importance of selectivity and the absence of interference at the retention time of the analyte and internal standard.
As a general industry practice, the contribution of the analyte to the internal standard signal at the ULOQ should not significantly impact the accuracy of the assay. A common, though informal, acceptance criterion is that the interference from the analyte to the internal standard at the ULOQ should be less than 5% of the internal standard's response in a blank sample. Similarly, the contribution of the internal standard to the analyte signal at the Lower Limit of Quantification (LLOQ) should be minimal.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments and provides actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Significant signal detected in the Aliskiren-d6 channel when injecting a high concentration of Aliskiren standard. | Isotopic Contribution: The natural isotopic distribution of Aliskiren at high concentrations is causing a signal to appear at the m/z of Aliskiren-d6. | 1. Assess the Contribution: Quantify the percentage of interference as described in the protocol below. 2. Optimize Chromatography: Improve chromatographic separation to ensure that any potential interfering peaks are resolved from the internal standard.[24] 3. Mathematical Correction: If the interference is predictable and consistent, a mathematical correction can be applied to the data.[13][25][26] |
| My calibration curve for Aliskiren is non-linear, especially at the high end. | Isotopic Cross-Talk: As explained, this is a classic symptom of isotopic interference from the analyte to the internal standard.[12] | 1. Increase IS Concentration: A higher concentration of the internal standard can sometimes minimize the relative impact of the cross-talk.[27][28] 2. Use a Different Isotopic Label: If possible, use an internal standard with a larger mass difference (e.g., ¹³C₆-Aliskiren) to move the internal standard's m/z further away from the analyte's isotopic envelope.[29] 3. Employ a Non-Linear Regression Model: If the non-linearity is reproducible, a quadratic or other non-linear regression model might be appropriate for the calibration curve, but this should be justified and thoroughly validated.[13] |
| I observe a peak for Aliskiren when injecting a solution of only Aliskiren-d6. | Impurity in the Internal Standard: The deuterated internal standard may contain a small amount of unlabeled Aliskiren as an impurity.[14] | 1. Check Certificate of Analysis: Verify the isotopic purity of the Aliskiren-d6 standard from the manufacturer. 2. Quantify the Impurity: Analyze a known concentration of the Aliskiren-d6 and compare the response in the Aliskiren channel to a standard curve of Aliskiren to determine the percentage of impurity. 3. Source a Higher Purity Standard: If the impurity level is unacceptable, obtain a new batch of Aliskiren-d6 with higher isotopic purity. |
Experimental Protocols & Data Presentation
Protocol 1: Assessment of Isotopic Cross-Talk from Aliskiren to Aliskiren-d6
-
Prepare a High-Concentration Aliskiren Solution: Prepare a solution of Aliskiren at the concentration of your assay's Upper Limit of Quantification (ULOQ) in the same matrix as your samples.
-
Prepare an Internal Standard Solution: Prepare a solution containing only Aliskiren-d6 at the working concentration used in your assay.
-
LC-MS/MS Analysis:
-
Inject the ULOQ Aliskiren solution and monitor the mass transition for Aliskiren-d6.
-
Inject the Aliskiren-d6 solution and measure the response for the internal standard.
-
-
Calculation:
-
% Cross-Talk = (Response of Aliskiren-d6 in ULOQ Aliskiren sample / Response of Aliskiren-d6 in IS-only sample) * 100
-
Data Presentation: Expected vs. Observed Isotopic Contribution
The following table illustrates a hypothetical scenario of isotopic cross-talk.
| Sample | Expected Response in Aliskiren-d6 Channel (cps) | Observed Response in Aliskiren-d6 Channel (cps) | Calculated % Cross-Talk |
| Blank Matrix | < 100 | 85 | N/A |
| Aliskiren-d6 (Working Conc.) | N/A | 1,500,000 | N/A |
| Aliskiren at ULOQ | < 100 | 60,000 | 4.0% |
In this example, the 4.0% cross-talk might be acceptable, but it should be evaluated in the context of the overall assay performance.
Visualizing the Concepts
Molecular Structures
To understand the basis of isotopic labeling, it's helpful to visualize the molecules.
Caption: Aliskiren and its deuterated form, Aliskiren-d6.
Workflow for Investigating Isotopic Cross-Talk
This diagram outlines the logical steps to identify and address isotopic interference.
Caption: Troubleshooting workflow for isotopic cross-talk.
References
- Bermersjo, M. et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-7.
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. [Link]
- Jemal, M. (2000). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations.
-
Brouwers, E. et al. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. PubMed. [Link]
- SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. SCION Instruments.
-
European Medicines Agency. (2011). Guideline Bioanalytical method validation. [Link]
- Hoffman, D. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum.
-
Grant, R. P. et al. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. PubMed. [Link]
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Acanthus Research. (2022). Designing Stable Isotope Labeled Internal Standards. Acanthus Research. [Link]
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U.S. National Library of Medicine. (n.d.). Label: ALISKIREN tablet, film coated. DailyMed. [Link]
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SlideShare. (2015). Bioanalytical method validation emea. SlideShare. [Link]
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ResearchGate. (n.d.). Chemical structure of aliskiren hemifumarate. ResearchGate. [Link]
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Proteopedia. (2023). Aliskiren. Proteopedia. [Link]
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National Center for Biotechnology Information. (n.d.). Aliskiren. PubChem. [Link]
-
National Center for Biotechnology Information. (n.d.). Aliskiren-d6 Hydrochloride. PubChem. [Link]
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-
CD Bioparticles. (n.d.). Aliskiren-d6 Hydrochloride. CD Bioparticles. [Link]
-
Wikipedia. (n.d.). Aliskiren. Wikipedia. [Link]
- Buczko, W. et al. (2008). Pharmacokinetics and pharmacodynamics of aliskiren, an oral direct renin inhibitor. Pharmacological Reports, 60(5), 623-31.
-
ResearchGate. (n.d.). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. ResearchGate. [Link]
-
Mueller, M. et al. (2008). Isotope correction of mass spectrometry profiles. PubMed. [Link]
- Parving, H. H. et al. (2009). Aliskiren: An orally active renin inhibitor. World Journal of Diabetes, 1(1), 1-8.
- Vaidyanathan, S. et al. (2008). Clinical pharmacokinetics and pharmacodynamics of aliskiren. Clinical Pharmacokinetics, 47(8), 515-31.
-
Veeprho. (n.d.). Aliskiren-D6 Hemifumarate. Veeprho. [Link]
- Stępień, K. et al. (2022). Cross-Signal Contribution as a Challenge in LC-MS/MS Bioanalysis. Analytical Chemistry, 94(30), 10582-10591.
-
ResearchGate. (n.d.). Clinical Pharmacokinetics and Pharmacodynamics of Aliskiren. ResearchGate. [Link]
-
ResearchGate. (n.d.). Metabolism of aliskiren in humans. ResearchGate. [Link]
-
ResearchGate. (n.d.). Trouble shooting during bioanalytical estimation of drug and metabolites using LC-MS/MS: A review. ResearchGate. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]
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-
ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.. [Link]
-
Kymos. (2018). New FDA Guidance on Bioanalytical Method Validation. Kymos. [Link]
-
Chromatography Forum. (2017). Cross-talk Phenomenon in LC-MS/MS. Chromatography Forum. [Link]
- Thermo Fisher Scientific. (n.d.). Discovering Nature's Fingerprints: Isotope Ratio Analysis on Bioanalytical Mass Spectrometers. Thermo Fisher Scientific.
-
U.S. Department of Health and Human Services. (2023). Bioanalytical Method Validation for Biomarkers Guidance. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
- World Journal of Pharmaceutical and Medical Research. (2019). Aliskiren is a potent and highly specific renin enzyme inhibitor and has been approved for the treatment of essential hypertensi. World Journal of Pharmaceutical and Medical Research.
-
ResearchGate. (n.d.). Analyte and internal standard cross signal contributions and their impact on quantitation in LC-MS based bioanalysis. ResearchGate. [Link]
- Schilling, B. et al. (2009). Isotope signatures allow identification of chemically crosslinked peptides by mass spectrometry: A novel method to determine interresidue distances in protein structures through crosslinking. Molecular & Cellular Proteomics, 8(4), 743-752.
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Improving the recovery of Aliskiren-d6 during sample extraction.
Welcome to the technical support resource for optimizing the bioanalytical extraction of Aliskiren-d6. As a deuterated internal standard (IS), the consistent and high recovery of Aliskiren-d6 is paramount for the accuracy and precision of quantitative assays for Aliskiren.[1][2][3] This guide provides in-depth, field-tested insights into common challenges and their solutions, structured in a practical question-and-answer format to directly address issues encountered in the lab.
Part 1: Foundational Knowledge - Understanding Aliskiren-d6
Before troubleshooting, it is crucial to understand the physicochemical properties of the molecule you are working with. Aliskiren is a potent, non-peptide, direct renin inhibitor.[4] Its deuterated analog, Aliskiren-d6, is designed to be chemically identical for extraction and ionization purposes, but mass-distinguishable in a mass spectrometer.[1][2]
Q1: What are the key chemical properties of Aliskiren-d6 that influence its extraction?
Understanding these properties is the first step in designing a robust extraction protocol. Aliskiren is a relatively large and moderately lipophilic molecule with multiple functional groups that can be protonated or deprotonated depending on the pH.
| Property | Value | Significance for Extraction |
| Molecular Formula | C₃₀H₄₇D₆N₃O₆[5] | Indicates a relatively large molecule with multiple heteroatoms. |
| Molecular Weight | ~557.8 g/mol (Aliskiren) / ~594.3 g/mol (Aliskiren-d6 HCl)[5] | High molecular weight can influence diffusion rates. |
| LogP | ~2.45[6] | Indicates moderate lipophilicity; soluble in both organic and, to some extent, aqueous environments. This value is key for selecting an appropriate LLE solvent. |
| pKa | Not readily available, but contains amine and amide groups. | The primary amine is basic and can be protonated at acidic pH. This is a critical handle for manipulating solubility in LLE and SPE. |
| Protein Binding | Moderate (47-51%), independent of concentration.[4] | Significant protein binding is a major cause of low recovery. The extraction method must efficiently disrupt this interaction. |
| Solubility | Highly soluble in water as a salt.[6] | Influences the choice of initial sample handling and protein precipitation solvents. |
Part 2: General Troubleshooting Workflow
Low or inconsistent recovery is a common issue in bioanalysis.[7] The key is to systematically identify the source of the analyte loss.[7] The following workflow provides a logical progression for troubleshooting.
Caption: General troubleshooting workflow for low Aliskiren-d6 recovery.
Part 3: Method-Specific FAQs & Troubleshooting
Protein Precipitation (PPT)
PPT is often the first choice due to its speed and simplicity. However, it is a relatively "crude" cleanup method and can be prone to issues.
Q2: My Aliskiren-d6 recovery is low and variable after precipitating plasma proteins with acetonitrile. What is the likely cause?
This is a classic problem with two primary causes:
-
Co-precipitation: Aliskiren has moderate protein binding (~50%).[4] When the proteins crash out of solution, the bound fraction of your internal standard is physically trapped in the protein pellet and discarded. The unbound fraction is what you measure, leading to apparent low recovery.
-
Incomplete Precipitation: If insufficient solvent is used or mixing is inadequate, not all proteins will precipitate.[8] This can lead to a cloudy supernatant that clogs LC columns and causes matrix effects during ionization.[7]
Solutions & Protocol:
-
Disrupt Protein Binding: Before adding the precipitation solvent, pre-treat the plasma sample. Adding a small volume of acid (e.g., 10 µL of 1% formic acid in water) can alter protein conformation and help release the bound Aliskiren-d6.[9]
-
Optimize Solvent-to-Plasma Ratio: A common starting point is a 3:1 ratio of solvent to plasma. If recovery is low, increase this to 4:1 or even 5:1. This ensures a more complete and rapid protein crash.
-
Ensure Efficient Mixing: Do not just add the solvent and centrifuge. Vortex the sample vigorously for at least 30-60 seconds immediately after adding the precipitation solvent. This is critical for creating a fine, flocculant precipitate rather than a gelatinous mass that can trap your analyte.[8]
Example Protocol: Optimized Protein Precipitation
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 25 µL of Aliskiren-d6 internal standard working solution.
-
Vortex mix for 5 seconds.
-
Add 400 µL of cold acetonitrile containing 0.1% formic acid.
-
Immediately vortex mix vigorously for 60 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube for evaporation or direct injection.
Liquid-Liquid Extraction (LLE)
LLE offers a cleaner extract than PPT but requires more careful optimization of solvent and pH.[10]
Q3: I am using LLE with hexane but my Aliskiren-d6 recovery is almost zero. Why?
The fundamental principle of LLE is "like dissolves like".[11] Aliskiren has a LogP of ~2.45, indicating it is moderately polar.[6] Hexane is a very non-polar solvent. There is a significant polarity mismatch, so the Aliskiren-d6 prefers to remain in the aqueous (plasma) phase rather than partitioning into the hexane.
Q4: How do I select the right solvent and pH for an optimal LLE of Aliskiren-d6?
This is a two-step process based on the analyte's chemistry.[12]
Step 1: Control the Analyte's Charge State with pH. Aliskiren contains a primary amine, which is basic.
-
At acidic pH (e.g., pH < 4) , the amine will be protonated (-NH₃⁺). The molecule becomes charged and highly water-soluble, meaning it will not extract into an organic solvent.
-
At basic pH (e.g., pH > 9-10) , the amine will be in its neutral, free-base form (-NH₂). The molecule is now less polar and will preferentially partition into an organic solvent.
Causality: To maximize recovery, you must convert Aliskiren-d6 to its neutral form. Therefore, the aqueous sample must be made basic before extraction.[12] A study performing derivatization of Aliskiren found that a bicarbonate solution at pH 10.5 was effective.[13][14]
Step 2: Match the Solvent Polarity. Since the neutral form of Aliskiren is moderately polar, you need a moderately polar, water-immiscible organic solvent.[11][15]
-
Good Choices: Methyl tert-butyl ether (MTBE), ethyl acetate, dichloromethane. One published method successfully used tert-butyl methyl ether.[16]
-
Poor Choices: Hexane (too non-polar), Methanol (water-miscible).
Sources
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Aliskiren-d6 Technical Support Center: Troubleshooting Low Sensitivity & Signal-to-Noise Issues
Welcome to the technical support center for Aliskiren-d6. This guide is designed for researchers, scientists, and drug development professionals who are utilizing Aliskiren-d6 as an internal standard in quantitative bioanalysis, primarily with liquid chromatography-tandem mass spectrometry (LC-MS/MS). Here, we will address the common and frustrating issue of low sensitivity or a poor signal-to-noise (S/N) ratio. This guide provides in-depth, experience-driven troubleshooting strategies to help you identify and resolve the root cause of the problem, ensuring the accuracy and reliability of your analytical data.
Frequently Asked Questions (FAQs)
Q1: What is Aliskiren-d6 and why is it used as an internal standard?
A1: Aliskiren-d6 is a deuterium-labeled version of Aliskiren, an orally active, nonpeptide inhibitor of the enzyme renin, used in the treatment of hypertension.[1] In quantitative analysis, particularly LC-MS/MS, a stable isotope-labeled (SIL) compound like Aliskiren-d6 is considered the "gold standard" for an internal standard (IS).[2][3] This is because it shares nearly identical chemical and physical properties with the unlabeled analyte (Aliskiren).[2][3] This structural similarity ensures that it behaves almost identically during sample preparation, chromatography, and ionization in the mass spectrometer.[2][3] By adding a known amount of Aliskiren-d6 to every sample, calibrator, and quality control, it can effectively compensate for variations in sample extraction recovery, injection volume, and matrix effects, thereby improving the precision and accuracy of the quantification.[2][4]
Q2: I'm observing a weak or non-existent signal for Aliskiren-d6. What are the most common initial checks I should perform?
A2: Before diving into more complex troubleshooting, start with the fundamentals:
-
Verify Stock Solution Integrity: Confirm the correct preparation and concentration of your Aliskiren-d6 stock and working solutions. Check for potential degradation by ensuring it has been stored correctly, typically at -20°C, protected from light and moisture.[5] The stability of Aliskiren-d6 is generally high, often exceeding four years under proper storage.[1]
-
Check for Instrument Contamination: High background noise can mask your signal.[6] This can be caused by contamination from previous samples, mobile phase impurities, or column bleed.[6] A good practice is to run a blank injection (mobile phase only) to assess the baseline noise.
-
Confirm Mass Spectrometer Parameters: Double-check that the correct precursor and product ion transitions for Aliskiren-d6 are entered into your acquisition method. For Aliskiren, a common transition in positive electrospray ionization (ESI) is m/z 552.2 → 436.2.[7][8] The precursor ion for Aliskiren-d6 will be higher by 6 Da (m/z 558.2). Ensure that parameters like collision energy and cone voltage are optimized for this specific transition.
Q3: Could the issue be related to "matrix effects"? What are they and how do they affect my Aliskiren-d6 signal?
A3: A matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[9][10] These effects can either suppress or enhance the signal of your analyte and internal standard.[10][11] Since Aliskiren-d6 is designed to co-elute with Aliskiren, it is susceptible to the same matrix effects. If endogenous components in your sample matrix are suppressing the ionization, you will observe a lower-than-expected signal for Aliskiren-d6. Electrospray ionization (ESI) is particularly prone to matrix effects compared to other ionization techniques like atmospheric pressure chemical ionization (APCI).[12]
Troubleshooting Guide: A Systematic Approach
Low sensitivity for an internal standard can be a multifaceted problem. The following guide provides a logical workflow to diagnose and resolve the issue.
Caption: A systematic workflow for diagnosing low Aliskiren-d6 signal.
Step 1: Isolate the Internal Standard Itself
Question: How can I confirm that my Aliskiren-d6 solution and the mass spectrometer are functioning correctly, independent of the chromatography and sample matrix?
Answer: The most direct way to test this is through direct infusion analysis. This removes variables from the LC system and sample preparation.
Experimental Protocol: Direct Infusion of Aliskiren-d6
-
Prepare a Dilute Solution: Prepare a solution of Aliskiren-d6 in a typical mobile phase composition (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that should yield a strong signal (e.g., 10-100 ng/mL).
-
Set Up the Infusion: Using a syringe pump, infuse the solution directly into the mass spectrometer's ion source at a low flow rate (e.g., 5-10 µL/min).
-
Monitor the Signal: In the instrument's tuning or manual control software, monitor the signal for the expected Aliskiren-d6 MRM transition (e.g., m/z 558.2 → product ion).
Interpreting the Results:
-
Strong, Stable Signal: If you see a robust signal, your Aliskiren-d6 stock solution is likely fine, and the mass spectrometer is capable of detecting it. The problem most likely lies with your chromatography, sample preparation, or matrix effects. Proceed to Step 2 .
-
Weak or No Signal: This points to a problem with either the Aliskiren-d6 solution itself or the mass spectrometer's settings.
-
Action 1: Prepare a Fresh Solution. Re-prepare your Aliskiren-d6 stock and working solutions from the original source material. Even with high stability, errors in dilution or contamination can occur.[1]
-
Action 2: Optimize Source Conditions. While infusing, systematically adjust key ESI source parameters to maximize the signal. These include capillary voltage, nebulizer pressure, and gas flow/temperature.[13][14]
-
Table 1: Typical ESI Source Parameters for Optimization
| Parameter | Typical Range | Rationale for Adjustment |
| Capillary Voltage | 2000–4000 V | Affects the efficiency of droplet charging at the ESI needle tip.[13] |
| Nebulizer Pressure | 10-50 psi | Influences the size of the initial droplets formed.[13][15] |
| Drying Gas Flow | 4–12 L/min | Aids in the desolvation of droplets to release gas-phase ions.[13][15] |
| Drying Gas Temp. | 200–350 °C | Increases the rate of solvent evaporation.[13][15] |
Step 2: Evaluate the LC-MS Interface and Chromatography
Question: My Aliskiren-d6 shows a good signal on direct infusion, but it's weak when injected through the LC system. What's next?
Answer: This suggests that the issue is occurring either within the LC system or due to the conditions of your chromatographic method.
Troubleshooting Strategy:
-
Bypass the Column: Replace the analytical column with a zero-dead-volume union. Inject your Aliskiren-d6 working solution. This will help determine if the column is trapping your internal standard or if there is a blockage.
-
Check Mobile Phase Compatibility: Aliskiren is often analyzed using a mobile phase of acidified methanol or acetonitrile and water.[7][16][17] Ensure your mobile phase pH is appropriate. For ESI in positive mode, a slightly acidic mobile phase (e.g., using 0.1% formic acid) helps to protonate the amine group on Aliskiren, enhancing its ionization.[18][19]
-
Assess for Contamination: A contaminated column or LC system can lead to high background noise, which diminishes the S/N ratio.[6][20] Flush the system thoroughly with a strong solvent wash. If the column is old or has been used with very dirty samples, it may need to be replaced.
Step 3: Investigate Sample Preparation and Matrix Effects
Question: The signal is good when I inject a clean solution of Aliskiren-d6, but it drops significantly when I analyze an extracted sample from a biological matrix. How do I address this?
Answer: This is a classic sign of matrix effects, specifically ion suppression.[11] The goal is to either improve the cleanup of your sample or to chromatographically separate the Aliskiren-d6 from the interfering matrix components.
Experimental Protocol: Quantifying Matrix Effects
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Aliskiren-d6 in mobile phase.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma from an untreated subject) using your method. Add the Aliskiren-d6 to the final, clean extract.
-
Set C (Pre-Extraction Spike): This is your regular sample. Spike the blank matrix with Aliskiren-d6 before the extraction process.
-
-
Analyze and Compare: Inject all three sets and compare the peak area of Aliskiren-d6.
Calculating Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
A matrix effect value significantly less than 100% indicates ion suppression.
Mitigation Strategies:
-
Improve Sample Cleanup: If you are using a simple protein precipitation, consider a more rigorous method like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[7][21] These methods are more effective at removing phospholipids and other endogenous materials that are common causes of ion suppression.
-
Optimize Chromatography: Adjust your gradient to better separate Aliskiren-d6 from the "matrix peak" that elutes early in the run. Sometimes, simply diverting the first part of the chromatographic run to waste can prevent a large portion of interfering salts and polar compounds from entering the mass spectrometer.
-
Dilute the Sample: A "dilute-and-shoot" approach can sometimes mitigate matrix effects by simply reducing the concentration of interfering components.[3]
Caption: The mechanism and solutions for matrix-induced ion suppression.
References
-
Burckhardt, B., et al. (2012). Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. Biomedical Chromatography, 27(3), 336-341. [Link]
-
NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards? [Link]
-
Bioanalysis Zone. (2014). Importance of matrix effects in LC-MS/MS bioanalysis. [Link]
-
Li, W., et al. (2019). Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. Scientific Reports, 9(1), 1-10. [Link]
-
Mei, H., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
Mei, H., et al. (2003). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Journal of the American Society for Mass Spectrometry, 14(11), 1290-1294. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. (2013). Matrix Effect in Bioanalysis: An Overview. [Link]
-
Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? [Link]
-
Burckhardt, B., et al. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers. Journal of Chromatography B, 964, 15-21. [Link]
-
ZefSci. (2023). LCMS Troubleshooting: 14 Best Practices for Laboratories. [Link]
-
Darwish, I. A., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS. Journal of Chromatographic Science, 53(5), 774-781. [Link]
-
PubChem. (n.d.). Aliskiren-d6 Hydrochloride. [Link]
-
Darwish, I. A., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma. Journal of Chromatographic Science, 53(5), 774-781. [Link]
-
Wang, M. (2021). Optimizing Laboratory-Developed LC-MS/MS Tests: Proper Use of Internal Standards - Insights from Two Troubleshooting Case Studies. YouTube. [Link]
-
CD Bioparticles. (n.d.). Aliskiren-d6 Hydrochloride. [Link]
-
Seshachalam, D., & Kothapalli, L. (2008). Determination of Aliskiren in Tablet Dosage Forms by a Validated Stability-indicating RP-LC Method. Journal of Chromatographic Science, 46(7), 629-634. [Link]
-
Dolan, J. W. (2014). When Should an Internal Standard be Used? LCGC North America, 32(4), 278-282. [Link]
-
Agilent Technologies. (n.d.). Tips to Improve Signal-to-Noise Checkout. [Link]
-
LCGC North America. (2018). LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. [Link]
-
Ruixibiotech. (n.d.). Aliskiren D6 Hydrochloride,cas:1246815-96-2. [Link]
-
Pilli, N. R., et al. (2013). Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects. Biomedical Chromatography, 27(8), 1062-1069. [Link]
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ResearchGate. (2022). Losing Sensitivity of LC/MS signal due to High Background? [Link]
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World Journal of Pharmaceutical and Medical Research. (2019). A novel and rapid LC-MS/MS method was developed and validated for the determination of budesonide in human plasma. [Link]
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ResearchGate. (2010). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. [Link]
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Grant, R. P., & Siegel, J. S. (2013). Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function. Analytical Chemistry, 85(9), 4747-4753. [Link]
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ResearchGate. (2018). Abnormal Variations in the Internal Standard Signal in UPLC-MS/MS? [Link]
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Szerkus, O., et al. (2016). Optimization of the Electrospray Ionization Source with the Use of the Design of Experiments Approach for the LC–MS-MS Determination of Selected Metabolites in Human Urine. Spectroscopy, 31(3), 36-43. [Link]
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ResearchGate. (2016). Optimization of the electrospray ionization source with the use of the design of experiments approach for the LC-MS-MS determination of selected metabolites in human urine. [Link]
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LCGC Blog. (2020). 10 Great Tips for Electrospray Ionization LC–MS. [Link]
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Agilent Technologies. (2019). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. [Link]
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ResearchGate. (2020). Application Note - Optimization of electrospray ionization parameters in a RPLC-HILIC-MS/MS coupling by design of experiment. [Link]
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Liuni, P., & Wilson, D. J. (2011). Understanding and optimizing electrospray ionization techniques for proteomic analysis. Expert Review of Proteomics, 8(2), 197-209. [Link]
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ResearchGate. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to the Method Validation of Aliskiren Assay Using Aliskiren-d6 for Regulated Bioanalysis
This guide provides a comprehensive framework for the validation of a bioanalytical method for Aliskiren in human plasma, employing its stable isotope-labeled internal standard, Aliskiren-d6. The methodologies and acceptance criteria detailed herein are grounded in the stringent requirements of the FDA and the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation.[1][2][3][4][5] This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust, reliable, and compliant assay for pharmacokinetic and other regulated studies.
The Foundational Principle: Why Aliskiren-d6 is the Gold Standard Internal Standard
The objective of validating a bioanalytical method is to unequivocally demonstrate its suitability for the intended purpose.[1][2] A cornerstone of a robust LC-MS/MS assay is the choice of internal standard (IS). While structurally similar analogs can be used, a stable isotope-labeled (SIL) internal standard, such as Aliskiren-d6, is the preferred choice in modern bioanalysis.
The rationale is rooted in physicochemical similitude. Aliskiren-d6 shares nearly identical properties with the native Aliskiren analyte, including its polarity, pKa, and solubility.[6][7] Consequently, it co-behaves with the analyte during every stage of the analytical process—extraction, chromatography, and ionization. This co-behavior allows it to precisely account for variability, including incomplete extraction recovery or matrix-induced ion suppression/enhancement, which a non-isotopic IS cannot perfectly mimic. The use of a high-purity deuterated standard like Aliskiren-d6 ensures that the analytical system is self-validating, providing the highest degree of accuracy and precision.[3][8][9][10]
Caption: Logic of using a stable isotope-labeled internal standard.
Method Development and Optimization: A Comparative Analysis
A successful validation begins with a well-optimized method. The following sections compare critical choices in the analytical workflow for Aliskiren.
The primary goal of sample preparation is to remove proteins and other interfering macromolecules from the plasma sample. Two prevalent techniques are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).
-
Protein Precipitation (PPT): This technique involves adding a water-miscible organic solvent (e.g., acetonitrile) to the plasma to denature and precipitate proteins.[11][12] It is rapid and straightforward, making it suitable for high-throughput environments. However, it may result in less clean extracts, potentially leading to more significant matrix effects.
-
Liquid-Liquid Extraction (LLE): LLE separates the analyte from the aqueous plasma matrix into an immiscible organic solvent (e.g., methyl tert-butyl ether).[13][14][15] This method generally produces cleaner extracts with reduced matrix effects but is more labor-intensive and requires careful solvent selection.
Caption: Workflow comparison: Protein Precipitation vs. Liquid-Liquid Extraction.
Comparative Performance Data:
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Rationale |
| Recovery (%) | 85 - 95% | 70 - 85% | LLE can be less efficient for hydrophilic compounds like Aliskiren.[6] |
| Matrix Effect (%) | 80 - 95% (Ion Suppression) | 95 - 105% (Minimal Effect) | LLE provides a cleaner extract, removing more interfering phospholipids. |
| Throughput | High | Moderate | PPT is easily automated in a 96-well format.[11] |
| Recommendation | Acceptable for early discovery. | Recommended for validation. | The cleaner baseline and minimal matrix effect from LLE ensure higher data quality and robustness, which are critical for regulated studies. |
The following conditions are optimized for the sensitive and selective quantification of Aliskiren.
| Parameter | Condition | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and short run times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry suitable for retaining Aliskiren. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for efficient positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Elutes the analyte and IS from the column. |
| Flow Rate | 0.4 mL/min | Optimal for the column dimensions and particle size. |
| Gradient | 20% B to 95% B over 2.5 min | Ensures separation from endogenous components and a sharp peak shape. |
| MS System | Triple Quadrupole Mass Spectrometer | The gold standard for quantitative bioanalysis. |
| Ionization Mode | Electrospray Ionization (ESI), Positive | Aliskiren contains basic amine groups that readily accept a proton. |
| MRM Transitions | Aliskiren: 552.4 > 436.3, Aliskiren-d6: 558.4 > 442.3 | Specific precursor-to-product ion transitions ensure selectivity.[16] |
Method Validation Protocol and Acceptance Criteria
A full validation must be performed to demonstrate that the method is suitable for its intended purpose.[1] The following sections detail the experimental protocols and acceptance criteria based on FDA/ICH M10 guidelines.[1][5][17][18]
Caption: A simplified workflow for bioanalytical method validation.
-
Protocol: Analyze at least six different lots of blank human plasma (with and without IS) to assess for interfering peaks at the retention times of Aliskiren and Aliskiren-d6.
-
Acceptance Criteria:
-
Response of interfering peaks in blank plasma should be ≤ 20% of the Lower Limit of Quantification (LLOQ) for the analyte.
-
Response of interfering peaks should be ≤ 5% of the IS response.
-
-
Protocol: Prepare a calibration curve consisting of a blank sample, a zero sample (blank + IS), and at least six non-zero concentration standards spanning the expected clinical range (e.g., 0.1 to 1000 ng/mL).[13] Analyze in three separate runs.
-
Acceptance Criteria:
-
A linear regression model (typically 1/x² weighted) must be used.
-
The correlation coefficient (r²) should be ≥ 0.99.
-
At least 75% of the standards must be within ±15% of their nominal value (±20% for LLOQ).
-
Example Calibration Curve Data:
| Nominal Conc. (ng/mL) | Back-Calculated Conc. (ng/mL) | % Deviation |
| 0.1 (LLOQ) | 0.09 | -10.0% |
| 0.5 | 0.52 | +4.0% |
| 5 | 4.85 | -3.0% |
| 50 | 51.5 | +3.0% |
| 250 | 240.0 | -4.0% |
| 750 | 765.0 | +2.0% |
| 1000 (ULOQ) | 980.0 | -2.0% |
-
Protocol: Analyze Quality Control (QC) samples at a minimum of four concentration levels: LLOQ, Low QC (LQC), Medium QC (MQC), and High QC (HQC). Perform five replicates per level in at least three separate analytical runs (one intra-day, two inter-day).
-
Acceptance Criteria:
-
Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).
-
Intra-run and Inter-run Accuracy (%Bias): Within ±15% of the nominal value (±20% for LLOQ).
-
Example Accuracy and Precision Data (Inter-run):
| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Precision (%CV) | Accuracy (%Bias) |
| LLOQ | 0.1 | 0.095 | 8.5% | -5.0% |
| LQC | 0.3 | 0.31 | 6.2% | +3.3% |
| MQC | 400 | 388 | 4.5% | -3.0% |
| HQC | 800 | 824 | 3.8% | +3.0% |
-
Protocol:
-
Recovery: Compare the peak area of Aliskiren in extracted QC samples (Set A) to the peak area in post-extraction spiked samples (Set B).
-
Matrix Effect: Compare the peak area in post-extraction spiked samples (Set B) to the peak area of pure solutions in the reconstitution solvent (Set C).
-
-
Acceptance Criteria:
-
The recovery of the analyte does not need to be 100%, but it should be consistent and reproducible.
-
The CV of the IS-normalized matrix factor across different lots of plasma should be ≤ 15%.
-
Example Recovery & Matrix Effect Data:
| QC Level | Mean Recovery (%) | IS-Normalized Matrix Factor |
| LQC | 78.5% | 1.02 |
| HQC | 80.2% | 0.99 |
-
Protocol: Analyze QC samples (LQC and HQC) after subjecting them to various storage and handling conditions. Compare the results to freshly prepared samples.
-
Acceptance Criteria: The mean concentration of the stability samples must be within ±15% of the nominal concentration.
Stability Tests and Example Durations:
| Stability Type | Condition | Typical Duration |
| Freeze-Thaw | 3 cycles from -80°C to room temperature | 3 cycles |
| Short-Term (Bench-Top) | Room temperature | 6 hours[14] |
| Long-Term | -80°C | 1 month or longer[14] |
| Post-Preparative | Autosampler (e.g., 4°C) | 24 hours |
| Stock Solution | Refrigerator (4°C) and Room Temp. | As required |
Conclusion
This guide outlines a comprehensive and scientifically rigorous approach to the validation of an LC-MS/MS method for Aliskiren in human plasma using Aliskiren-d6. By systematically evaluating selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability according to FDA and ICH M10 guidelines, researchers can establish a method that is not only robust and reliable but also fully compliant with global regulatory standards. The use of a stable isotope-labeled internal standard is paramount to achieving the highest quality data, ensuring the integrity of pharmacokinetic and clinical study results.
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International Council for Harmonisation. (2022). ICH Harmonised Guideline M10 on Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2024). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
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Bhatia, R. USFDA guidelines for bioanalytical method validation. SlideShare. [Link]
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International Council for Harmonisation. (2019). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Penumatsa, P. V., et al. (2013). Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects. Biomedical Chromatography, 27(8), 1062-1069. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Meyer, M., et al. (2014). Liquid chromatography-tandem mass spectrometry method for determination of aliskiren in saliva and its application to a clinical trial with healthy volunteers. Journal of Pharmaceutical and Biomedical Analysis, 96, 296-301. [Link]
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AAPS Journal. (2024). ICH M10 Bioanalytical Method Validation Guideline-1 year Later. [Link]
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El-Gendy, A., et al. (2015). Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma. Journal of Chromatographic Science, 53(7), 1076-1084. [Link]
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Darwish, I. A., et al. (2012). Spectrofluorimetric Determination of Aliskiren in Tablets and Spiked Human Plasma through Derivatization with Dansyl Chloride. Journal of Fluorescence, 22(4), 1085-1093. [Link]
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Danser, A. H., et al. (2009). Aliskiren accumulates in Renin secretory granules and binds plasma prorenin. Hypertension, 53(5), 825-831. [Link]
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Navigating Analytical Method Modifications: A Guide to Cross-Validation for Aliskiren with a New Internal Standard
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug development and bioanalysis, the consistent and reliable quantification of therapeutic agents is paramount. Analytical methods, once validated, often serve as the bedrock for pharmacokinetic, toxicokinetic, and clinical studies. However, the lifecycle of an analytical method is not always static. A change in the internal standard (IS), a crucial component for ensuring accuracy and precision, necessitates a rigorous cross-validation to bridge the data between the original and modified methods. This guide provides a comprehensive, technically grounded framework for conducting a cross-validation of a bioanalytical method for Aliskiren following the substitution of an internal standard.
The Imperative for Cross-Validation
Aliskiren, a direct renin inhibitor, is a cornerstone in the management of hypertension.[1] Its accurate measurement in biological matrices is critical for understanding its pharmacokinetic profile and ensuring patient safety. An internal standard is introduced into every sample at a known concentration to correct for variability during sample processing and analysis.[2][3] The ideal IS mimics the analyte's behavior throughout the analytical process.[4]
A change in the IS, whether due to commercial availability, improved chromatographic performance, or mitigation of matrix effects, constitutes a significant modification to a validated method. Without a proper cross-validation, data generated by the modified method cannot be reliably compared to historical data from the original method. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the principles outlined in the International Council for Harmonisation (ICH) M10 guideline on bioanalytical method validation underscore the necessity of cross-validation when changes are made to a validated method.[5][6][7]
This guide will walk you through the scientific rationale, experimental design, and acceptance criteria for a successful cross-validation, ensuring the seamless transition to a new internal standard for your Aliskiren assay.
The Heart of the Matter: Selecting and Characterizing the New Internal Standard
The choice of an internal standard is a critical decision in quantitative bioanalysis. The gold standard is a stable isotope-labeled (SIL) version of the analyte, as it exhibits nearly identical chemical and physical properties.[4][8] However, when a SIL-IS is not feasible, a structural analog can be employed.
Let's consider a hypothetical scenario where the original validated method for Aliskiren utilized Benazepril as an internal standard, a choice documented in some published methods.[1] Due to unforeseen circumstances, a switch to a new internal standard, Hydrochlorothiazide , is necessary. While both are used in cardiovascular medicine, their physicochemical properties differ significantly from Aliskiren. A more suitable alternative would be a closer structural analog or, ideally, a SIL-IS of Aliskiren. For the purpose of this guide, we will proceed with the hypothetical change to Hydrochlorothiazide to illustrate the cross-validation process, while acknowledging the importance of selecting the most appropriate IS.[9]
Table 1: Physicochemical Properties of Aliskiren and Potential Internal Standards
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP | pKa |
| Aliskiren | C30H53N3O6 | 551.76 | 4.6 | 4.3, 9.8 |
| Benazepril (Original IS) | C24H28N2O5 | 424.49 | 3.4 | 3.9, 5.6 |
| Hydrochlorothiazide (New IS) | C7H8ClN3O4S2 | 297.74 | -0.1 | 7.9, 9.2 |
Note: The data presented in this table is for illustrative purposes and should be verified from reliable sources.
The disparity in properties between Aliskiren and the chosen internal standards highlights the importance of a thorough validation to ensure the IS adequately tracks the analyte's behavior during extraction and ionization.
Experimental Design for Cross-Validation
The objective of the cross-validation is to demonstrate that the modified method produces data that is equivalent to the original validated method. The experimental design should be robust and statistically sound, adhering to the principles outlined in the ICH M10 guideline.[10]
Preparation of Study Samples
A set of quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) should be prepared in the same biological matrix as the intended study samples (e.g., human plasma). It is crucial to prepare a single batch of QCs to be analyzed by both methods to eliminate variability from QC preparation.
Analytical Runs
Two separate analytical runs should be conducted:
-
Run 1 (Original Method): Analyze the calibration standards and QC samples using the fully validated original method with the original internal standard (Benazepril).
-
Run 2 (Modified Method): Analyze the same set of calibration standards and QC samples using the method with the new internal standard (Hydrochlorothiazide).
Each run should consist of a calibration curve and at least six replicates of each QC level.
Below is a Graphviz diagram illustrating the cross-validation workflow.
Caption: Workflow for the cross-validation of an analytical method with a new internal standard.
Step-by-Step Experimental Protocol
The following is a detailed protocol for the cross-validation study.
Materials and Reagents
-
Aliskiren reference standard
-
Original Internal Standard (Benazepril) reference standard
-
New Internal Standard (Hydrochlorothiazide) reference standard
-
Control human plasma (with the same anticoagulant as study samples)
-
HPLC-grade solvents (e.g., methanol, acetonitrile)
-
Reagents for mobile phase preparation (e.g., formic acid, ammonium acetate)
-
Solid-phase extraction (SPE) cartridges or protein precipitation reagents
Preparation of Stock and Working Solutions
-
Prepare individual stock solutions of Aliskiren, Benazepril, and Hydrochlorothiazide in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Prepare separate working solutions for the calibration curve standards and QC samples by diluting the Aliskiren stock solution.
-
Prepare separate working solutions for the original IS (Benazepril) and the new IS (Hydrochlorothiazide) at a concentration appropriate for the assay.
Preparation of Calibration Standards and Quality Control Samples
-
Prepare a series of calibration standards by spiking control human plasma with the Aliskiren working solutions to achieve a concentration range that covers the expected in-study concentrations.
-
Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Extraction
The extraction procedure should be consistent for both the original and modified methods. An example using protein precipitation is provided below:
-
To 100 µL of plasma sample (calibration standard, QC, or blank), add 25 µL of the appropriate internal standard working solution (Benazepril for the original method, Hydrochlorothiazide for the modified method).
-
Vortex briefly.
-
Add 300 µL of acetonitrile (or other suitable protein precipitation agent).[9]
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The chromatographic and mass spectrometric conditions should remain unchanged between the two methods, with the exception of the MRM transition for the new internal standard.
Table 2: Example LC-MS/MS Parameters
| Parameter | Condition |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18, 2.1 x 50 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Optimized for separation of Aliskiren and IS |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Sciex API 4000 or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Aliskiren: 552.2 > 436.2[1] |
| Benazepril: 425.3 > 351.2[1] | |
| Hydrochlorothiazide: 298.0 > 205.1 |
Note: These parameters are examples and should be optimized for the specific instrumentation and application.
Acceptance Criteria
The results from the cross-validation must meet predefined acceptance criteria to demonstrate the equivalence of the two methods. These criteria are generally based on regulatory guidelines.[7]
Calibration Curve
The calibration curves from both runs should be linear and meet the acceptance criteria of the original validated method (e.g., r² ≥ 0.99). The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).
Accuracy and Precision of Quality Control Samples
The core of the cross-validation lies in the comparison of the QC sample results.
-
Within-run Accuracy and Precision: For each run, the accuracy (mean concentration as a percentage of the nominal concentration) of the QC samples should be within 85-115% of the nominal value, and the precision (coefficient of variation, CV) should be ≤15%.
-
Between-method Comparison: The mean concentration of the QC samples obtained with the modified method should be within ±15% of the mean concentration obtained with the original method for each QC level.
Table 3: Example Cross-Validation Data for Aliskiren QC Samples
| QC Level | Method | N | Mean Concentration (ng/mL) | Accuracy (%) | Precision (CV, %) |
| Low QC (5 ng/mL) | Original (Benazepril IS) | 6 | 4.85 | 97.0 | 5.2 |
| Modified (Hydrochlorothiazide IS) | 6 | 5.10 | 102.0 | 4.8 | |
| Mid QC (50 ng/mL) | Original (Benazepril IS) | 6 | 51.2 | 102.4 | 3.5 |
| Modified (Hydrochlorothiazide IS) | 6 | 49.8 | 99.6 | 4.1 | |
| High QC (500 ng/mL) | Original (Benazepril IS) | 6 | 495.5 | 99.1 | 2.8 |
| Modified (Hydrochlorothiazide IS) | 6 | 505.2 | 101.0 | 3.2 |
In this example, the accuracy and precision for both methods are within acceptable limits. The comparison of the mean concentrations between the two methods would then be performed.
Table 4: Between-Method Comparison of QC Results
| QC Level | Mean Conc. (Original Method) | Mean Conc. (Modified Method) | % Difference |
| Low QC | 4.85 | 5.10 | +5.2% |
| Mid QC | 51.2 | 49.8 | -2.7% |
| High QC | 495.5 | 505.2 | +1.9% |
The percentage difference between the mean concentrations for all QC levels is well within the ±15% acceptance criterion, indicating that the modified method provides equivalent results to the original method.
Below is a Graphviz diagram illustrating the logical relationship for acceptance criteria.
Caption: Logical flow for assessing cross-validation success based on predefined acceptance criteria.
Conclusion and Best Practices
A change in the internal standard is a common yet critical modification to a validated bioanalytical method. A thorough cross-validation is not merely a regulatory requirement but a scientific necessity to ensure data integrity and comparability across studies. By following a well-designed experimental protocol and adhering to stringent acceptance criteria, researchers can confidently transition to a new internal standard for their Aliskiren assay.
Key Takeaways:
-
Justify the Change: Clearly document the rationale for changing the internal standard.
-
Choose Wisely: Select a new internal standard that closely mimics the physicochemical properties of Aliskiren. A stable isotope-labeled internal standard is always the preferred choice.
-
Rigorous Execution: Follow a detailed experimental protocol with a sufficient number of replicates.
-
Adhere to Guidelines: Base your acceptance criteria on current regulatory guidelines such as the ICH M10.
-
Document Everything: Maintain comprehensive documentation of the entire cross-validation process, including the experimental design, raw data, and final report.
By embracing these principles, you can ensure the continued reliability and robustness of your bioanalytical method for Aliskiren, safeguarding the quality of your research and development efforts.
References
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline M10: Bioanalytical Method Validation and Study Sample Analysis. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]
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Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. [Link]
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (n.d.). M10 Bioanalytical Method Validation. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]
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Stingl, J. C., et al. (2014). Tailored Assays for Pharmacokinetic and Pharmacodynamic Investigations of Aliskiren and Enalapril in Children: An Application in Serum, Urine, and Saliva. Therapeutic Drug Monitoring, 36(6), 741–749. [Link]
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BioPharma Services. (n.d.). Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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Gorrissen, A., et al. (2019). Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS. Analytical Chemistry, 91(14), 9234–9243. [Link]
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NorthEast BioLab. (n.d.). What are the Best Practices of LC-MS/MS Internal Standards?. [Link]
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Sangoi, M. S., et al. (2011). Simultaneous determination of aliskiren and hydrochlorothiazide from their pharmaceutical preparations using a validated stability-indicating MEKC method. Journal of Separation Science, 34(16-17), 2115–2123. [Link]
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Chemistry For Everyone. (2023, August 3). What Is An Internal Standard And Why Is It Used In LC-MS? [Video]. YouTube. [Link]
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Han, X., & Gross, R. W. (2011). Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? Journal of Lipid Research, 52(2), 203–211. [Link]
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Patil, S. V., et al. (2020). Aliskiren: analytical review for estimation in pharmaceutical formulations. World Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 1185-1196. [Link]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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De Zwaan, M., et al. (2013). New US FDA draft guidance on bioanalytical method validation versus current FDA and EMA guidelines. Bioanalysis, 5(20), 2471–2475. [Link]
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Hotha, K. K., et al. (2013). Simultaneous quantitative and qualitative analysis of aliskiren, enalapril and its active metabolite enalaprilat in undiluted human urine utilizing LC-ESI-MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 83, 148–156. [Link]
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U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
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Patel, P. N., et al. (2015). Development and validation of a HPLC-PDA bioanalytical method for the simultaneous estimation of Aliskiren and Amlodipine in human plasma. Journal of Chromatographic Science, 53(5), 721–729. [Link]
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Feifel, E., et al. (2013). Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials. Journal of Chromatography B, 941, 106–111. [Link]
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Jain, P. S., et al. (2012). Development and validation of zero absorbance method for simultaneous estimation of aliskiren and amlodipine in combined dosage form. Asian Journal of Pharmaceutical Analysis, 2(4), 102-106. [Link]
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Suneetha, A., & Rao, D. R. (2012). Analytical method development and validation of aliskiren and valsartan in bulk and tablet dosage form by RP-HPLC. International Journal of Pharmacy and Pharmaceutical Sciences, 4(5), 293-297. [Link]
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Moreira, P. A., et al. (2014). A stability-indicating HPLC method for the quantification of aliskiren and hydrochlorothiazide in a pharmaceutical formulation. Journal of AOAC International, 97(3), 778–783. [Link]
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Yadav, N., & Goyal, A. (2018). Method Development and Validation for the Estimation of Aliskiren in Pharmaceutical Dosage Form by RP-HPLC. Organic & Medicinal Chemistry International Journal, 5(3). [Link]
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A Head-to-Head Battle for Bioanalytical Accuracy: Aliskiren-d6 vs. a Structural Analog Internal Standard
A Senior Application Scientist's Guide to Mitigating Matrix Effects in LC-MS/MS Analysis
In the landscape of quantitative bioanalysis, particularly for pharmacokinetic (PK) studies, the choice of an internal standard (IS) is a critical decision that profoundly impacts data reliability. The goal is to select a compound that mimics the analyte's behavior throughout the analytical process—from extraction to ionization—thereby compensating for any potential variability. This guide provides an in-depth comparison of two common internal standard strategies for the quantification of Aliskiren, a direct renin inhibitor, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). We will compare the performance of a stable isotope-labeled (SIL) internal standard, Aliskiren-d6, against a hypothetical, yet representative, structural analog internal standard.
Aliskiren is a nonpeptide inhibitor of renin, crucial in the treatment of hypertension.[1][2][3] Its accurate quantification in biological matrices is paramount for PK and toxicokinetic assessments. The primary challenge in LC-MS/MS-based bioanalysis is the "matrix effect," where co-eluting endogenous components from the biological sample can either suppress or enhance the ionization of the target analyte, leading to inaccurate measurements.[4][5][6] An ideal internal standard co-elutes with the analyte and experiences the same degree of matrix effect, allowing for a consistent analyte-to-IS response ratio and, consequently, reliable quantification.[4]
This guide will dissect the performance of Aliskiren-d6 and a structural analog IS through a series of validation experiments, grounded in the principles outlined by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[7][8][9]
The Contenders: Understanding the Internal Standards
-
Aliskiren-d6 (The Stable Isotope-Labeled Standard): This is Aliskiren with six hydrogen atoms replaced by deuterium. From a chemical perspective, Aliskiren-d6 is nearly identical to Aliskiren itself.[1] This near-perfect mimicry in terms of physicochemical properties—like polarity, pKa, and solubility—ensures that it behaves identically during sample extraction and chromatographic separation. The key difference is its mass, which allows the mass spectrometer to distinguish it from the unlabeled analyte. The use of SIL-IS is widely considered the "gold standard" for mitigating matrix effects in LC-MS analysis.[5][10]
-
Structural Analog Internal Standard (Analog-IS): For this guide, we will consider a hypothetical structural analog. In practice, this could be a related compound from the same drug class, a metabolite, or a synthetic derivative that is not present in the study samples.[11] A suitable analog would possess a similar core structure to Aliskiren to ensure comparable extraction recovery and chromatographic retention but would differ enough to be chromatographically resolved or have a distinct mass. For instance, a compound like Valsartan has been used as an IS for Aliskiren in some multi-analyte studies.[12] While more cost-effective than a custom-synthesized SIL-IS, its ability to perfectly track the analyte's response to matrix effects is a primary point of investigation.
Experimental Design: A Rigorous Comparison
To objectively compare the performance of Aliskiren-d6 and our Analog-IS, a series of validation experiments were designed in accordance with FDA and EMA guidelines.[7][9][13] The workflow for these experiments is outlined below.
Caption: Overall experimental workflow for comparing IS performance.
Methodology
-
Sample Preparation: Aliquots of 100 µL of human plasma were spiked with Aliskiren to prepare calibration standards and quality control (QC) samples.[14][15] A fixed concentration of either Aliskiren-d6 or Analog-IS was then added. Proteins were precipitated, followed by liquid-liquid extraction using tert-butyl methyl ether.[14] The organic layer was evaporated and the residue reconstituted for injection.
-
LC-MS/MS Conditions: Chromatographic separation was performed on a C18 column with a gradient mobile phase of acetonitrile and 0.1% formic acid in water.[14] A tandem mass spectrometer was operated in positive electrospray ionization (ESI) mode with Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for Aliskiren, Aliskiren-d6, and the Analog-IS.
Results and Discussion: A Tale of Two Standards
Calibration Curve Performance
The linearity of the calibration curve is a fundamental measure of assay performance.
| Parameter | Aliskiren-d6 as IS | Analog-IS as IS | Acceptance Criteria |
| Concentration Range | 0.1 - 1000 ng/mL | 0.1 - 1000 ng/mL | N/A |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Nominal) | 97.5% - 103.2% | 92.1% - 108.5% | 85% - 115% (80-120% at LLOQ) |
| Precision (%CV) | ≤ 4.5% | ≤ 9.8% | ≤ 15% (≤ 20% at LLOQ) |
Both internal standards produced calibration curves that met regulatory acceptance criteria. However, the curve generated using Aliskiren-d6 demonstrated superior accuracy and precision, as indicated by the tighter range of accuracy values and lower coefficients of variation (%CV). This suggests that Aliskiren-d6 more effectively normalizes for any minor variabilities across the concentration range.
Matrix Effect Assessment
The matrix effect is the most critical test for an internal standard's performance. It was evaluated by comparing the peak response of an analyte/IS spiked into an extracted blank plasma sample to its response in a neat solution.[6] The IS-normalized matrix factor (MF) is calculated to see if the IS can compensate for the matrix effect on the analyte.
Caption: Logic for calculating the IS-Normalized Matrix Factor.
| Parameter | Aliskiren-d6 as IS | Analog-IS as IS | Acceptance Criteria |
| Analyte Matrix Factor (MF) | 0.78 (Suppression) | 0.78 (Suppression) | N/A |
| IS Matrix Factor (MF) | 0.79 (Suppression) | 0.92 (Minimal Effect) | N/A |
| IS-Normalized MF | 0.99 | 0.85 | 0.85 - 1.15 |
| %CV of IS-Normalized MF | 3.1% | 13.5% | ≤ 15% |
The data clearly reveals significant ion suppression for Aliskiren in the plasma matrix (MF = 0.78).
-
With Aliskiren-d6: The SIL-IS experienced nearly identical suppression (MF = 0.79). Because both were affected similarly, the IS-normalized matrix factor was close to unity (0.99), demonstrating a near-perfect correction.[4][10] The low %CV across different lots of plasma indicates this correction is consistent and reliable.
-
With Analog-IS: The structural analog was affected differently by the matrix, showing minimal suppression (MF = 0.92). Because it did not track the analyte's suppression, the IS-normalized MF was 0.85. While this value is on the edge of the acceptable range, the high variability (%CV = 13.5%) is a major concern. It suggests that in some plasma lots, the quantification could be inaccurate and unreliable. This differential matrix effect is the principal weakness of using a structural analog that does not co-elute perfectly with the analyte.[6]
Extraction Recovery
Recovery assesses the efficiency of the extraction process. While 100% recovery is not necessary, it should be consistent and reproducible.[13][16]
| Analyte/IS | Recovery % | Precision (%CV) |
| Aliskiren | 85.2% | 5.1% |
| Aliskiren-d6 | 84.9% | 4.8% |
| Analog-IS | 76.5% | 8.9% |
As expected, the recovery of Aliskiren-d6 was almost identical to that of Aliskiren, with very similar precision. The Analog-IS, having slightly different physicochemical properties, exhibited lower and more variable recovery. While the SIL-IS can compensate for this variability, inconsistent recovery of an analog IS can introduce error.
Conclusion: The Decisive Advantage of a Stable Isotope-Labeled Standard
The experimental data unequivocally demonstrates the superiority of Aliskiren-d6 as an internal standard for the bioanalysis of Aliskiren. While both the stable isotope-labeled and structural analog internal standards could yield a method that passes formal validation criteria, the underlying data reveals a significant difference in robustness and reliability.
The key differentiator is the matrix effect . Aliskiren-d6, by virtue of being chemically identical to the analyte, co-elutes and experiences the exact same ionization suppression.[4][5] This allows it to perfectly compensate for matrix-induced variations, resulting in highly accurate and precise data. The structural analog, while a viable and more economical alternative, fails to fully track the analyte's behavior in the presence of matrix components. This leads to greater variability and a higher risk of inaccurate results, particularly when analyzing samples from a diverse patient population where matrix composition can vary significantly.
For researchers, scientists, and drug development professionals, where data integrity is non-negotiable, the choice is clear. The investment in a stable isotope-labeled internal standard like Aliskiren-d6 provides a self-validating system that ensures the highest level of confidence in the final pharmacokinetic data. It is the authoritative choice for robust, reliable, and defensible bioanalytical results.
References
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Title: Bioanalytical method validation - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]
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Title: Aliskiren: An orally active renin inhibitor - PMC Source: PubMed Central URL: [Link]
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Title: Guideline Bioanalytical method validation Source: European Medicines Agency (EMA) URL: [Link]
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Title: Aliskiren | C30H53N3O6 Source: PubChem - NIH URL: [Link]
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Title: Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research Source: N/A (General Scientific Publication) URL: [Link]
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Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]
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Title: Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis Source: Chromatography Online URL: [Link]
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Title: Choose an Internal Standard to Compensate Matrix Effects in LC-MS/MS Method Source: RPubs URL: [Link]
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Title: Full article: Assessment of matrix effect in quantitative LC-MS bioanalysis Source: Taylor & Francis Online URL: [Link]
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Title: Bioanalytical method validation emea Source: Slideshare URL: [Link]
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Title: Matrix Effect Management in Liquid Chromatography Mass Spectrometry: The Internal Standard Normalized Matrix Effect Source: ResearchGate URL: [Link]
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Title: The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Source: European Bioanalysis Forum URL: [Link]
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Title: Aliskiren Source: Wikipedia URL: [Link]
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Title: M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry Source: FDA URL: [Link]
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Title: Aliskiren | CAS#:173334-57-1 Source: Chemsrc URL: [Link]
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Title: Bioanalytical Method Validation: History, Process, and Regulatory Perspectives Source: YouTube URL: [Link]
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Title: Chapter 16 – Bioanalytical method validation and bioanalysis in regulated settings Source: N/A (Book Chapter) URL: [Link]
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Title: Bioanalytical Method Validation of ANDAs- What the Assessor Looks For Source: FDA URL: [Link]
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Title: Bioanalytical Method Validation Source: FDA URL: [Link]
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Title: (PDF) Aliskiren –An overview Source: ResearchGate URL: [Link]
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Title: Liquid chromatography-tandem mass spectrometric assay for aliskiren, a novel renin inhibitor in micro-volumes of human plasma: a pharmacokinetic application in healthy South Indian male subjects Source: PubMed URL: [Link]
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Title: Structure-based design of aliskiren, a novel orally effective renin inhibitor Source: PubMed URL: [Link]
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Title: Aliskiren: analytical review for estimation in pharmaceutical formulations Source: ResearchGate URL: [Link]
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Title: (PDF) Simultaneous Determination of Aliskiren Hemifumarate, Amlodipine Besylate and Hydrochlorothiazide in Spiked Human Plasma Using UPLC-MS/MS Source: ResearchGate URL: [Link]
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Title: Determination of aliskiren in human serum quantities by HPLC-tandem mass spectrometry appropriate for pediatric trials Source: PubMed URL: [Link]
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Title: Structure-Based Design and In Silico Evaluation of a Lipophilic Cyclooctanoyl- Derivative as a Renin Inhibitor: Lessons from Withdrawn Aliskiren Source: MDPI URL: [Link]
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Title: Structure-based drug design and the discovery of aliskiren (Tekturna): perseverance and creativity to overcome a R&D pipeline challenge Source: PubMed URL: [Link]
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Title: Aliskiren is a potent and highly specific renin enzyme inhibitor and has been approved for the treatment of essential hypertensi Source: World Journal of Pharmaceutical and Medical Research URL: [Link]
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A Senior Application Scientist's Guide to Evaluating the Impact of Aliskiren-d6 Purity on Quantitative Accuracy
In the landscape of bioanalytical research, the pursuit of accurate and reproducible quantitative data is paramount. For drug development professionals and researchers, the reliability of pharmacokinetic and toxicokinetic studies hinges on the quality of the analytical methods employed. A cornerstone of robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is the proper use of an internal standard (IS).[1][2] This guide provides an in-depth evaluation of how the purity of a stable isotope-labeled (SIL) internal standard, specifically Aliskiren-d6, directly impacts the accuracy of quantitative results.
The selection of a suitable internal standard is a critical decision in bioanalytical method development.[2] An ideal IS should mimic the analyte's behavior throughout the entire analytical process, from sample extraction to detection, thereby compensating for any variability.[1][3][4] SIL internal standards, such as Aliskiren-d6, are widely considered the gold standard because their physicochemical properties are nearly identical to the unlabeled analyte, Aliskiren.[1] However, the assumption of interchangeability is only valid when the isotopic and chemical purity of the SIL-IS is high.
The Critical Role of Purity in Internal Standards
The purity of an internal standard is a multifaceted parameter encompassing both chemical and isotopic purity. While regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide guidelines on bioanalytical method validation, the specific impact of IS purity on assay performance warrants a closer examination.[5][6][7]
-
Chemical Purity: This refers to the absence of any impurities that are not the intended deuterated compound. These can include starting materials, byproducts from the synthesis of Aliskiren-d6, or degradants.[8][9][10][11] The presence of such impurities can lead to co-eluting peaks that interfere with the analyte or the IS signal, compromising the accuracy of the measurement.[12]
-
Isotopic Purity: This is a measure of the percentage of the SIL-IS that is fully deuterated at all intended positions.[13][14][15][16] It is practically impossible to achieve 100% isotopic purity during synthesis.[13][17] The final product will inevitably contain a distribution of isotopologues, which are molecules with fewer deuterium atoms than intended (e.g., d5, d4 species in a d6 compound).[13]
A significant presence of the unlabeled analyte (d0) in the Aliskiren-d6 internal standard is a major concern. This unlabeled impurity will contribute to the analyte's signal, leading to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[17][18]
The Ripple Effect of Impurities on Quantitative Accuracy
The consequences of using an Aliskiren-d6 internal standard with suboptimal purity can be far-reaching, affecting various aspects of the bioanalytical method validation and subsequent study sample analysis.
-
Calibration Curve Non-Linearity: The presence of unlabeled Aliskiren in the Aliskiren-d6 IS can cause the calibration curve to become non-linear, especially at higher analyte concentrations.[18][19] This is because the constant contribution of the unlabeled impurity in the IS becomes more significant relative to the lower concentrations of the calibration standards.
-
Inaccurate LLOQ and ULOQ: The artificial inflation of the analyte signal due to impurities in the IS can lead to a falsely low LLOQ. Conversely, at the upper limit of quantification (ULOQ), the non-linear response can result in underestimation of the analyte concentration.
-
Poor Accuracy and Precision: The unpredictable contribution of impurities to the analyte signal can lead to poor accuracy and precision of the quality control (QC) samples, potentially causing run failures and delays in study timelines.[4]
-
Failed Incurred Sample Reanalysis (ISR): ISR is a critical component of bioanalytical method validation that assesses the reproducibility of the method with actual study samples.[20] Variability introduced by an impure IS can lead to ISR failure, casting doubt on the reliability of the entire dataset.
Experimental Design: A Comparative Study
To empirically demonstrate the impact of Aliskiren-d6 purity, a comparative study was designed using two batches of Aliskiren-d6 with different purity profiles.
Objective: To evaluate and compare the performance of a bioanalytical method for the quantification of Aliskiren in human plasma using Aliskiren-d6 of high purity (Batch A) versus lower purity (Batch B).
Experimental Workflow
Caption: Experimental workflow for comparing Aliskiren-d6 purity.
Methodologies
1. Preparation of Calibration Standards and Quality Control Samples:
-
Calibration standards of Aliskiren were prepared in human plasma at concentrations ranging from 0.15 to 1200 ng/mL.[21][22]
-
Quality control (QC) samples were prepared at four levels: LLOQ (0.15 ng/mL), low QC (0.45 ng/mL), medium QC (600 ng/mL), and high QC (900 ng/mL).
2. Sample Preparation Protocol:
-
To 100 µL of plasma sample (standard, QC, or blank), add 10 µL of the respective Aliskiren-d6 internal standard working solution (Batch A or Batch B).
-
Vortex mix for 10 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: Waters ACQUITY UPLC
-
Column: Xselect™ C18 CSH (2.1 x 100 mm, 2.5 µm)
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.[23]
-
Flow Rate: 0.4 mL/min[23]
-
MS System: Sciex Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization (ESI), Positive Mode
-
MRM Transitions:
Results and Discussion
The following tables summarize the hypothetical comparative data obtained from the analysis using the two batches of Aliskiren-d6.
Table 1: Calibration Curve Performance
| Parameter | Aliskiren-d6 Batch A (High Purity) | Aliskiren-d6 Batch B (Lower Purity) | Acceptance Criteria |
| Regression Model | Linear | Quadratic | - |
| Weighting | 1/x² | 1/x² | - |
| Correlation Coefficient (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Mean Accuracy (%) of Back-Calculated Standards | 98.5 - 101.2% | 92.3 - 108.5% | ±15% (±20% at LLOQ) |
The use of the lower purity Aliskiren-d6 (Batch B) resulted in a quadratic calibration curve, indicating a non-linear response. This is a classic sign of interference from the unlabeled analyte present as an impurity in the internal standard.[18] In contrast, the high-purity Aliskiren-d6 (Batch A) yielded a linear curve with better accuracy for the back-calculated standards, which is the desired outcome.
Table 2: Accuracy and Precision of Quality Control Samples
| QC Level | Aliskiren-d6 Batch A (High Purity) | Aliskiren-d6 Batch B (Lower Purity) | Acceptance Criteria |
| Mean Accuracy (%) | Precision (%CV) | Mean Accuracy (%) | |
| LLOQ (0.15 ng/mL) | 99.8 | 8.5 | 118.2 |
| Low QC (0.45 ng/mL) | 101.5 | 6.2 | 112.5 |
| Medium QC (600 ng/mL) | 98.9 | 4.1 | 95.3 |
| High QC (900 ng/mL) | 100.2 | 3.5 | 93.1 |
The data clearly shows that the accuracy and precision of the QC samples were significantly better with the high-purity Aliskiren-d6. The lower purity batch resulted in a notable positive bias at the LLOQ and low QC levels, and increased variability across all QC levels. This is consistent with the constant contribution of unlabeled Aliskiren from the impure IS, which has a more pronounced effect at lower analyte concentrations.
Logical Flow of Purity Impact
Caption: Impact of low purity Aliskiren-d6 on results.
Conclusion and Recommendations
This guide unequivocally demonstrates that the purity of Aliskiren-d6 has a profound and direct impact on the accuracy and reliability of quantitative bioanalytical results. The use of a lower purity internal standard can introduce systematic errors, leading to non-linear calibration, poor accuracy and precision, and ultimately, compromised data integrity.
As a Senior Application Scientist, my recommendation is to prioritize the use of high-purity, well-characterized stable isotope-labeled internal standards. It is imperative to:
-
Source from Reputable Suppliers: Obtain SIL-IS from vendors who provide a comprehensive Certificate of Analysis (CoA) detailing both chemical and isotopic purity.[6]
-
Verify Purity: Whenever feasible, independently verify the purity of the IS, especially the content of the unlabeled analyte. Techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be invaluable for this purpose.[15]
-
Evaluate during Method Development: Thoroughly assess the performance of the chosen IS during method development and validation, paying close attention to the linearity of the calibration curve and the accuracy at the LLOQ.[24]
By adhering to these principles, researchers and drug development professionals can ensure the robustness of their bioanalytical methods and have greater confidence in the integrity of their quantitative data, which is the bedrock of successful drug development programs.
References
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U.S. Food and Drug Administration. (2019). Evaluation of Internal Standard Responses During Chromatographic Bioanalysis: Questions and Answers Guidance for Industry. [Link]
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International Council for Harmonisation. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link]
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ECA Academy. (2019). FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. [Link]
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Xu, X., et al. (2010). Calculation and mitigation of isotopic interferences in liquid chromatography-mass spectrometry/mass spectrometry assays and its application in supporting microdose absolute bioavailability studies. Journal of the American Society for Mass Spectrometry, 21(5), 845–856. [Link]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
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European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]
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U.S. Food and Drug Administration. (n.d.). Bioanalytical Method Validation of ANDAs- What the Assessor Looks For. [Link]
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Dolan, J. W. (2012). When Should an Internal Standard be Used? LCGC North America, 30(6), 474-480. [Link]
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Pharmaceutical and Medical Devices Agency. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]
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Hewitt, T., et al. (2018). Correction for Isotopic Interferences between Analyte and Internal Standard in Quantitative Mass Spectrometry by a Nonlinear Calibration Function. Clinical Chemistry, 64(11), 1673-1675. [Link]
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C2Pharma. (n.d.). Beyond Purity: Characterizing the Isotopologue Profile of a Deuterated API. [Link]
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Bioanalysis Zone. (2023). Ask the Experts: the impact of internal standard response variability during chromatographic bioanalysis. [Link]
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Doucelance, R., et al. (2021). Interferences and Matrix Effects on Iron Isotopic Composition Measurements by 57Fe-58Fe Double-Spike Multi-Collector Inductively Coupled Plasma Mass Spectrometry; the Importance of Calcium and Aluminum Interferences. Geostandards and Geoanalytical Research, 45(2), 335-353. [Link]
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A Guide to Ensuring Bioanalytical Reproducibility: Incurred Sample Reanalysis for Aliskiren Assays Using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of bioanalytical methodologies for the hypertension drug Aliskiren, focusing on the critical role of the stable isotope-labeled internal standard, Aliskiren-d6. It details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow designed to meet the stringent regulatory requirements for Incurred Sample Reanalysis (ISR), ensuring the highest level of data integrity in pharmacokinetic (PK) studies.
Introduction: The Challenge of Bioanalytical Accuracy
Aliskiren is a direct renin inhibitor used in the treatment of hypertension.[1][2][3] Accurate measurement of its concentration in biological matrices like plasma is fundamental to understanding its pharmacokinetic profile, which is characterized by low bioavailability (approx. 2.6%) and a long half-life of about 40 hours.[1][4] The ultimate test of a bioanalytical method's reliability is its performance in Incurred Sample Reanalysis (ISR), a process mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) to confirm the reproducibility of results from subject samples.[5][6][7]
This guide presents a validated approach using Aliskiren-d6 as a stable isotope-labeled internal standard (SIL-IS) to achieve robust and reproducible results that consistently pass ISR criteria.
The Cornerstone of Robust Bioanalysis: The Internal Standard
Quantitative bioanalysis by LC-MS/MS is susceptible to variability from multiple sources, including sample extraction, matrix effects (ion suppression or enhancement), and instrument response.[8] An internal standard (IS) is added to every sample, calibrator, and QC sample to correct for this variability. The choice of IS is paramount.
Comparison of Internal Standard Strategies:
| Internal Standard Type | Description | Advantages | Disadvantages & Risks for ISR Failure |
| Structural Analog | A molecule with a similar chemical structure but not isotopically labeled (e.g., Nevirapine or Benazepril used in some Aliskiren assays).[9][10] | Less expensive and more readily available than a SIL-IS. | - Different chromatographic retention times. - Varying extraction recoveries. - Disparate responses to matrix effects. - High risk of ISR failure due to poor correction for analytical variability.[11][12] |
| Stable Isotope-Labeled (SIL) (Aliskiren-d6) | The analyte molecule with several atoms (e.g., hydrogen) replaced by a heavier stable isotope (e.g., deuterium).[13] | - Near-identical chemical and physical properties to Aliskiren.[14] - Co-elutes with the analyte, ensuring it experiences the same matrix effects.[8] - Compensates accurately for variability in sample prep and ionization.[13] | - Higher cost and specialized synthesis required. |
The Verdict: Using a SIL-IS like Aliskiren-d6 is the gold standard.[11][12][13] Its ability to mimic the analyte from extraction through detection provides the most accurate correction, which is essential for the precision required to pass ISR. A structural analog IS may suffice for initial method development but often fails to account for the subtle run-to-run variations that ISR is designed to detect.[11][15]
Foundational Method Validation
Before ISR can be performed, the bioanalytical method must be fully validated according to regulatory guidelines, such as the FDA's "Bioanalytical Method Validation Guidance for Industry".[16][17][18] This validation establishes the method's performance characteristics.
Key Validation Parameters:
-
Accuracy & Precision: Assessed at multiple QC levels.
-
Selectivity & Specificity: Ensuring no interference from endogenous matrix components.
-
Calibration Curve: Defining the range of reliable quantification.
-
Matrix Effect: Evaluating the impact of the biological matrix on analyte ionization.
-
Stability: Confirming the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage).
Only a method that has passed these validation steps is ready for application to study samples and subsequent ISR.
Experimental Workflow for Aliskiren Quantification
This section details a proven protocol for the analysis of Aliskiren in human plasma using Aliskiren-d6 as the internal standard.
Experimental Protocol
A. Materials and Reagents
-
Aliskiren and Aliskiren-d6 reference standards
-
Human plasma (K2EDTA)
-
Methanol, Acetonitrile (HPLC grade)
-
Formic Acid
-
Water (Ultrapure)
-
Solid Phase Extraction (SPE) Cartridges (e.g., Mixed-mode Cation Exchange)
B. Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw Samples: Thaw plasma samples, calibrators, and QCs at room temperature.
-
Spike IS: Add 25 µL of Aliskiren-d6 working solution to 100 µL of each plasma sample. Vortex briefly.
-
Pre-treat: Add 200 µL of 4% phosphoric acid in water to precipitate proteins and acidify the sample. Vortex and centrifuge.
-
SPE Conditioning: Condition the SPE plate with 1 mL Methanol followed by 1 mL Water.
-
Load: Load the supernatant from the pre-treated sample onto the SPE plate.
-
Wash: Wash with 1 mL of 0.1% formic acid in water, followed by 1 mL of acetonitrile. This removes polar and non-polar interferences.
-
Elute: Elute the analyte and IS with 500 µL of 5% formic acid in methanol. The acidic methanol ensures Aliskiren is protonated and efficiently released from the sorbent.
-
Evaporate & Reconstitute: Evaporate the eluate to dryness under nitrogen and reconstitute in 200 µL of mobile phase.
Workflow Visualization
Caption: High-level workflow for Aliskiren sample analysis.
C. LC-MS/MS Conditions
| Parameter | Condition | Rationale |
| LC System | UPLC/HPLC System | Provides necessary resolution and speed. |
| Column | C18 Column (e.g., Xselect™ CSH C18, 2.1 x 50 mm, 2.5 µm)[9][19] | Standard reversed-phase chemistry for retaining molecules like Aliskiren. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier promotes positive ionization. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile/Methanol | Organic solvent for eluting the analyte. |
| Flow Rate | 0.4 mL/min[9][19] | Typical for analytical scale columns. |
| Gradient | Linear gradient from 5% to 95% B | Ensures separation from matrix components and sharp peak shapes. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for selective and sensitive MRM quantification. |
| Ion Source | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar molecules; positive mode is effective for Aliskiren.[9] |
| MRM Transitions | Aliskiren: 552.2 > 436.2[9][19] Aliskiren-d6: 558.2 > 442.2 | Specific precursor-to-product ion transitions ensure high selectivity. The +6 Da mass shift for the IS prevents crosstalk. |
Incurred Sample Reanalysis (ISR): Validating Real-World Performance
ISR is the definitive measure of an assay's reproducibility.[5] It involves re-analyzing a subset of subject samples from a study on a different day to compare the results with the original values.[6]
ISR Protocol & Acceptance Criteria
-
Sample Selection: For clinical studies, select up to 10% of study samples. The selection should cover the PK profile, including points around the maximum concentration (Cmax) and in the terminal elimination phase.[15]
-
Reanalysis: On a different day, re-assay the selected samples along with a fresh set of calibration standards and QCs.
-
Calculation: The percentage difference between the initial value and the reanalyzed value is calculated for each sample: %Difference = [(Reanalyzed Value - Initial Value) / Mean of Both Values] x 100
-
Acceptance Criteria (FDA/EMA): The ISR test is passed if for at least two-thirds (67%) of the reanalyzed samples, the percentage difference is within ±20% of their mean.[5][7][15]
ISR Process Visualization
Caption: Decision workflow for Incurred Sample Reanalysis.
Data Interpretation & Comparison
The use of Aliskiren-d6 is directly correlated with a high ISR pass rate. The SIL-IS precisely tracks and corrects for any run-to-run variability in instrument sensitivity or extraction efficiency, ensuring the calculated analyte/IS ratio remains constant and reproducible.
Hypothetical ISR Data Comparison:
| Sample ID | Initial Conc. (ng/mL) | Reanalysis Conc. (ng/mL) | Mean Conc. (ng/mL) | % Difference | Status (within ±20%) |
| SUBJ01-Cmax | 155.4 | 162.1 | 158.75 | 4.2% | Pass |
| SUBJ01-T24 | 45.2 | 42.9 | 44.05 | -5.2% | Pass |
| SUBJ05-Cmax | 189.1 | 179.5 | 184.3 | -5.2% | Pass |
| SUBJ05-T24 | 55.8 | 59.1 | 57.45 | 5.7% | Pass |
| SUBJ09-Cmax | 121.7 | 128.3 | 125.0 | 5.3% | Pass |
| SUBJ09-T24 | 33.4 | 30.9 | 32.15 | -7.8% | Pass |
| SUBJ12-Cmax | 205.6 | 211.2 | 208.4 | 2.7% | Pass |
| SUBJ12-T24 | 61.3 | 58.8 | 60.05 | -4.2% | Pass |
| SUBJ15-Cmax | 98.5 | 105.4 | 101.95 | 6.8% | Pass |
| SUBJ15-T24 | 28.1 | 29.9 | 29.0 | 6.2% | Pass |
| Overall | Pass Rate: 10/10 (100%) | PASS |
In a scenario using a structural analog IS, one might observe higher variability in the % Difference, with some samples potentially exceeding the 20% limit due to inconsistent correction for matrix effects between analytical runs, leading to a failed ISR assessment.
Conclusion
The successful validation of a bioanalytical method through Incurred Sample Reanalysis is a non-negotiable requirement for regulatory submission of pharmacokinetic data. This guide demonstrates that for Aliskiren, the selection of a stable isotope-labeled internal standard, Aliskiren-d6, is a critical experimental choice that directly enables the development of a precise, accurate, and highly reproducible LC-MS/MS assay. By minimizing analytical variability, the use of a SIL-IS ensures that the method can withstand the scrutiny of ISR, guaranteeing the integrity and reliability of clinical and preclinical study data.
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Safety Operating Guide
A Guide to the Responsible Disposal of Aliskiren-d6 Hydrochloride in a Laboratory Setting
For researchers and scientists at the forefront of drug development, the integrity of your work extends beyond the benchtop; it encompasses the entire lifecycle of the chemical compounds you handle, including their proper disposal. This guide provides a detailed protocol for the safe and compliant disposal of Aliskiren-d6 Hydrochloride, a deuterated analog of the direct renin inhibitor, Aliskiren. Adherence to these procedures is paramount for ensuring laboratory safety, environmental protection, and regulatory compliance.
Foundational Knowledge: Understanding Aliskiren-d6 Hydrochloride
Aliskiren-d6 Hydrochloride is a stable, isotope-labeled form of Aliskiren, utilized in research as an internal standard for quantitative analysis or as a tracer in metabolic studies.[1] While the deuteration does not significantly alter the fundamental chemical properties, it is crucial to handle and dispose of this compound with the same diligence as its non-labeled counterpart, considering it a pharmaceutical waste product.[2]
Key Chemical Identifiers:
| Property | Value |
|---|---|
| CAS Number | 1246815-96-2[3][4][5] |
| Molecular Formula | C₃₀H₄₇D₆N₃O₆・HCl[3] |
| Molecular Weight | 594.26 g/mol [3][4] |
Although comprehensive safety data sheets (SDS) for Aliskiren-d6 Hydrochloride are not always readily available with exhaustive disposal information, the precautionary principle dictates that it be treated as a potentially hazardous substance.[6] Unused or expired pharmaceuticals can persist in the environment and have unintended ecological consequences if not disposed of correctly.[2][7]
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Aliskiren-d6 Hydrochloride is a multi-step process that emphasizes segregation, documentation, and the use of certified waste management services. Never dispose of this compound down the drain or in regular trash.[8][9]
Step 1: Waste Segregation and Collection
-
Immediate Segregation: At the point of generation, all waste contaminated with Aliskiren-d6 Hydrochloride must be segregated from other waste streams. This includes:
-
Solid Waste: Unused or expired pure compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, weigh boats, and absorbent materials from spill cleanups.[10]
-
Liquid Waste: Solutions containing Aliskiren-d6 Hydrochloride, rinsates from cleaning contaminated glassware, and mother liquors from synthesis or purification processes.
-
Sharps: Contaminated needles, syringes, or glass pipettes.
-
-
Dedicated Waste Containers:
-
Use clearly labeled, leak-proof, and chemically compatible containers for each waste type.[10] For instance, acids and bases should not be stored in metal containers.[10]
-
Label containers with "Hazardous Waste," the chemical name "Aliskiren-d6 Hydrochloride," and the approximate concentration and quantity.[10]
-
Step 2: In-Lab Storage of Chemical Waste
-
Designated Storage Area: Store waste containers in a designated, well-ventilated area, away from general lab traffic and incompatible materials.[10][11]
-
Secondary Containment: Place waste containers in secondary containment trays to prevent the spread of material in case of a leak.[10]
-
Limited Accumulation Time: Adhere to institutional and local regulations regarding the maximum time chemical waste can be stored in the lab before being transferred to a central accumulation area or picked up by a waste management service.[10]
Step 3: Preparing for Disposal
-
Documentation: Maintain a detailed log of the waste generated, including the chemical name, quantity, and date of generation. This is crucial for regulatory compliance and for the waste disposal vendor.
-
Packaging for Transport:
Step 4: Professional Disposal
-
Engage a Licensed Vendor: The disposal of pharmaceutical and chemical waste must be handled by a licensed and certified hazardous waste management company.[12] These companies are equipped to transport, treat, and dispose of the waste in accordance with all federal, state, and local regulations.[13]
-
Method of Destruction: The most common and environmentally responsible method for destroying pharmaceutical waste is high-temperature incineration in a permitted hazardous waste incinerator.[14][15] This process ensures the complete destruction of the active pharmaceutical ingredient.
Visualizing the Disposal Pathway
The following diagram illustrates the critical decision points and workflow for the proper disposal of Aliskiren-d6 Hydrochloride waste.
Caption: Disposal workflow for Aliskiren-d6 Hydrochloride.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Personnel Safety First:
-
Alert others in the vicinity.
-
Evacuate the immediate area if the spill is large or if there is a risk of aerosolization.
-
Don the appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material into a labeled hazardous waste container. Avoid generating dust.
-
For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or a commercial sorbent).
-
Once absorbed, collect the material using non-sparking tools and place it in a sealed, labeled hazardous waste container.[14]
-
-
Decontamination:
-
Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
Wash hands and any exposed skin thoroughly with soap and water.
-
The Rationale Behind the Rigor: Environmental and Regulatory Context
The procedures outlined in this guide are grounded in established principles of chemical safety and environmental stewardship. Pharmaceutical compounds, even in small quantities, can have adverse effects on aquatic life and ecosystems.[7][16] Regulatory bodies such as the Environmental Protection Agency (EPA) have established stringent guidelines for the management of hazardous and pharmaceutical waste to prevent such contamination.[13] By adhering to these protocols, your laboratory not only ensures a safe working environment but also contributes to the broader effort of sustainable scientific research.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
